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  • Product: 4-Amino-4-methyl-2-pentanone Oxalate
  • CAS: 53608-87-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6)

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience has consistently demonstrated that a thorough understanding of a chemical entity, from its fundame...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that a thorough understanding of a chemical entity, from its fundamental properties to its synthesis and potential applications, is paramount for successful research and development. This guide is structured to provide a comprehensive technical overview of 4-Amino-4-methyl-2-pentanone Oxalate, moving beyond a simple recitation of facts to explain the underlying principles and practical considerations. The methodologies described herein are designed to be self-validating, promoting reproducibility and confidence in experimental outcomes.

Compound Overview: Structure, Properties, and Significance

4-Amino-4-methyl-2-pentanone Oxalate, with the Chemical Abstracts Service (CAS) registry number 625-03-6 , is the oxalate salt of the amino ketone, 4-amino-4-methyl-2-pentanone (also known as diacetonamine). The formation of the oxalate salt enhances the stability and handling properties of the parent amine, making it a more suitable form for laboratory use and storage.

The structure consists of the protonated 4-amino-4-methyl-2-pentanone cation and the oxalate anion. This salt is a white crystalline solid.[1] Its peptidomimetic and centrosymmetric molecular structure has drawn interest in medicinal chemistry.[1]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 625-03-6
Molecular Formula C₈H₁₅NO₅[2]
Molecular Weight 205.21 g/mol
Appearance White crystalline solid[1]
Melting Point 126-127 °C[2]
Solubility Soluble in water and alcohol[1]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Amino-4-methyl-2-pentanone Oxalate is a well-established two-step process. The first step involves the synthesis of the free base, 4-amino-4-methyl-2-pentanone, via a Michael addition of ammonia to mesityl oxide. The second step is the formation of the stable oxalate salt.[1]

Causality in Experimental Design

The choice of mesityl oxide as a precursor is logical as it is readily formed from the aldol condensation of two acetone molecules. The subsequent Michael addition of ammonia is an efficient method for introducing the amino group. The final salt formation with oxalic acid in a solvent like ethanol is a standard and effective technique for isolating and purifying amines, as the resulting salt often has lower solubility and crystallizes out of the solution.[1]

Experimental Protocol: Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

Step 1: Synthesis of 4-Amino-4-methyl-2-pentanone (Free Base)

  • In a well-ventilated fume hood, a solution of mesityl oxide in a suitable solvent (e.g., ethanol) is chilled in an ice bath.

  • Aqueous ammonia (e.g., 27% solution) is added dropwise to the stirred solution of mesityl oxide. The reaction is typically exothermic and maintaining a low temperature is crucial to minimize side reactions.[3]

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

  • The excess ammonia and solvent are then removed under reduced pressure. This crude product is 4-amino-4-methyl-2-pentanone.

Step 2: Formation and Purification of the Oxalate Salt

  • The crude 4-amino-4-methyl-2-pentanone is dissolved in an equal volume of absolute ethanol.[3]

  • A saturated solution of oxalic acid in ethanol is prepared separately.

  • The oxalic acid solution is added slowly to the stirred solution of the amine.

  • The 4-Amino-4-methyl-2-pentanone Oxalate will precipitate as a white solid.

  • The mixture is cooled to maximize crystallization.

  • The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The product is then dried under vacuum to yield the purified 4-Amino-4-methyl-2-pentanone Oxalate.

Recrystallization (Optional but Recommended for High Purity):

For obtaining a highly pure product, recrystallization can be performed. A suitable solvent system would be a mixed solvent system like ethanol/water. The crude oxalate salt is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form well-defined crystals.

Synthesis_Workflow MesitylOxide Mesityl Oxide Reaction1 Michael Addition (Ethanol, Ice Bath) MesitylOxide->Reaction1 Ammonia Aqueous Ammonia Ammonia->Reaction1 CrudeAmine Crude 4-Amino-4-methyl- 2-pentanone Reaction1->CrudeAmine Evaporation Solvent Removal (Reduced Pressure) CrudeAmine->Evaporation Dissolution Dissolve in Ethanol Evaporation->Dissolution SaltFormation Salt Formation (Precipitation) Dissolution->SaltFormation OxalicAcid Oxalic Acid in Ethanol OxalicAcid->SaltFormation Filtration Vacuum Filtration & Washing SaltFormation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure 4-Amino-4-methyl- 2-pentanone Oxalate Drying->FinalProduct Analytical_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR FTIR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS PurityConfirmation Purity & Identity Confirmation NMR->PurityConfirmation IR->PurityConfirmation MS->PurityConfirmation

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

4-Amino-4-methyl-2-pentanone Oxalate and its parent amine have shown potential in several areas of research and drug development.

Adrenergic Receptor Agonism

The compound has been identified as an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets for many drugs used to treat conditions such as hypertension, asthma, and heart failure. [4]The agonist activity of this compound suggests its potential as a lead structure for the development of new therapeutics targeting these receptors.

Antibacterial Activity

There is evidence to suggest that 4-Amino-4-methyl-2-pentanone Oxalate exhibits activity against wild-type strains of Escherichia coli and Mycobacterium tuberculosis. This opens up avenues for its investigation as a potential antibacterial agent, particularly in an era of growing antibiotic resistance.

Applications MainCompound 4-Amino-4-methyl-2-pentanone Oxalate AdrenergicAgonist Adrenergic Receptor Agonist MainCompound->AdrenergicAgonist Antibacterial Antibacterial Activity MainCompound->Antibacterial DrugDevelopment Lead Compound for Drug Development AdrenergicAgonist->DrugDevelopment Antibacterial->DrugDevelopment

Caption: Potential applications in drug development.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-4-methyl-2-pentanone Oxalate. While a specific Safety Data Sheet (SDS) for the oxalate was not found, the following guidelines are based on general principles for handling amine salts and related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is a stable, crystalline compound with a straightforward synthesis. Its potential as an adrenergic receptor agonist and an antibacterial agent makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and explore the potential applications of this molecule.

References

  • SpectraBase. 4-amino-4-methyl-2-pentanone, oxalate, hydrate. [Link]

  • NIST. 2-Pentanone, 4-amino-4-methyl-. [Link]

  • NIST Chemistry WebBook. 2-Pentanone, 4-amino-4-methyl-. [Link]

  • MDPI. Ligands of Adrenergic Receptors: A Structural Point of View. [Link]

Sources

Exploratory

4-Amino-4-methyl-2-pentanone Oxalate molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Amino-4-methyl-2-pentanone Oxalate For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure is par...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Amino-4-methyl-2-pentanone Oxalate

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure is paramount to harnessing its synthetic potential. This guide provides a comprehensive examination of 4-Amino-4-methyl-2-pentanone Oxalate, a versatile bifunctional molecule. We will delve into its structural characteristics, synthesis, and the analytical methodologies required for its definitive characterization, providing the foundational knowledge necessary for its application in advanced chemical synthesis and medicinal chemistry.

4-Amino-4-methyl-2-pentanone Oxalate, also known as diacetonamine hydrogen oxalate, is the stable salt form of the amino ketone, 4-amino-4-methyl-2-pentanone.[1] The formation of the oxalate salt is a classic chemical technique used to enhance the stability and ease the isolation and purification of the parent amine.[1] Structurally, the compound is notable for being a centrosymmetric, peptidomimetic molecule, suggesting its potential to mimic aspects of peptide structures, a feature of significant interest in medicinal chemistry.[1][2]

The compound typically presents as a white crystalline solid, with solubility in water, alcohol, and ether.[1] Its dual functional groups—a ketone and an amine—make it a valuable and versatile intermediate in a variety of organic syntheses.[1]

Table 1: Physicochemical Properties of 4-Amino-4-methyl-2-pentanone Oxalate

PropertyValueSource(s)
Chemical Name 4-Amino-4-methyl-2-pentanone, ethanedioate[3][4]
Synonyms Diacetonamine hydrogen oxalate, 4-amino-4-methylpentan-2-one oxalate[1][5]
CAS Number 625-03-6[1][2][3][6]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄)[1][2][3]
Molecular Weight 205.21 g/mol [1][2]
Appearance White crystalline solid/powder[1]
Melting Point 126-127 °C[3]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Define nodes for the pentanone structure N [label="NH₃⁺", pos="0,0!"]; C4 [label="C", pos="-1.2,-0.5!"]; C_Me1 [label="CH₃", pos="-1.2,-1.5!"]; C_Me2 [label="CH₃", pos="-2.2,0!"]; C3 [label="CH₂", pos="1.2,-0.5!"]; C2 [label="C", pos="2.2,0!"]; O_ketone [label="O", pos="2.2,1!"]; C1 [label="CH₃", pos="3.2,-0.5!"];

// Define nodes for the oxalate structure O1_oxalate [label="O⁻", pos="0,2.5!"]; C1_oxalate [label="C", pos="1,2.5!"]; O2_oxalate [label="O", pos="1,3.5!"]; C2_oxalate [label="C", pos="2,2.5!"]; O3_oxalate [label="O", pos="3,2.5!"]; OH_oxalate [label="OH", pos="2,1.5!"];

// Ionic bond representation N -- O1_oxalate [style=dotted, label="Ionic Interaction"];

// Bonds for the pentanone cation N -- C4; C4 -- C_Me1; C4 -- C_Me2; C4 -- C3; C3 -- C2; C2 -- O_ketone [style=double]; C2 -- C1;

// Bonds for the oxalate anion C1_oxalate -- O1_oxalate; C1_oxalate -- O2_oxalate [style=double]; C1_oxalate -- C2_oxalate; C2_oxalate -- O3_oxalate [style=double]; C2_oxalate -- OH_oxalate;

// Set node and edge colors for contrast node [fontcolor="#202124"]; N [fontcolor="#4285F4"]; O1_oxalate [fontcolor="#EA4335"]; edge [color="#5F6368"]; }

Caption: Molecular structure of 4-Amino-4-methyl-2-pentanone Oxalate.

Synthesis Pathway and Reaction Mechanism

The synthesis of 4-Amino-4-methyl-2-pentanone Oxalate is a well-established, multi-step process rooted in fundamental organic chemistry principles. The pathway begins with the base-catalyzed self-condensation of acetone and culminates in the precipitation of the stable target salt.

Synthesis Overview

The overall process can be broken down into three primary stages:

  • Aldol Condensation: Two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide.

  • Michael Addition: The α,β-unsaturated ketone, mesityl oxide, undergoes a conjugate addition (Michael addition) with ammonia to form the free base, 4-amino-4-methyl-2-pentanone (diacetonamine).[1][7]

  • Salt Formation: The resulting diacetonamine is treated with a solution of oxalic acid to precipitate the stable and purer 4-Amino-4-methyl-2-pentanone Oxalate salt.[1][8]

The choice to convert the amine to its oxalate salt is deliberate; it provides a crystalline solid that is much easier to handle, purify, and store than the often-liquid and less stable free amine base.

Synthesis_Pathway cluster_0 Stage 1: Mesityl Oxide Formation cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Salt Formation & Purification Acetone Acetone (2 equiv.) MesitylOxide Mesityl Oxide Acetone->MesitylOxide Aldol Condensation & Dehydration Diacetonamine 4-Amino-4-methyl-2-pentanone (Diacetonamine) MesitylOxide->Diacetonamine Ammonia Ammonia (NH₃) Ammonia->Diacetonamine Michael Addition FinalProduct 4-Amino-4-methyl-2-pentanone Oxalate Diacetonamine->FinalProduct OxalicAcid Oxalic Acid OxalicAcid->FinalProduct Acid-Base Reaction & Precipitation

Caption: Overall synthesis pathway from acetone to the final oxalate salt.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a synthesized methodology based on established procedures.[5][8]

Objective: To synthesize 4-Amino-4-methyl-2-pentanone Oxalate from mesityl oxide and ammonia.

Materials:

  • Mesityl oxide (2 moles)

  • Aqueous ammonia (27%)

  • Absolute ethanol

  • Oxalic acid

  • 1-L round-bottomed flask with mechanical stirrer

  • Large evaporating dish

  • Büchner funnel

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask equipped with an efficient mechanical stirrer, combine mesityl oxide (200 g, ~2 moles) and 280 cc of 27% aqueous ammonia. The flask should be nearly air-tight.[8]

  • Reaction Execution: Stir the mixture vigorously. The reaction is exothermic, so it is advisable to cool the flask with running tap water. Continue stirring for several hours until the mixture becomes homogeneous.[8]

  • Maturation: Once homogeneous, cease stirring, ensure the flask is well-stoppered, and allow it to stand at room temperature for approximately three days.[8]

  • Ammonia Removal: After the maturation period, remove the excess ammonia by blowing a stream of dry air through the solution.[8]

  • Solution Preparation: Dissolve the resulting crude diacetonamine solution in an equal volume of absolute ethanol.[5][8]

  • Oxalic Acid Solution: In a separate large container, dissolve the stoichiometric amount of oxalic acid required to form the hydrogen oxalate salt in approximately 4 L of 95% ethanol.[8]

  • Precipitation: Slowly add the diacetonamine-ethanol solution to the stirred oxalic acid solution. It is crucial to cool the container during the latter half of the addition to prevent the formation of the neutral oxalate salt.[8]

  • Crystallization & Isolation: Heat the resulting mixture to 70°C with constant stirring, then filter while hot through a pre-heated Büchner funnel. Allow the filtrate to cool, promoting the crystallization of diacetonamine hydrogen oxalate.[8]

  • Drying: Wash the collected crystals with cold absolute alcohol and dry them to yield the final product.

Structural Elucidation and Characterization

Confirming the molecular structure of a synthesized compound is a critical step that relies on a suite of analytical techniques. For 4-Amino-4-methyl-2-pentanone Oxalate, spectroscopic and crystallographic methods provide definitive proof of its identity and purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands confirming the presence of key functional groups. Expected peaks include a strong C=O stretch for the ketone (~1710 cm⁻¹), N-H stretching and bending vibrations for the ammonium cation, and strong, broad absorptions corresponding to the carboxylate and carboxylic acid groups of the hydrogen oxalate anion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide a unique fingerprint. Key signals would include a singlet for the six protons of the two geminal methyl groups [C(CH₃)₂], a singlet for the methylene protons (-CH₂-), and a singlet for the methyl ketone protons (-COCH₃). The acidic proton of the oxalate and the ammonium protons would also be visible, often as broad signals.

    • ¹³C NMR: The carbon spectrum provides further confirmation of the carbon skeleton.[9] Distinct signals would be expected for the ketone carbonyl carbon, the quaternary carbon bearing the amino group, the methylene carbon, and the three distinct methyl carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically show the mass of the volatile free base, diacetonamine. The molecular ion peak for C₆H₁₃NO would be observed at an m/z value corresponding to its molecular weight of approximately 115.17 g/mol .[10][11]

Crystallographic Analysis

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and the spatial arrangement of the 4-amino-4-methyl-2-pentan-2-aminium cation and the hydrogen oxalate anion in the crystal lattice. It would also elucidate the intermolecular forces, such as the strong charge-assisted N⁺–H···O⁻ hydrogen bonds, that govern the supramolecular assembly.[12] The reported centrosymmetric nature of the molecule is a direct result of such crystallographic studies.[2]

Characterization_Workflow cluster_spectroscopy Spectroscopic Confirmation start Synthesized Crystalline Product IR IR Spectroscopy (Functional Groups) start->IR NMR NMR (¹H, ¹³C) (Connectivity) start->NMR MS Mass Spectrometry (Molecular Weight) start->MS XRay Single-Crystal X-ray Diffraction (3D Structure & Bonding) start->XRay end_node Structurally Confirmed 4-Amino-4-methyl-2-pentanone Oxalate group_output Combined Data Provides Definitive Structure XRay->group_output group_output->end_node

Caption: Workflow for the structural characterization of the final product.

Applications in Research and Drug Development

The unique bifunctional nature of 4-Amino-4-methyl-2-pentanone makes it a valuable building block in synthetic chemistry. Its classification as a peptidomimetic molecule is particularly relevant to medicinal chemists and drug development professionals.[1][2]

  • Synthetic Intermediate: The presence of both a nucleophilic amine (which can be protected and deprotected) and an electrophilic ketone allows for a wide range of subsequent chemical transformations, making it a useful scaffold for building more complex molecules.

  • Peptidomimetics and Drug Discovery: Peptides are often challenging as drugs due to poor stability and bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but are built from non-natural components to overcome these limitations.[13] As an unnatural amino acid precursor, 4-Amino-4-methyl-2-pentanone can be incorporated into novel molecular designs to create more drug-like candidates.

  • Bioactivity: The compound itself has been identified as an adrenergic receptor agonist, indicating inherent biological activity that could be explored or modified in drug discovery programs.[2]

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is more than a simple chemical; it is a well-characterized, stable, and synthetically accessible building block with significant potential. Its structure, confirmed by a robust suite of analytical methods, features key functional groups that enable diverse chemical transformations. For researchers in organic synthesis and drug discovery, a thorough understanding of this molecule's synthesis and structural properties is the foundation for its innovative application in the creation of novel and complex chemical entities.

References

  • Benchchem. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate | 53608-87-0.
  • Matsui, M., Yoshida, T., & Mori, H. (1964). A New Synthetic Method of Methyl Ketones: Part I. The Condensation of Mesityl Oxide with Alkyl Halides. Agricultural and Biological Chemistry, 28(2), 95-104.
  • Organic Syntheses. (n.d.). diacetonamine hydrogen oxalate.
  • Google Patents. (n.d.). Imines from mesityl oxide - US4332968A.
  • ChemicalBook. (n.d.). 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis.
  • Guidechem. (n.d.). 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE 625-04-7 wiki.
  • Filo. (2022, October 10). Mesityl oxide reacts with ammonia to give which of the following compound.
  • ResearchGate. (n.d.). Reaction of addition of ammonia to mesityl oxide (top); titration of...
  • BioCrick. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Alkaloids.
  • AA Blocks. (n.d.). 625-03-6 | MFCD00150112 | 4-Amino-4-methyl-2-pentanone Oxalate.
  • Biosynth. (n.d.). 4-Amino-4-methyl-2-pentanone oxalate | 625-03-6 | AAA62503.
  • Guidechem. (n.d.). 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE | CAS No.625-04-7 Synthetic Routes.
  • SpectraBase. (n.d.). 4-amino-4-methyl-2-pentanone, oxalate, hydrate - Optional[13C NMR] - Chemical Shifts.
  • ChemBK. (n.d.). 4-Amino-4-methyl-2-pentanone.
  • Sigma-Aldrich. (n.d.). 4-Amino-4-methyl-2-pentanone | 625-04-7.
  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-.
  • ECHEMI. (n.d.). Buy 4-amino-4-methylpentan-2-one,oxalic acid,hydrate from JHECHEM CO LTD.
  • Singh, J., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.

Sources

Foundational

physical properties of 4-Amino-4-methyl-2-pentanone Oxalate

An In-Depth Technical Guide to the Physical Properties of 4-Amino-4-methyl-2-pentanone Oxalate Introduction 4-Amino-4-methyl-2-pentanone Oxalate, also known by its synonym Diacetonamine Hydrogenoxalate, is a stable cryst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Amino-4-methyl-2-pentanone Oxalate

Introduction

4-Amino-4-methyl-2-pentanone Oxalate, also known by its synonym Diacetonamine Hydrogenoxalate, is a stable crystalline salt formed from the reaction of the amino ketone diacetonamine and oxalic acid.[1][2] As an amino ketone salt, it possesses dual functionality, making it a valuable and versatile intermediate in organic synthesis and a building block in the development of more complex molecules.[1][3] Its applications span the synthesis of pharmaceuticals and agrochemicals, where its purity and well-defined properties are paramount.[3] Research has also characterized it as a centrosymmetric, peptidomimetic molecule, indicating its structural similarity to peptide fragments, which is of significant interest in medicinal chemistry.[4]

This technical guide provides a comprehensive examination of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation. It delves into the causality behind experimental methodologies, offers detailed protocols for property determination, and grounds all claims in authoritative references to ensure scientific integrity.

Chemical and Molecular Identity

Precise identification is the foundation of all chemical research. The compound is the 1:1 salt of 4-Amino-4-methyl-2-pentanone and oxalic acid. While the CAS number 625-03-6 corresponds to the molecular formula of the oxalate salt, the number 625-04-7 is also frequently associated with this compound, often under the name "hydrogenoxalate".[2][5][6] For clarity, this guide refers to the compound defined by the properties in the following table.

PropertyValueSource(s)
Chemical Name 4-Amino-4-methyl-2-pentanone Oxalate[5]
Synonyms Diacetonamine Hydrogenoxalate[2][7]
CAS Number 625-03-6[1][4][5]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄)[4][5]
Molecular Weight 205.21 g/mol [1][4][5]
SMILES String CC(CC(C)(N)C)=O.O=C(O)C(O)=O[2][5]

Macroscopic and Thermal Properties

The macroscopic properties of a compound are the first indicators of its identity and purity, governing its handling, storage, and processing.

Appearance and Form

At standard temperature and pressure, 4-Amino-4-methyl-2-pentanone Oxalate presents as a white crystalline solid or powder.[1][5][7] This solid form is a key advantage for purification, handling, and long-term stability compared to its free base, which is a liquid. The compound should be stored in a dry, inert atmosphere at room temperature.[5][6][7]

Melting Point

The melting point is a critical thermal property that serves as a primary indicator of purity. For this compound, the reported melting point is consistently in the range of 126-127°C , with some sources indicating decomposition around this temperature.[3][5][7] A sharp, well-defined melting range is characteristic of a highly pure substance. Impurities typically depress and broaden this range.

This protocol describes a self-validating method using a digital melting point apparatus.

  • Calibration: Begin by calibrating the apparatus using a certified standard with a known melting point close to the expected range of the sample (e.g., Benzoic Acid, M.P. 122.4°C). This step ensures the trustworthiness of the instrument's readings.

  • Sample Preparation: Place a small amount (2-3 mg) of finely powdered, dry 4-Amino-4-methyl-2-pentanone Oxalate into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point (up to ~115°C).

    • Reduce the heating ramp to a slow rate (1-2°C/min) to allow for thermal equilibrium. This slow ramp is crucial for accurately observing the melting transition.

  • Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

  • Validation: A sharp range (≤ 1°C) is indicative of high purity. Perform the measurement in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate Apparatus (e.g., Benzoic Acid) Prepare Prepare Sample (2-3 mg in capillary) Calibrate->Prepare Ramp1 Rapid Heat Ramp (~10°C/min to 115°C) Prepare->Ramp1 Ramp2 Slow Heat Ramp (1-2°C/min) Ramp1->Ramp2 Observe Observe & Record T1 (First Liquid) T2 (Last Crystal) Ramp2->Observe Report Report Range (T1-T2) Observe->Report Purity Assess Purity (Sharp range = High purity) Report->Purity

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of a compound is dictated by its molecular structure. As an oxalate salt, the molecule has significant ionic character, while the carbon backbone provides nonpolar characteristics. This duality results in a broad solubility profile.

The compound has been reported to be soluble in a variety of polar and organic solvents.

Solvent ClassExamplesSolubilitySource(s)
Polar Protic Water, EthanolSoluble[1][7]
Polar Aprotic DMSO, AcetoneSoluble[8]
Chlorinated Dichloromethane, ChloroformSoluble[8]
Ethers Diethyl EtherSoluble[7]

This protocol provides a standardized method for estimating solubility.

  • Setup: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a small, clear vial equipped with a magnetic stir bar. Place the vial on a magnetic stirrer at a controlled temperature (e.g., 25°C).

  • Titration: Add a pre-weighed small amount (e.g., 5 mg) of 4-Amino-4-methyl-2-pentanone Oxalate to the solvent.

  • Observation: Stir for a set period (e.g., 15-30 minutes). Observe if the solid completely dissolves.

  • Iteration: Continue adding known increments of the solute, allowing time for dissolution after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Calculation: Calculate the approximate solubility by dividing the total mass of dissolved solute by the volume of the solvent (e.g., in mg/mL). This method provides a reliable basis for preparing solutions for analysis or reaction.

Spectroscopic and Structural Analysis

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While full spectra are proprietary, published data confirms the analysis of the hydrated oxalate salt via ¹³C NMR in deuterium oxide (D₂O).[9]

Expertise & Causality:

  • ¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the non-equivalent protons: two singlets for the diastereotopic geminal methyl groups, a singlet for the acetyl methyl group, and a singlet for the methylene (-CH₂-) protons. The amine protons (-NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR: A carbon NMR spectrum would confirm the presence of key functional groups. Expected signals include a peak for the ketone carbonyl carbon (~208 ppm), the quaternary carbon bonded to the nitrogen, the carbons of the oxalate anion (~160-170 ppm), and the various methyl and methylene carbons in the aliphatic region.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is an excellent choice for observing the C-H framework, but it will cause the acidic N-H protons to exchange and become invisible.

  • Sample Weighing: Accurately weigh 10-20 mg of 4-Amino-4-methyl-2-pentanone Oxalate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The resulting spectra provide a structural fingerprint for identity confirmation and purity analysis.

G cluster_mol Molecular Structure cluster_groups Key Functional Groups cluster_spectra Expected Spectroscopic Signals mol C₈H₁₅NO₅ (Diacetonamine Oxalate) ketone Ketone (C=O) mol->ketone amine Ammonium (NH₃⁺) mol->amine methyl Methyl (CH₃) x3 mol->methyl oxalate Oxalate (COO⁻)₂ mol->oxalate ir_co IR: Strong C=O Stretch (~1715 cm⁻¹) ketone->ir_co nmr_co ¹³C NMR: Carbonyl Peak (~208 ppm) ketone->nmr_co ir_nh IR: N-H Bending/Stretching amine->ir_nh nmr_h ¹H NMR: Distinct Methyl & Methylene Signals methyl->nmr_h

Caption: Correlation of molecular groups to spectroscopic data.

Physicochemical Properties

Acidity and Basicity (pKa)

The pKa is a measure of the acidity of a compound's conjugate acid. For 4-Amino-4-methyl-2-pentanone, the predicted pKa of its protonated amino group is approximately 8.84 ± 0.25 .[6][7]

Expertise & Causality: This value indicates that the parent amine is moderately basic. The formation of a stable salt with a dicarboxylic acid like oxalic acid is a direct consequence of this basicity. This property is fundamental to its purification via crystallization and is critical for predicting its chemical behavior in solution. In a pharmaceutical context, the pKa governs the compound's charge state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is a well-characterized crystalline solid with defined physical properties that facilitate its use in research and development. Its melting point of 126-127°C serves as a reliable indicator of its high purity. The compound exhibits broad solubility in both polar and organic solvents, reflecting its dual ionic and organic character. This comprehensive profile, validated by standardized experimental protocols, provides researchers and drug development professionals with the essential data needed for the confident handling, characterization, and strategic application of this versatile chemical intermediate.

References

  • AA Blocks. 625-03-6 | MFCD00150112 | 4-Amino-4-methyl-2-pentanone Oxalate. [Link]

  • ChemBK. 4-Amino-4-methyl-2-pentanone. [Link]

  • SpectraBase. 4-amino-4-methyl-2-pentanone, oxalate, hydrate - Optional[13C NMR] - Chemical Shifts. [Link]

  • BioCrick. 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Alkaloids. [Link]

  • LookChem. Cas 625-04-7,4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-Amino-4-methyl-2-pentanone Oxalate in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Amino-4-methyl-2-pentanone Oxalate in various organic solvents. It is intended for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Amino-4-methyl-2-pentanone Oxalate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document serves as a foundational framework, offering theoretical insights and detailed experimental protocols to enable researchers to generate reliable and accurate solubility data.

Introduction to 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a synthetic intermediate with applications in organic synthesis and the pharmaceutical industry.[1][2] It is often converted to its oxalate salt to improve stability and facilitate handling.[2] The oxalate salt is a white crystalline solid.[1] Understanding its solubility in organic solvents is critical for its use in synthesis, purification, formulation, and various other applications.

Physicochemical Properties:

PropertyValueSource(s)
Chemical Name 4-Amino-4-methyl-2-pentanone Oxalate[3]
CAS Number 625-03-6[3]
Molecular Formula C₆H₁₃NO·C₂H₂O₄[3]
Molecular Weight 205.21 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 126-130 °C (with decomposition)[1]
pKa (of the amine) 8.84 ± 0.25 (Predicted)[1]

The structure of 4-Amino-4-methyl-2-pentanone Oxalate, consisting of a protonated amine and a carboxylate from the oxalic acid, imparts a significant degree of polarity to the molecule. This ionic character is a primary determinant of its solubility behavior.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 4-Amino-4-methyl-2-pentanone Oxalate in organic solvents is influenced by a combination of factors:

  • Polarity of the Solute: As an organic salt, 4-Amino-4-methyl-2-pentanone Oxalate is a polar compound. The presence of the charged amino group and the oxalate counter-ion allows for strong electrostatic interactions and hydrogen bonding.

  • Polarity of the Solvent: Organic solvents can be broadly classified as polar (protic and aprotic) and non-polar.

    • Polar Protic Solvents (e.g., methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. These solvents are expected to be effective at solvating both the cation and the anion of the salt, leading to higher solubility.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO) have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and solvate the cation, but are less effective at solvating the anion. Solubility in these solvents is expected to be moderate.

    • Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and lack significant dipole moments. They are poor solvents for polar and ionic compounds, and thus, the solubility of 4-Amino-4-methyl-2-pentanone Oxalate in these solvents is expected to be low.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with an increase in temperature. However, this relationship should be experimentally determined for each solute-solvent system.

Predicted Solubility Profile:

Based on these principles, a qualitative prediction of the solubility of 4-Amino-4-methyl-2-pentanone Oxalate in a range of organic solvents is presented below.

SolventChemical ClassPolarity Index (P')Predicted Solubility
HexaneNon-polar0.1Very Low
TolueneNon-polar2.4Low
DichloromethanePolar Aprotic3.1Low to Moderate
Ethyl AcetatePolar Aprotic4.4Moderate
AcetonePolar Aprotic5.1Moderate to High
AcetonitrilePolar Aprotic5.8Moderate to High
IsopropanolPolar Protic3.9High
EthanolPolar Protic4.3High
MethanolPolar Protic5.1Very High
WaterPolar Protic10.2Very High

Polarity Index values are approximate and can vary slightly depending on the source.[4]

Experimental Determination of Solubility

A robust and reliable method for determining the thermodynamic solubility of 4-Amino-4-methyl-2-pentanone Oxalate is the Saturation Shake-Flask Method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 4-Amino-4-methyl-2-pentanone Oxalate prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal vial and place in a shaking incubator prep2->equil1 equil2 Equilibrate at a constant temperature for 24-48h equil1->equil2 sample1 Centrifuge to separate solid equil2->sample1 sample2 Filter supernatant (e.g., 0.22 µm PTFE filter) sample1->sample2 sample3 Dilute aliquot for quantitative analysis sample2->sample3 analysis Quantify concentration (e.g., HPLC) sample3->analysis

Caption: Workflow for Solubility Determination.

Detailed Protocol

Materials and Equipment:

  • 4-Amino-4-methyl-2-pentanone Oxalate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

Procedure:

  • Preparation:

    • Add an excess amount of 4-Amino-4-methyl-2-pentanone Oxalate to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sampling:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of 4-Amino-4-methyl-2-pentanone Oxalate in the diluted sample using a validated analytical method, such as HPLC.

Analytical Method for Quantification

Due to the lack of a strong chromophore in 4-Amino-4-methyl-2-pentanone, direct UV detection in HPLC can be challenging. A more sensitive and robust approach is to use pre-column derivatization followed by fluorescence or UV detection.

Proposed HPLC Method:

  • Derivatization: React the amine group with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) to introduce a fluorescent tag.[6][7]

  • Column: A reversed-phase C18 column is suitable for separating the derivatized compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: Generate a calibration curve using standards of known concentrations of derivatized 4-Amino-4-methyl-2-pentanone Oxalate.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table for Solubility Data:

SolventSolvent Polarity Index (P')Temperature (°C)Solubility (mg/mL) ± SD
Hexane0.125
Toluene2.425
Dichloromethane3.125
Ethyl Acetate4.425
Acetone5.125
Acetonitrile5.825
Isopropanol3.925
Ethanol4.325
Methanol5.125
Water10.225

SD: Standard Deviation from replicate measurements.

Factors Influencing Solubility: A Conceptual Overview

The interplay between the solute, solvent, and external conditions determines the solubility of 4-Amino-4-methyl-2-pentanone Oxalate.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of 4-Amino-4-methyl-2-pentanone Oxalate polarity High Polarity (Ionic Salt) polarity->solubility h_bond Hydrogen Bonding (Donor/Acceptor) h_bond->solubility solvent_polarity Polarity (Protic/Aprotic) solvent_polarity->solubility dielectric Dielectric Constant dielectric->solubility temperature Temperature temperature->solubility

Caption: Key Factors Influencing Solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Amino-4-methyl-2-pentanone Oxalate in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers can generate the critical data needed for process development, formulation, and other scientific applications. The provided methodologies are based on established scientific principles and represent best practices in the field of pharmaceutical analysis.

References

  • Organic Solvent Polarity Chart. Zhejiang Tianhe Resin Co., Ltd.
  • 4-Amino-4-methyl-2-pentanone. ChemBK.
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  • Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Properties of Common Organic Solvents. University of Minnesota.
  • Polarity Index. Burdick & Jackson.
  • 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXAL
  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
  • Quantitation by HPLC of amines as dansyl derivatives.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • 4-Amino-4-methyl-2-pentanone (CAS 625-04-7) – Thermophysical Properties. Chemcasts.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Determination of Solubility in Pharmaceuticals. Pharmaguideline.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • <1236> Solubility Measurements. USP-NF.
  • 4-Amino-4-methyl-2-pentanone oxal
  • 4-Amino-4-methyl-2-pentanone. Sigma-Aldrich.
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Foundational

Spectroscopic Characterization of 4-Amino-4-methyl-2-pentanone Oxalate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-4-methyl-2-pentanone Oxalate, a compound of interest in synthetic chemistry and drug development. The guide is inten...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-4-methyl-2-pentanone Oxalate, a compound of interest in synthetic chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of the analytical techniques used to elucidate and confirm the structure of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific compound.

Introduction

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a versatile synthetic intermediate.[1] Its conversion to the oxalate salt enhances its stability and handling properties, making it a more suitable form for various applications. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of 4-Amino-4-methyl-2-pentanone Oxalate. This guide will walk you through the essential spectroscopic workflows, from sample preparation to data interpretation, providing expert insights into the nuances of each technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-4-methyl-2-pentanone Oxalate, both ¹H and ¹³C NMR are indispensable for confirming the structure of the cation and the presence of the oxalate counter-ion.

Theoretical Framework

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing detailed information about its connectivity and chemical nature.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for unambiguous structural assignment.[2]

1. Sample Preparation:

  • Weigh approximately 5-25 mg of 4-Amino-4-methyl-2-pentanone Oxalate for ¹H NMR and a larger quantity, if available, for ¹³C NMR, as it is inherently less sensitive.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; D₂O is a good option for the highly polar oxalate salt and will allow for the exchange and potential disappearance of the amine protons' signal.[3]

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

Figure 1: General workflow for NMR data acquisition.
Spectral Interpretation

¹H NMR Spectrum (Predicted):

The ¹H NMR spectrum of 4-Amino-4-methyl-2-pentanone Oxalate is expected to show four distinct signals corresponding to the protons of the cation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Singlet6HTwo equivalent methyl groups (C(CH₃)₂)
~2.2Singlet3HMethyl group of the acetyl moiety (CH₃CO)
~2.8Singlet2HMethylene group (CH₂)
BroadSinglet3HAmmonium protons (NH₃⁺) - may exchange with D₂O

The chemical shifts are estimates and can vary based on the solvent and concentration.

¹³C NMR Spectrum:

A reference to a ¹³C NMR spectrum for the hydrated oxalate salt of 4-Amino-4-methyl-2-pentanone exists, which is a strong indicator of its structural features.[4] The predicted ¹³C NMR spectrum would display signals for each unique carbon atom in the cation, as well as a signal for the oxalate anion.

Chemical Shift (δ, ppm)Assignment
~25C(CH₃)₂
~32CH₃CO
~50CH₂
~58C(CH₃)₂
~165C=O (oxalate)
~208C=O (ketone)

The chemical shifts are estimates and can vary based on the solvent and concentration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 4-Amino-4-methyl-2-pentanone Oxalate, IR spectroscopy is crucial for confirming the presence of the ketone, amine (as an ammonium salt), and oxalate functionalities.[5]

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of the absorbed radiation is characteristic of the specific bonds and functional groups within the molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

For solid samples like 4-Amino-4-methyl-2-pentanone Oxalate, the ATR or KBr pellet method is commonly employed.[7]

1. Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[8]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

2. Data Acquisition:

  • Place the prepared salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

Figure 2: General workflow for IR data acquisition.
Spectral Interpretation

The IR spectrum of 4-Amino-4-methyl-2-pentanone Oxalate is expected to exhibit several characteristic absorption bands. An FTIR spectrum of the free base, 4-Amino-4-methyl-2-pentanone, is available and provides a good reference.[9]

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800Broad, StrongN-H stretching of the ammonium salt (R-NH₃⁺) and C-H stretching
~1710StrongC=O stretching of the ketone
~1600Medium-StrongC=O stretching (asymmetric) of the oxalate anion
~1550MediumN-H bending of the ammonium salt
~1370MediumC=O stretching (symmetric) of the oxalate anion

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4-Amino-4-methyl-2-pentanone Oxalate, MS can be used to determine the molecular weight of the cation and to gain structural information through fragmentation patterns.

Theoretical Framework

In electron ionization (EI) mass spectrometry, a sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺•).[10] The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.[10][11]

Experimental Protocol: Electron Ionization (EI)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[12][13]

1. Sample Introduction:

  • The sample is introduced into the ion source, where it is vaporized by heating under high vacuum.

2. Ionization:

  • The gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[10]

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

4. Detection:

  • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Figure 3: General workflow for EI-MS data acquisition.
Spectral Interpretation

The mass spectrum of the free base, 4-Amino-4-methyl-2-pentanone, is available from the NIST Chemistry WebBook and serves as an excellent reference for the cation of the oxalate salt.[10] The oxalate anion itself is not typically observed in positive-ion EI-MS.

Key Expected Fragments:

  • m/z = 115: Molecular ion peak (M⁺•) of the free base, 4-Amino-4-methyl-2-pentanone.[10]

  • m/z = 100: Loss of a methyl group ([M-15]⁺).

  • m/z = 58: A prominent peak resulting from McLafferty rearrangement, a characteristic fragmentation of ketones.

  • m/z = 43: Acetyl cation ([CH₃CO]⁺).

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-4-methyl-2-pentanone Oxalate, utilizing NMR, IR, and MS, provides a self-validating system for structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous assignment of the compound's constitution. This guide has outlined the theoretical principles, detailed experimental protocols, and expected spectral features, offering a robust framework for researchers and scientists working with this and similar compounds. The provided insights and methodologies are grounded in established analytical practices, ensuring the generation of high-quality, reliable data essential for research and development.

References

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  • SpectraBase. (n.d.). Diacetone alcohol. Retrieved from a URL provided by the grounding tool.
  • R Discovery. (2014, February 20). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from a URL provided by the grounding tool.
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  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry. Retrieved from a URL provided by the grounding tool.
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Exploratory

synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from mesityl oxide

An In-depth Technical Guide to the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from Mesityl Oxide Authored by: A Senior Application Scientist Abstract 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from Mesityl Oxide

Authored by: A Senior Application Scientist

Abstract

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a pivotal intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its utility is derived from the presence of both a primary amine and a ketone functional group, allowing for the construction of complex molecular architectures.[3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of diacetonamine, which is isolated and purified as its more stable hydrogen oxalate salt. The presented methodology, starting from mesityl oxide, is a well-established and reliable route that offers significant advantages over direct synthesis from acetone, primarily by avoiding the formation of troublesome byproducts such as triacetonamine and triacetondiamine.[1][4][5] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and field-proven insights to ensure a successful and reproducible synthesis.

Foundational Principles: The Chemical Rationale

The synthesis of diacetonamine from mesityl oxide is a classic example of a conjugate addition reaction, a cornerstone of organic synthesis.[1][6] Understanding the causality behind the chosen synthetic pathway and experimental steps is critical for both successful execution and effective troubleshooting.

The Strategic Choice of Mesityl Oxide

While diacetonamine can be conceptually formed directly from acetone and ammonia, this one-pot approach is often inefficient, leading to a complex mixture of condensation products that are difficult to separate.[1][4] The chosen pathway circumvents these issues by utilizing mesityl oxide (4-methylpent-3-en-2-one), an α,β-unsaturated ketone. Mesityl oxide is itself synthesized from acetone via an aldol condensation to form diacetone alcohol, which is then readily dehydrated.[7][8] This two-step approach to the starting material ensures a cleaner subsequent amination reaction.

Reaction Mechanism: Conjugate Addition of Ammonia

The core of the synthesis is the Michael addition of ammonia to the carbon-carbon double bond of mesityl oxide.[1][9] The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack by ammonia.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic β-carbon of mesityl oxide.

  • Proton Transfer: An intermediate enolate is formed, which is then protonated by another molecule of ammonia or water to yield the final product, 4-amino-4-methyl-2-pentanone.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product MesitylOxide Mesityl Oxide (α,β-Unsaturated Ketone) Attack 1. Nucleophilic Attack Ammonia attacks the β-carbon MesitylOxide->Attack Electrophile Ammonia Ammonia (NH₃) (Nucleophile) Ammonia->Attack Nucleophile Enolate 2. Enolate Intermediate Formation Attack->Enolate Forms enolate Protonation 3. Proton Transfer Enolate is protonated Enolate->Protonation Diacetonamine 4-Amino-4-methyl-2-pentanone (Diacetonamine) Protonation->Diacetonamine

Caption: Reaction mechanism for the synthesis of Diacetonamine.

The Role of Oxalic Acid: Isolation as a Stable Salt

The free base of diacetonamine is a liquid that can be challenging to purify directly. Therefore, it is converted to its hydrogen oxalate salt by treatment with oxalic acid. This serves several key purposes:

  • Stability: The salt is a stable, crystalline solid that is easy to handle and store.

  • Purification: The salt readily crystallizes from the alcoholic reaction medium, allowing for efficient separation from soluble impurities.[4]

  • Selectivity: Using a specific stoichiometry of oxalic acid ensures the precipitation of the diacetonamine hydrogen oxalate, which is less soluble than the neutral oxalate, thereby preventing the formation of undesired salt variants.[5]

Experimental Protocol: A Validated Workflow

This protocol is adapted from well-established procedures and is designed to be a self-validating system, where successful execution of each step sets up the subsequent stage for optimal results.[1][5]

Materials and Equipment
Reagent/EquipmentSpecificationsQuantity
Mesityl Oxide≥90% purity200 g (2.04 mol)
Aqueous Ammonia27% solution280 mL
Oxalic Acid (dihydrate)ACS grade~230-260 g
Ethanol95% and Absolute~4.5 L
Round-bottom flask1-L capacity1
Mechanical StirrerEfficient stirring capability1
Large Evaporating Dish~5-L capacity1
Büchner FunnelSized for large volume filtration1
Heating Mantle/Steam ConeFor controlled heating1
Cooling SystemRunning tap water or cooling bath1
Synthesis Workflow Diagram

G Experimental Workflow for Diacetonamine Oxalate Synthesis cluster_reaction Part 1: Amination Reaction cluster_workup Part 2: Workup & Titration cluster_precipitation Part 3: Precipitation & Purification A1 Combine Mesityl Oxide (200g) and Aqueous Ammonia (280cc) in a 1-L flask. A2 Stir vigorously for 3-8 hours. Cool with tap water to manage exotherm. A1->A2 A3 Stop stirring once homogeneous. Seal flask and let stand for 3 days. A2->A3 B1 Remove excess ammonia with a stream of dry air. A3->B1 B2 Dissolve the resulting solution in an equal volume of absolute alcohol. B1->B2 B3 Titrate a small sample with standard oxalic acid to determine the required amount. B2->B3 C1 Dissolve 2x the calculated oxalic acid in 4L of 95% ethanol. B3->C1 C2 Slowly add the amine solution to the oxalic acid solution with constant stirring. Cool to avoid neutral salt formation. C1->C2 C3 Heat the mixture to 70°C and filter while hot through a pre-heated Büchner funnel. C2->C3 C4 Allow filtrate to cool and crystallize. Collect crystals by filtration. C3->C4 C5 Wash crystals with cold absolute alcohol and dry. C4->C5

Caption: Experimental workflow for diacetonamine synthesis.[4]

Step-by-Step Methodology

Part 1: Amination Reaction

  • Setup: In a 1-L round-bottom flask equipped with an efficient mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[5] Ensure the flask is nearly air-tight to prevent the escape of ammonia.

  • Initial Reaction: Begin vigorous stirring. The reaction is exothermic, and it is crucial to cool the flask with running tap water to maintain control over the temperature.[4][5]

  • Homogenization: Continue stirring for 3 to 8 hours. The reaction mixture will initially be two phases and will gradually become homogeneous. Exposure to sunlight may reduce the time required.[5]

  • Standing Period: Once the solution is homogeneous, discontinue stirring, ensure the flask is well-stoppered, and allow it to stand at room temperature for three days. This period is optimal for maximizing the yield; shorter times lead to incomplete reaction, while longer periods can decrease yields due to side reactions.[4][5]

Part 2: Isolation and Precipitation of the Hydrogen Oxalate Salt

  • Ammonia Removal: After the three-day standing period, remove the excess ammonia by gently blowing a stream of dry air over the surface of the solution until the odor of ammonia is faint.[5]

  • Alcohol Dilution: Dissolve the resulting solution in an equal volume of absolute alcohol.[5]

  • Titration (Optional but Recommended): To ensure precise precipitation, titrate a small, known volume of this alcoholic amine solution with a standardized solution of oxalic acid (e.g., 0.5 N) using litmus as an external indicator to determine the exact amount of oxalic acid needed.[5]

  • Precipitation: In a large evaporating dish, dissolve the required amount of oxalic acid in 4 L of 95% ethanol. Causality Note: As the desired product is the acid salt, use twice the amount of oxalic acid calculated from the titration endpoint (which indicates the formation of the neutral salt).[5] Slowly add the diacetonamine solution to the oxalic acid solution with constant, vigorous stirring.

  • Temperature Control: During the addition of the last half of the amine solution, it is critical to cool the evaporating dish to prevent the formation of the more soluble neutral oxalate.[4][5]

Part 3: Purification and Recovery

  • Hot Filtration: With continued stirring, gently heat the entire mixture on a steam cone or hot plate until the temperature reaches 70°C. Filter the mixture while hot through a Büchner funnel that has been preheated (e.g., by pouring boiling alcohol through it). Trustworthiness Note: Preheating the funnel prevents premature crystallization of the product on the funnel, which would result in significant loss of yield.[4]

  • Crystallization: Immediately transfer the hot filtrate to a large beaker or crystallizing dish and allow it to cool undisturbed. The diacetonamine hydrogen oxalate will crystallize.[5]

  • Final Collection: Collect the crystals by filtration, wash them with a small amount of cold absolute alcohol, and allow them to air dry.[5]

  • Second Crop Recovery: Additional product can be recovered from the mother liquor. Distill the filtrate until the temperature of the vapor reaches 78°C (the boiling point of ethanol). Allow the concentrated residue to stand in a cool place to yield a second crop of crystals.[4][5]

Expected Results and Troubleshooting

ParameterExpected Value / Observation
Yield 285–320 g (63–70% of theoretical)
Appearance White to off-white crystalline solid
Melting Point 126–127°C
Purity The product should be free of triacetonamine and triacetondiamine. May contain a small amount (~1%) of ammonium hydrogen oxalate.[5][10]

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Incomplete reaction (standing time < 3 days) or extended reaction time (> 3 days) leading to byproducts.[4]

    • Solution: Adhere strictly to the recommended 3-day standing period. Ensure efficient cooling during the initial exothermic phase.

  • Product is Darkly Colored:

    • Cause: Crystals left in the mother liquor for too long before filtration or formation of impurities.[5]

    • Solution: Filter the crystals promptly after crystallization. Wash the discolored crystals with hot absolute alcohol or perform a full recrystallization from absolute alcohol for the highest purity.[4][5]

  • Formation of Neutral Oxalate Salt:

    • Cause: Overheating during the addition of the amine solution to the oxalic acid.[4]

    • Solution: Ensure adequate cooling of the precipitation vessel, especially during the addition of the second half of the amine solution.[5]

Safety and Handling

  • Mesityl Oxide: Flammable and harmful if inhaled, swallowed, or in contact with skin.[11]

  • Ammonia: Corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

  • Oxalic Acid: Toxic and corrosive. Avoid contact with skin and eyes.

  • Ethanol: Highly flammable. Keep away from ignition sources.

Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of 4-Amino-4-methyl-2-pentanone oxalate via the conjugate addition of ammonia to mesityl oxide represents a robust and high-yielding method for producing this valuable synthetic intermediate. The procedure's success hinges on careful control of key parameters, including reaction time and temperature, particularly during the exothermic amination and the critical oxalate precipitation step. By understanding the chemical principles behind each step, from the choice of starting material to the method of purification, researchers can reliably and safely produce high-purity diacetonamine hydrogen oxalate, a versatile building block for further synthetic endeavors in drug discovery and materials science.

References

  • BenchChem. (2025). Optimization of Diacetonamine synthesis yield and purity. BenchChem Technical Support.
  • Organic Syntheses.
  • BenchChem. (2025). A Comparative Analysis of Diacetonamine Synthesis: Acetone vs. Mesityl Oxide Routes. BenchChem Technical Support.
  • PrepChem.
  • Wikipedia. Diacetonamine. Wikipedia.
  • Organic Syntheses. mesityl oxide. Organic Syntheses Procedure.
  • Haeseler, P. R. (1925). Preparation of Diacetonamine. Journal of the American Chemical Society.
  • ChemicalBook.
  • BenchChem. (2025). Application Note: Monitoring Diacetonamine Reactions by Thin-Layer Chromatography (TLC). BenchChem Technical Support.
  • BenchChem.
  • ResearchGate. Structures of diacetonamine and its related chemicals.
  • Wikipedia. Mesityl oxide. Wikipedia.
  • The Good Scents Company. mesityl oxide 4-methyl-3-penten-2-one. The Good Scents Company.

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Foundational

Section 1: A Strategic Overview of 4-Amino-4-methyl-2-pentanone and its Oxalate Salt

An In-depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate for Researchers and Drug Development Professionals As a Senior Application Scientist, my objective is to move beyond simple data provision and offer a g...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate for Researchers and Drug Development Professionals

As a Senior Application Scientist, my objective is to move beyond simple data provision and offer a guide that illuminates the strategic value of key chemical intermediates. 4-Amino-4-methyl-2-pentanone, commonly known by its historical name Diacetonamine, is a foundational building block in synthetic chemistry. However, in its free base form, it presents stability and handling challenges. The conversion to its hydrogen oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate (CAS 625-03-6) , is a critical step that transforms it into a stable, crystalline, and highly reliable reagent suitable for the rigorous demands of pharmaceutical and agrochemical research.

This guide provides a comprehensive technical analysis of the oxalate salt, focusing on the critical aspects of sourcing, synthesis, quality control, and application that are paramount to drug development professionals. We will explore the causality behind procedural choices and establish a framework for its confident and reproducible use in the laboratory.

Section 2: Definitive Chemical Identity and Physicochemical Properties

A frequent point of confusion in sourcing this reagent is the distinction between the free base and its oxalate salt. It is imperative to use the correct Chemical Abstracts Service (CAS) number to ensure the procurement of the desired compound. The free base is often listed under CAS 625-04-7, while the stable, solid oxalate salt is correctly identified by CAS 625-03-6 .

The formation of the hydrogen oxalate salt involves a 1:1 molar ratio of the amine (diacetonamine) and oxalic acid. This neutralizes the basic amine, significantly improving its shelf-life and handling characteristics compared to the free base.

Property4-Amino-4-methyl-2-pentanone (Free Base)4-Amino-4-methyl-2-pentanone Oxalate
Synonyms Diacetonamine, Diacetone AmineDiacetonamine Hydrogen Oxalate
CAS Number 625-04-7[1][2]625-03-6[3][4][5]
Molecular Formula C₆H₁₃NO[1][2]C₈H₁₅NO₅ (C₆H₁₃NO·C₂H₂O₄)[4][5]
Molecular Weight 115.17 g/mol [2]205.21 g/mol [4][5]
Appearance Liquid (typically)Crystalline solid/powder[5]
Melting Point Not applicable126-127 °C[5]
Storage Requires careful handlingInert atmosphere, room temperature, keep dry[3][5]

Chemical Structures:

Caption: Chemical structures of the free base and its oxalate salt.

Section 3: Sourcing and Supplier Qualification

Procuring high-quality starting materials is a non-negotiable prerequisite for reproducible research. While numerous vendors list this compound, a structured qualification process is essential.

Potential Suppliers:

  • AA Blocks[5]

  • Biosynth[4]

  • BLD Pharm[3]

  • LookChem[1]

  • Santa Cruz Biotechnology

The core principle of supplier validation is to ensure lot-to-lot consistency and verifiable purity. A Certificate of Analysis (CoA) is the primary document for this evaluation, but it should be scrutinized, not merely filed.

SupplierQualification start Identify Potential Suppliers request_docs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) start->request_docs review_coa Review CoA for Critical Parameters: - Identity (CAS, Name) - Purity (e.g., >98%) - Method of Analysis (e.g., HPLC, NMR) - Impurity Profile request_docs->review_coa order_sample Order Small-Scale Sample for In-House QC review_coa->order_sample perform_qc Perform In-House QC Validation order_sample->perform_qc compare_results Compare In-House Data with Supplier CoA perform_qc->compare_results approve Approve Supplier for Scale-Up compare_results->approve Data Matches reject Reject Supplier / Re-evaluate compare_results->reject Discrepancy Found

Caption: Workflow for qualifying a chemical supplier.

Section 4: Synthesis and Mechanistic Insights

While diacetonamine can be formed directly from acetone and ammonia, that route is often fraught with byproducts like triacetonamine.[6][7] The superior and most reliable method, detailed in Organic Syntheses, involves the reaction of mesityl oxide with ammonia.[6][8] This pathway provides a cleaner product with higher purity.[6]

The chemistry proceeds in two key stages:

  • Michael Addition: The process begins with a conjugate (or Michael) addition of ammonia to the α,β-unsaturated ketone, mesityl oxide. The nucleophilic nitrogen of ammonia attacks the β-carbon of the double bond, leading to the formation of the 4-amino-4-methyl-2-pentanone (diacetonamine) free base.

  • Salt Formation: The crude amine is not isolated. Instead, it is directly reacted with an ethanolic solution of oxalic acid. This is an acid-base reaction where the amine is protonated, and the oxalic acid donates a proton to form the stable, crystalline hydrogen oxalate salt, which precipitates from the solution. The use of oxalic acid is strategic; it creates a readily filterable solid, greatly simplifying purification.

SynthesisPathway acetone Acetone (2 eq.) mesityl_oxide Mesityl Oxide acetone->mesityl_oxide Aldol Condensation (Dehydration) diacetonamine Diacetonamine (Free Base) (In Situ) mesityl_oxide->diacetonamine Michael Addition ammonia Aqueous Ammonia ammonia->diacetonamine product 4-Amino-4-methyl-2-pentanone Oxalate (Crystalline Product) diacetonamine->product Acid-Base Reaction (Precipitation) oxalic_acid Oxalic Acid in Ethanol oxalic_acid->product

Caption: The synthetic pathway from mesityl oxide to the final product.

Section 5: Experimental Protocols for Synthesis and Quality Control

Trustworthy research is built on well-documented, reproducible protocols. The following methods are based on authoritative sources and established analytical principles.

Protocol 1: Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

This protocol is adapted from the highly reliable procedure published in Organic Syntheses, Vol. 1, p. 195.[8]

  • Reaction Setup: In a 1-liter round-bottom flask equipped with an efficient mechanical stirrer, combine 200 g (approx. 2.04 mol) of mesityl oxide and 280 mL of 27% aqueous ammonia.[6]

  • Initial Reaction: Stir the mixture vigorously. The reaction is exothermic; maintain the temperature by running tap water over the flask. Continue stirring for 3 to 8 hours, or until the two layers become a single homogeneous solution.[9]

  • Standing Period: Once homogeneous, cease stirring, ensure the flask is well-sealed, and allow it to stand at room temperature for at least three days.[7][9]

  • Ammonia Removal: After the standing period, remove the excess ammonia by passing a stream of dry air through the solution until the odor of ammonia is gone.

  • Preparation for Salting: Dissolve the resulting crude amine solution in an equal volume of absolute ethanol.

  • Precipitation: In a separate large beaker, dissolve 230-260 g of oxalic acid in approximately 4 liters of 95% ethanol. While stirring the oxalic acid solution constantly, slowly add the amine-ethanol solution. The product will begin to precipitate. Causality: Adding the amine to the acid prevents the formation of the neutral oxalate and ensures the desired hydrogen oxalate salt is formed.[8]

  • Isolation: Heat the mixture to 70°C and filter while hot through a pre-heated Büchner funnel.[6] Allow the filtrate to cool to room temperature to crystallize.

  • Drying and Yield: Collect the crystals by filtration, wash with a small amount of cold absolute ethanol, and allow them to air dry. The expected yield is between 285-320 g (63-70%).[6][9] The melting point should be 126-127°C.[7][9] For higher purity, the product can be recrystallized from absolute alcohol.[7][8]

Protocol 2: Quality Control Workflow

This protocol outlines a self-validating system to confirm the identity, structure, and purity of the synthesized or purchased material.

QCWorkflow start Obtain Sample Batch step1 Step 1: Identity Confirmation (FTIR) start->step1 step2 Step 2: Structural Elucidation (¹H NMR) step1->step2 step3 Step 3: Purity Assessment (RP-HPLC) step2->step3 decision Does data meet specifications? step3->decision pass Release Batch for Use decision->pass Yes fail Reject Batch / Further Purification decision->fail No

Caption: A standard workflow for the quality control of chemical reagents.

  • Identity Confirmation (FTIR Spectroscopy):

    • Objective: To confirm the presence of key functional groups.

    • Method: Acquire an infrared spectrum of the solid sample (e.g., using a KBr pellet or ATR).

    • Expected Peaks: Look for characteristic absorptions corresponding to:

      • N-H stretching from the ammonium salt.

      • C=O stretching from the ketone (~1710 cm⁻¹).

      • C=O and C-O stretching from the carboxylate and carboxylic acid groups of the oxalate counter-ion (typically strong, broad bands in the 1600-1750 cm⁻¹ and 1200-1320 cm⁻¹ regions).[10]

  • Structural Elucidation (¹H NMR Spectroscopy):

    • Objective: To confirm the covalent structure of the aminoketone cation.

    • Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire a proton NMR spectrum. A reference spectrum is available on SpectraBase for comparison.[11]

    • Expected Signals:

      • A singlet for the methyl group attached to the carbonyl.

      • A singlet for the methylene (CH₂) group.

      • A singlet for the two equivalent methyl groups on the quaternary carbon.

      • A broad signal for the ammonium (-NH₃⁺) protons.

      • A signal for the acidic proton of the oxalate.

  • Purity Assessment (Reverse-Phase HPLC):

    • Objective: To quantify the purity of the compound and detect any synthesis-related impurities (e.g., residual mesityl oxide).

    • Methodology (based on SIELC Technologies recommendations for the free base): [8]

      • Column: Newcrom R1 or a similar C18 reverse-phase column.

      • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS-compatibility, 0.1% formic acid).

      • Detection: UV detector at a low wavelength (e.g., 210 nm) to detect the carbonyl chromophore.

      • Procedure: Prepare a standard solution of known concentration. Run the sample and calculate the area percentage of the main peak. The purity should typically be >98%.

Section 6: Applications in Research and Drug Development

4-Amino-4-methyl-2-pentanone Oxalate serves as a versatile precursor in organic synthesis. Its bifunctional nature—containing both a ketone and a primary amine—allows for a wide range of subsequent chemical transformations.

Established and Potential Applications:

  • Adrenergic Receptor Agonist: The compound itself has been identified as an adrenergic receptor agonist.[4] This is a significant finding, as β₂-adrenergic receptor agonists are an important class of drugs investigated for treating conditions like type 2 diabetes and diabetic nephropathy.[12][13] The development of orally available, biased agonists of this receptor class is an active area of research.[12]

  • Antibacterial Activity: It has also been reported to be active against wild-type strains of Escherichia coli and Mycobacterium tuberculosis, suggesting potential as a scaffold for developing new anti-infective agents.[4]

  • Heterocyclic Synthesis: The amine and ketone functionalities make it an ideal starting material for synthesizing various heterocyclic compounds, which are common motifs in drug molecules.

  • Intermediate for Agrochemicals: The compound is utilized as a precursor in the synthesis of pest control agents and other agricultural products.[1]

Section 7: Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific, globally harmonized GHS classification for 4-Amino-4-methyl-2-pentanone Oxalate was not found in public databases, a safety data sheet (SDS) for the free base provides some guidance.[1] It is mandatory to obtain and review the specific SDS from your supplier before handling this compound.

ParameterRecommendation
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses with side shields, nitrile gloves, and a lab coat.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
Storage Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage condition is under an inert atmosphere at room temperature.[3]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Section 8: References

  • Organic Syntheses Procedure. diacetonamine hydrogen oxalate.

  • Benchchem. A Comparative Analysis of Diacetonamine Synthesis: Acetone vs. Mesityl Oxide Routes.

  • Benchchem. Optimization of Diacetonamine synthesis yield and purity.

  • Hall, J. A. (1925). Preparation of Diacetonamine. Journal of the American Chemical Society, 47(4), 1195-1196.

  • BLD Pharm. 4-Amino-4-methyl-2-pentanone oxalate.

  • SpectraBase. Diacetonamine hydrogen oxalate - Spectrum.

  • Biosynth. 4-Amino-4-methyl-2-pentanone oxalate | 625-03-6.

  • AA Blocks. 625-03-6 | 4-Amino-4-methyl-2-pentanone Oxalate.

  • Organic Syntheses Procedure. General safety information.

  • ChemicalBook. 4-Methyl-2-pentanone(108-10-1) 1H NMR spectrum.

  • ChemicalBook. 4,4-DIMETHYL-2-PENTANONE(590-50-1) 1H NMR spectrum.

  • Chegg.com. Solved Consider the compound 4-hydroxy-4-methyl-2-pentanone.

  • LookChem. Cas 625-04-7,4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE.

  • NIST WebBook. 2-Pentanone, 4-amino-4-methyl-.

  • SpectraBase. 4-Methyl-2-pentanone.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-4-methyl-2-pentanone.

  • NIST WebBook. Ammonium oxalate.

  • PubMed. GRK-biased adrenergic agonists for the treatment of type 2 diabetes and obesity.

  • ResearchGate. FT-IR spectrum of sodium oxalate crystals.

  • ResearchGate. Theoretical and experimental FTIR spectra of C13-oxalate ion in D2O.

  • ResearchGate. FTIR spectrum of urinary stone containing (a) pure calcium oxalate...

  • PMC - NIH. β2-Adrenergic receptor agonists as a treatment for diabetic kidney disease.

  • PMC - PubMed Central. GLP-1 receptor agonist-based therapies and cardiovascular risk: a review of mechanisms.

  • NCBI Bookshelf. Glucagon-Like Peptide-1 Receptor Agonists.

Sources

Exploratory

A Technical Guide to the Purity Standards of Research-Grade 4-Amino-4-methyl-2-pentanone Oxalate

Introduction: The Critical Role of Purity in Research Applications 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a valuable synthetic intermediate in the development of various pharmaceuticals and spe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research Applications

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a valuable synthetic intermediate in the development of various pharmaceuticals and specialty chemicals.[1][2][3] For research and development purposes, it is often stabilized and purified as its oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate (also referred to as diacetonamine hydrogenoxalate).[4][5][6] The integrity of experimental data and the success of synthetic pathways are directly contingent on the purity of starting materials. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and non-reproducible results.

This technical guide provides a comprehensive framework for defining and verifying the purity of research-grade 4-Amino-4-methyl-2-pentanone Oxalate. We will move beyond a simple percentage assay to explore a multi-faceted approach to purity assessment, detailing the necessary analytical methodologies and establishing stringent acceptance criteria suitable for demanding research applications. The causality behind each analytical choice is explained to empower researchers to make informed decisions about the quality of their reagents.

Physicochemical Characterization and Identity Confirmation

The foundational step in quality assessment is the confirmation of the compound's identity and basic physical properties. This ensures the material is, in fact, 4-Amino-4-methyl-2-pentanone Oxalate and provides a baseline for further testing.

Table 1: Physicochemical Specifications

Parameter Specification Rationale & Method
Appearance White to off-white crystalline solid Visual inspection provides a rapid check for gross contamination or degradation, which often manifests as discoloration.[5]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄) Theoretical, based on chemical structure.[4][7]
Molecular Weight 205.21 g/mol Theoretical, based on chemical structure.[4][7]
Melting Point 126-127 °C A sharp, well-defined melting point is a strong indicator of purity. Impurities typically depress and broaden the melting range.[8][9]

| Identity (FTIR) | Conforms to the reference spectrum | Fourier Transform Infrared (FTIR) spectroscopy is a robust technique for confirming the presence of key functional groups.[10][11] |

Key FTIR Spectral Features:

The FTIR spectrum of 4-Amino-4-methyl-2-pentanone Oxalate should exhibit characteristic absorption bands corresponding to its constituent functional groups.

  • N-H Stretching (Amine): Bands in the region of 3400-3300 cm⁻¹ are indicative of a primary amine.[12]

  • C=O Stretching (Ketone): A strong absorption peak around 1715 cm⁻¹ corresponds to the ketone carbonyl group.[12]

  • C=O Stretching (Carboxylic Acid/Oxalate): A strong, broad peak typically between 1700-1600 cm⁻¹ arises from the oxalate carbonyls.

  • O-H Stretching (Carboxylic Acid/Oxalate): A very broad band from 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H bond.[13]

dot graph FTIR_Interpretation { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; graph [bgcolor="#F1F3F4", label="FTIR Functional Group Confirmation", fontcolor="#202124", fontsize=14, labelloc=t];

} } Caption: Key functional groups of the molecule and their expected FTIR regions.

Purity Assessment: A Multi-Technique Approach

A single analytical method is insufficient to declare a compound "research-grade." A combination of chromatographic and other quantitative techniques is required to build a complete purity profile, accounting for organic impurities, residual solvents, and water content.

Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the assay (the amount of the desired compound) and quantifying process-related organic impurities.[1] Due to the amine's high polarity and lack of a strong UV chromophore, a robust method is essential.[14]

Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method using a C18 column is chosen for its versatility.[1] A phosphate buffer is employed to maintain a consistent pH, ensuring reproducible ionization and good peak shape for the primary amine.[1] Detection at a low UV wavelength (e.g., 210 nm) maximizes sensitivity for the analyte and potential impurities which may lack significant chromophores.[1]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Potassium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"]; graph [bgcolor="#F1F3F4", label="HPLC Purity Analysis Workflow", fontcolor="#202124", fontsize=14, labelloc=t];

} } Caption: Standard workflow for HPLC sample preparation and analysis.

Residual Solvents by Headspace GC-FID

Organic solvents are integral to synthesis and purification, but their presence in the final product must be strictly controlled.[15] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method for this analysis, as outlined in USP <467>.[16][17] This technique is highly sensitive and specific for volatile organic compounds.

Rationale for Method Selection: Headspace sampling avoids injecting the non-volatile oxalate salt onto the GC column, protecting the instrument and improving data quality. The Flame Ionization Detector (FID) provides a near-universal response for hydrocarbons, making it ideal for quantifying a wide range of potential solvents.[15]

Common Solvents to Monitor: Based on typical synthesis procedures for diacetonamine and its oxalate salt, key solvents to monitor include:

  • Ethanol/Absolute Alcohol: Used for recrystallization.[5][6]

  • Acetone: A potential starting material or byproduct.[2]

  • Mesityl Oxide: A key starting material in preferred synthetic routes.[2][6]

The limits for these solvents are guided by USP <467> classifications, which categorize solvents based on their toxicity.[17][18][19]

Water Content by Karl Fischer Titration

Water can act as an impurity, affecting reaction stoichiometry and product stability.[20] The Karl Fischer (KF) titration method is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[21][22][23] Unlike "Loss on Drying," KF is not affected by the loss of other volatile components.[22]

Rationale for Method Selection: For a crystalline solid expected to have low water content (<1%), coulometric KF titration is preferred for its superior sensitivity in detecting trace amounts of water.[21] Volumetric titration is suitable for samples with higher water content (>0.1%).[20][21]

Potential Impurity Profile

Understanding the synthetic route is crucial for predicting potential impurities. The most reliable synthesis of diacetonamine proceeds via the reaction of mesityl oxide with ammonia, which avoids many byproducts associated with the direct acetone-ammonia reaction.[2][5]

Impurity_Profile

  • Ammonium Hydrogen Oxalate: Can co-precipitate with the product but is generally considered non-critical for many synthetic uses.[6]

  • Mesityl Oxide & Diacetone Alcohol: Carryover of starting materials or precursors.[1][24]

  • Triacetonamine: A common byproduct in syntheses starting directly from acetone, but should be absent in high-purity material synthesized from mesityl oxide.[2][6]

Consolidated Specification Sheet

The culmination of this analytical work is a Certificate of Analysis (CoA) that provides a comprehensive quality guarantee.[25]

Table 2: Example Specification for Research-Grade 4-Amino-4-methyl-2-pentanone Oxalate

Test Method Acceptance Criteria
Appearance Visual White to off-white crystalline solid
Identity FTIR Conforms to reference spectrum
Assay (by HPLC) HPLC, % Area ≥ 98.5%
Largest Single Impurity HPLC, % Area ≤ 0.5%
Total Impurities HPLC, % Area ≤ 1.5%
Water Content Karl Fischer Titration ≤ 0.5%

| Residual Solvents | HS-GC-FID | Conforms to USP <467> limits |

Conclusion

Establishing the purity of a research-grade chemical like 4-Amino-4-methyl-2-pentanone Oxalate requires a rigorous, multi-faceted analytical strategy. Relying solely on an assay value is insufficient for ensuring the reliability and reproducibility demanded in scientific research. By combining identity confirmation (FTIR), chromatographic purity (HPLC), residual solvent analysis (GC), and specific water content determination (Karl Fischer), a comprehensive and trustworthy quality profile can be established. This guide provides the framework and the scientific rationale necessary for researchers to confidently assess the quality of this critical synthetic intermediate.

References

  • Scharlab. Karl Fischer water content titration. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • Agilent Technologies. Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • S4Science. HS-GC-FID: Analysis of Residual Solvents According to USP 467. [Link]

  • Agilent Technologies. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. [Link]

  • National Institutes of Health (NIH). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. [Link]

  • ResearchGate. of analysis methods of amino acids and amines by HPLC. [Link]

  • Organic Syntheses. diacetonamine hydrogen oxalate. [Link]

  • AA Blocks. 4-Amino-4-methyl-2-pentanone Oxalate | 625-03-6. [Link]

  • The Merck Index Online. Diacetonamine. [Link]

  • National Institutes of Health (NIH). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • CP Lab Safety. Diacetonamine hydrogenoxalate, min 90%, 100 mg. [Link]

  • Semantic Scholar. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • NIST WebBook. 2-Pentanone, 4-amino-4-methyl-. [Link]

  • Scite.ai. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Lab Alley. Certificates of Analysis. [Link]

  • Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups. [Link]

  • HandWiki. Chemistry:Diacetonamine. [Link]

  • SpectraBase. 4-Methyl-2-pentanone. [Link]

  • ChemBK. 4-Amino-4-methyl-2-pentanone. [Link]

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Exploratory

A Technical Guide to the Potential Research Applications of 4-Amino-4-methyl-2-pentanone Oxalate

Executive Summary 4-Amino-4-methyl-2-pentanone Oxalate, the oxalate salt of diacetonamine, is a bifunctional molecule possessing both a primary amine and a ketone. While its direct biological applications are sparsely do...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-4-methyl-2-pentanone Oxalate, the oxalate salt of diacetonamine, is a bifunctional molecule possessing both a primary amine and a ketone. While its direct biological applications are sparsely documented, its structural motif as a β-amino ketone places it within a class of compounds of significant pharmacological interest. This guide provides a technical framework for researchers, scientists, and drug development professionals to explore its potential in two primary domains: as a versatile building block in medicinal chemistry and for the investigation of its intrinsic bioactive properties, particularly as an adrenergic agonist and antimicrobial agent. We present the scientific rationale, detailed experimental workflows, and protocols to unlock the research potential of this compound.

Table of Contents
Introduction: Compound Profile and Scientific Rationale

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is an organic intermediate whose stable, crystalline oxalate salt is well-suited for laboratory use[1]. The molecule's value lies in its dual functionality: a nucleophilic primary amine and an electrophilic ketone group. This arrangement makes it a potent precursor for a wide array of chemical transformations.

The broader class of β-amino ketones is a privileged scaffold in pharmacology, forming the core of numerous approved drugs with diverse mechanisms of action, including vasodilators, antiarrhythmics, and antidiabetics[2][3][4]. This established precedent provides a strong logical basis for investigating 4-Amino-4-methyl-2-pentanone as both a starting material for novel drug candidates and a potential bioactive agent in its own right. Furthermore, preliminary data suggests it may act as an adrenergic receptor agonist and possesses antimicrobial properties, presenting clear, testable hypotheses for pharmacological screening[5].

PropertyValueSource(s)
Chemical Name 4-Amino-4-methyl-2-pentanone Oxalate[1][6]
Synonyms Diacetonamine hydrogen oxalate[7]
CAS Number 625-03-6[5][6]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄)[1][5][6]
Molecular Weight 205.21 g/mol [1][5]
Form Solid / Powder[6]
Melting Point 125-130 °C (decomposes)[7][8]
Free Base CAS 625-04-7[9][10][11]

The synthesis of the free base is well-established, typically proceeding via the reaction of mesityl oxide with ammonia, followed by precipitation of the stable oxalate salt using an oxalic acid solution[1][10]. This straightforward synthesis enhances its utility as a readily accessible starting material for research.

Application I: A Versatile Scaffold for Medicinal Chemistry

The primary amine and ketone moieties of 4-Amino-4-methyl-2-pentanone allow it to serve as a powerful synthon for generating molecular complexity, particularly in the synthesis of heterocyclic compounds, which are a cornerstone of modern drug discovery[2][12].

2.1 Rationale for Synthetic Utility

The compound can undergo a variety of reactions:

  • Reductive Amination: The ketone can be reacted with another amine to form a 1,3-diamine structure.

  • Paal-Knorr Synthesis: The amine and ketone can be used to construct five-membered heterocycles like pyrroles.

  • Pictet-Spengler Reaction (and analogs): It can be a precursor for synthesizing tetrahydroisoquinoline or related heterocyclic systems.

  • Mannich-type Reactions: The amine can act as the amine component in Mannich reactions to generate more complex β-amino ketones[4][13].

These potential transformations make it an ideal starting point for building libraries of novel compounds for high-throughput screening.

2.2 Experimental Workflow: Synthesis of a Pyrrolidine Derivative

This workflow outlines a hypothetical, yet mechanistically sound, two-step synthesis of a substituted pyrrolidine derivative, demonstrating the compound's utility.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Cyclization A 4-Amino-4-methyl-2-pentanone Oxalate + Base (e.g., NaHCO₃) C Intermediate Schiff Base A->C Toluene, Dean-Stark Reflux B Substituted Aldehyde (R-CHO) B->C D Intermediate Schiff Base F Target Pyrrolidine Derivative D->F Methanol, 0°C to RT E Reducing Agent (e.g., NaBH₄) E->F

Caption: Workflow for a two-step synthesis of a pyrrolidine derivative.

2.3 Protocol: Reductive Cyclization to a Pyrrolidine Derivative

Disclaimer: This protocol is a representative example and must be adapted and optimized under appropriate laboratory safety protocols.

  • Liberation of Free Base:

    • Suspend 1.0 eq of 4-Amino-4-methyl-2-pentanone Oxalate in dichloromethane (DCM).

    • Add 1.5 eq of saturated aqueous sodium bicarbonate solution and stir vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Use the resulting free base immediately.

  • Schiff Base Formation:

    • Dissolve the free base (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in toluene.

    • Set up the reaction with a Dean-Stark apparatus to remove water.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction and concentrate in vacuo to yield the crude Schiff base intermediate.

  • Reductive Cyclization:

    • Dissolve the crude Schiff base in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully by adding water, then concentrate the mixture to remove methanol.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography (silica gel) to yield the target pyrrolidine derivative.

Application II: Investigating Intrinsic Biological & Pharmacological Activity

There is an indication that 4-Amino-4-methyl-2-pentanone Oxalate may be an adrenergic receptor agonist and exhibits activity against Mycobacterium tuberculosis and Escherichia coli[5]. This provides a compelling starting point for pharmacological and microbiological investigation.

3.1 Rationale for Pharmacological Screening
  • Adrenergic Agonism: Adrenergic receptors are a well-validated class of drug targets for cardiovascular and respiratory diseases. Confirming and characterizing this activity could position the compound as a lead for new therapeutics.

  • Antimicrobial Activity: The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Validating the activity against both Gram-negative (E. coli) and mycobacterial species would be highly significant.

3.2 Experimental Workflow: Bioactivity Screening & Validation

This workflow outlines the logical progression from primary screening to validation of the compound's potential biological activities.

G A Primary Screening B Adrenergic Receptor Binding Assay (Radioligand or Fluorescence-based) A->B C Antimicrobial MIC Assay (E. coli & M. tuberculosis) A->C D Hit Confirmation & Dose-Response B->D C->D E Functional Adrenergic Assay (e.g., cAMP accumulation) D->E If Adrenergic Hit F Bactericidal/Bacteriostatic Assay D->F If Antimicrobial Hit G Lead Optimization E->G F->G

Caption: Workflow for screening and validating biological activity.

3.3 Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of the compound against E. coli, a common benchmark for antimicrobial testing.

  • Preparation of Compound Stock:

    • Prepare a 10 mg/mL stock solution of 4-Amino-4-methyl-2-pentanone Oxalate in sterile Dimethyl Sulfoxide (DMSO). Subsequent dilutions should be made in sterile Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation:

    • Culture E. coli (e.g., ATCC 25922) in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of MHB to wells in columns 2-12.

    • Add 200 µL of the compound working solution (e.g., 256 µg/mL in MHB) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Conclusion and Future Outlook

4-Amino-4-methyl-2-pentanone Oxalate represents a molecule with untapped potential. Its identity as a β-amino ketone, a class rich in pharmacological precedent, combined with its utility as a synthetic intermediate, makes it a compelling subject for further research. The preliminary evidence suggesting adrenergic and antimicrobial activity provides immediate, actionable lines of inquiry. The protocols and workflows detailed in this guide offer a structured approach for researchers to systematically explore these applications, potentially leading to the development of novel heterocyclic drug candidates or new bioactive agents.

References
  • Pharmaguideline. (n.d.). Beta amino ketones: Molindone hydrochloride. Retrieved from [Link]

  • Ingenta Connect. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

  • ResearchGate. (2015). Stereoselective Synthesis and Application of β‐Amino Ketones. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Amino-4-methyl-2-pentanone. Retrieved from [Link]

  • BioCrick. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate | 625-03-6. Retrieved from [Link]

  • ACS Publications. (2021). Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement. Retrieved from [Link]

  • PubMed Central. (2023). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • lookchem. (n.d.). Cas 625-04-7,4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. Retrieved from [Link]

  • ACS Publications. (1974). .beta.-Amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Retrieved from [Link]

  • Scholars Research Library. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. Retrieved from [Link]

Sources

Foundational

literature review on 4-Amino-4-methyl-2-pentanone Oxalate

An In-depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Amino-4-methyl-2-pentanone Oxalate, a pivotal int...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-4-methyl-2-pentanone Oxalate, a pivotal intermediate in organic and medicinal chemistry. Known commonly as Diacetonamine Hydrogen Oxalate, this stable, crystalline salt serves as a purified and readily handleable form of its free base, diacetonamine. We will delve into its synthesis, fundamental properties, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

4-Amino-4-methyl-2-pentanone, or diacetonamine, has its roots in the foundational studies of acetone chemistry dating back to the late 19th century, with early synthesis procedures reported by Sokoloff and Latschinoff in 1874.[1] Structurally, it is an amino ketone that originates from the reaction of two acetone molecules with ammonia.[1]

The compound's strategic value lies in its dual functionality—a ketone and a primary amine—making it a versatile building block for synthesizing more complex molecules.[1][2] However, the free base is a liquid that can be challenging to purify directly. The conversion to its hydrogen oxalate salt is a classic and highly effective chemical technique. This process yields a stable, white crystalline solid that is easily purified by recrystallization, ensuring high-purity starting material for subsequent synthetic steps.[1][3][4] This guide focuses on this oxalate salt, the form most frequently utilized in a laboratory setting.

Physicochemical and Structural Properties

The oxalate salt of 4-amino-4-methyl-2-pentanone is well-characterized. Its properties are summarized below, providing critical data for experimental design and execution.

PropertyValueSource(s)
Chemical Name 4-Amino-4-methyl-2-pentanone Oxalate[1]
Synonyms Diacetonamine Hydrogen Oxalate, 4-amino-4-methylpentan-2-one,oxalic acid[1][5]
CAS Number 625-03-6, 625-04-7, 53608-87-0[1][5][6]
Molecular Formula C₆H₁₃NO·C₂H₂O₄ (or C₈H₁₅NO₅)[1][6]
Molecular Weight 205.21 g/mol [1][6]
Appearance White crystalline solid/powder[1][7]
Melting Point 126–127 °C (decomposes)[3][8][9]
Storage Keep in a dark place, Inert atmosphere, Room temperature[2][7]

Synthesis: From Commodity Chemicals to a High-Purity Intermediate

The most reliable and widely adopted synthesis of diacetonamine hydrogen oxalate begins with mesityl oxide, which is itself an inexpensive dimer of acetone.[3][10] This route is favored over the direct one-pot reaction of acetone and ammonia because it produces a much cleaner product, free from significant byproducts like triacetonamine and triacetondiamine that plague the direct approach.[3][4][8]

The Underlying Chemistry: A Michael Addition

The core reaction is a conjugate addition (Michael addition) of ammonia to the α,β-unsaturated ketone, mesityl oxide. The nucleophilic ammonia attacks the β-carbon of the double bond, leading to the formation of the diacetonamine free base. This amine is then isolated as its hydrogen oxalate salt for purification.[1][3]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Salt Formation (Purification) Mesityl Oxide Mesityl Oxide Diacetonamine Diacetonamine Mesityl Oxide->Diacetonamine + NH₃ Ammonia NH₃ Diacetonamine_Salt Diacetonamine_Salt Product 4-Amino-4-methyl-2-pentanone Oxalate Diacetonamine_Salt->Product + Oxalic Acid Oxalic Acid Oxalic Acid

Caption: Reaction scheme for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate.

Authoritative Experimental Protocol

The following protocol is adapted from the highly trusted Organic Syntheses procedure, which provides a robust and reproducible method for laboratory-scale preparation.[11]

A. Formation of Diacetonamine (Free Base)

  • Reaction Setup: In a 1-liter round-bottom flask equipped with an efficient mechanical stirrer, combine 200 g (approx. 2 moles) of mesityl oxide and 280 mL of 27% aqueous ammonia.[3][11] The flask should be nearly air-tight to contain the ammonia.

  • Exotherm Control (Critical Step): The reaction is exothermic. It is crucial to manage the heat generated by running tap water over the flask.[4][11] This prevents overheating, which can lead to side reactions and decreased yield.

  • Reaction: Stir the mixture vigorously for several hours (typically 3-8 hours).[4] The reaction is complete when the two-phase system becomes a single homogeneous solution.[4][11]

  • Standing Period: Once homogeneous, stop stirring, ensure the flask is well-sealed, and allow it to stand at room temperature for approximately three days to maximize the yield.[4][8]

B. Isolation and Purification as the Hydrogen Oxalate Salt

  • Amine Solution Prep: After the standing period, transfer the solution to a large beaker. If desired, excess ammonia can be removed by blowing a stream of dry air through the solution. Dissolve the resulting mixture in an equal volume of absolute alcohol.[4]

  • Oxalic Acid Solution Prep: In a separate large beaker or evaporating dish, prepare a solution of 230-260 g of oxalic acid in absolute or 95% ethanol.[3][8] The amount of ethanol should be sufficient to fully dissolve the acid, potentially requiring warming.

  • Precipitation (Critical Step): Slowly and with constant, vigorous stirring, add the diacetonamine solution to the oxalic acid solution.[4][11] The temperature must be carefully controlled during the latter half of the addition, using cooling if necessary, to specifically precipitate the desired hydrogen oxalate (acid salt) and avoid the formation of the neutral oxalate.[8][11]

  • Crystallization & Filtration: Heat the resulting mixture to approximately 70°C with stirring, then filter it while hot through a pre-heated Büchner funnel.[3][11] This step removes insoluble impurities.

  • Product Recovery: Allow the hot filtrate to cool slowly to room temperature, then in a cool place, to induce crystallization of the diacetonamine hydrogen oxalate.[4][11]

  • Final Purification: Collect the crystals by filtration. Wash the crystals with a small amount of cold absolute alcohol to remove any residual mother liquor and colored impurities.[3][4] Dry the crystals. A second crop of crystals can often be obtained by concentrating the mother liquor.[11]

  • Expected Outcome: This procedure typically yields 285–320 g (63–70% of the theoretical amount) of a white crystalline product with a melting point of 126–127°C.[3][11]

G A 1. Reaction Setup (Mesityl Oxide + Aq. Ammonia) B 2. Stirring with Cooling (Exothermic Control, 3-8 hrs) A->B C 3. Stand for 3 Days (Maximize Conversion) B->C D 4. Prepare Solutions (Amine in EtOH, Oxalic Acid in EtOH) C->D E 5. Precipitation (Add Amine to Acid with Stirring) D->E F 6. Heat to 70°C & Hot Filter (Remove Impurities) E->F G 7. Cool Filtrate (Induce Crystallization) F->G H 8. Isolate & Wash Crystals (Cold Absolute EtOH) G->H I 9. Dry Product (Pure Diacetonamine Oxalate) H->I

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Amino-4-methyl-2-pentanone Oxalate in Organic Synthesis

Abstract This document provides a comprehensive technical guide for the effective utilization of 4-Amino-4-methyl-2-pentanone Oxalate (also known as Diacetonamine Hydrogen Oxalate) in organic synthesis. It is intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the effective utilization of 4-Amino-4-methyl-2-pentanone Oxalate (also known as Diacetonamine Hydrogen Oxalate) in organic synthesis. It is intended for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are understood, adaptable, and self-validating. We will cover the compound's fundamental properties, safe handling procedures, its classical synthesis pathway, and a detailed protocol for its application as a versatile precursor in heterocyclic chemistry.

Introduction and Strategic Importance

4-Amino-4-methyl-2-pentanone Oxalate is a valuable and versatile bifunctional building block in organic synthesis.[1] Structurally, it is the stable oxalate salt of an amino ketone, diacetonamine.[2] This dual functionality—a nucleophilic amine and an electrophilic ketone—makes it a powerful intermediate for constructing more complex molecular architectures. Its primary utility lies in the synthesis of pharmaceuticals, agrochemicals, and other specialty fine chemicals.[1] The oxalate salt form offers significant advantages over the free base (diacetonamine), primarily enhanced stability and ease of handling, making it a preferred reagent for laboratory and industrial applications.

The compound's lineage traces back to the foundational principles of organic chemistry. The free base, diacetonamine, is derived from the Michael addition of ammonia to mesityl oxide, which itself is a product of the aldol condensation of acetone.[2] This genesis from simple, readily available starting materials underscores its cost-effectiveness and relevance in synthetic planning.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its successful and safe application. The key properties of 4-Amino-4-methyl-2-pentanone Oxalate are summarized below.

PropertyValueSource(s)
CAS Number 625-03-6[3][4][5][6]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄)[2][3][4]
Molecular Weight 205.21 g/mol [2][3][4]
Appearance White crystalline solid/powder[2][7]
Melting Point 126-130 °C (decomposes)[1][4][8]
Solubility Soluble in water and alcohol[2]
Storage Store at room temperature in a dry, well-ventilated place under an inert atmosphere. Keep away from heat and ignition sources.[1][4][7]
Safety and Handling Protocol

As with any chemical reagent, adherence to strict safety protocols is mandatory. While specific hazard codes for the oxalate salt are not consistently provided, the parent amine and related ketones warrant caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9]

  • Static Discharge: The compound is an organic material and should be handled in a manner that prevents the buildup of static electricity. Use non-sparking tools and ensure equipment is properly grounded.[10]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[10][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[9]

Conceptual Synthesis Pathway

Understanding the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate provides insight into its purity and potential byproducts. The most common laboratory-scale preparation is a two-step process.[2]

  • Formation of the Free Base (Diacetonamine): Mesityl oxide is reacted with aqueous ammonia. This is a classic Michael (1,4-conjugate) addition reaction where the ammonia acts as the nucleophile.

  • Formation of the Oxalate Salt: The resulting diacetonamine free base is often impure. To purify and stabilize it, it is dissolved in a solvent like absolute ethanol and treated with a solution of oxalic acid in ethanol.[7][12] The stable, crystalline oxalate salt precipitates out of the solution, allowing for easy isolation via filtration. This is a standard and effective method for purifying amines.

G Acetone Acetone (x2) MesitylOxide Mesityl Oxide Acetone->MesitylOxide Aldol Condensation (-H₂O) Diacetonamine Diacetonamine (Free Base) MesitylOxide->Diacetonamine Michael Addition Ammonia Aqueous Ammonia Ammonia->Diacetonamine Michael Addition FinalProduct 4-Amino-4-methyl-2-pentanone Oxalate (Crystalline Solid) Diacetonamine->FinalProduct Salt Formation & Purification OxalicAcid Oxalic Acid in Ethanol OxalicAcid->FinalProduct Salt Formation & Purification

Caption: Synthesis workflow for 4-Amino-4-methyl-2-pentanone Oxalate.

Application Protocol: Synthesis of a Substituted Dihydropyridine

The bifunctional nature of 4-Amino-4-methyl-2-pentanone Oxalate makes it an excellent starting material for synthesizing heterocyclic compounds. This protocol details a generalized procedure for a multi-component reaction, akin to a Hantzsch pyridine synthesis, to produce a substituted dihydropyridine derivative. Such scaffolds are prevalent in medicinal chemistry.

Principle

This protocol involves the condensation of three components: 4-Amino-4-methyl-2-pentanone (generated in situ from the oxalate salt), an aldehyde, and an active methylene compound (e.g., ethyl acetoacetate). The reaction proceeds through a series of condensations and cyclizations to form the stable dihydropyridine ring system.

Materials and Reagents
  • 4-Amino-4-methyl-2-pentanone Oxalate

  • An aromatic aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., ethyl acetoacetate)

  • Base (e.g., sodium carbonate or triethylamine)

  • Solvent: Absolute Ethanol

  • Standard reflux apparatus with magnetic stirring

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Step-by-Step Methodology
  • Liberation of the Free Amine (In Situ):

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-Amino-4-methyl-2-pentanone Oxalate (1.0 eq).

    • Add absolute ethanol (approx. 10 mL per gram of oxalate salt).

    • Add a mild base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) (1.1 eq) to neutralize the oxalic acid and liberate the free diacetonamine.

    • Rationale: The free amine is required for the initial condensation step. Generating it in situ from the stable oxalate salt avoids the need to handle the less stable liquid free base. Stir the mixture for 15-20 minutes at room temperature.

  • Reaction Assembly:

    • To the stirred suspension from Step 1, add the selected aromatic aldehyde (1.0 eq).

    • Add the active methylene compound, ethyl acetoacetate (1.0 eq).

    • Rationale: The stoichiometry is typically 1:1:1. The order of addition can sometimes be varied, but adding the amine precursor first is common.

  • Thermal Condensation:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Rationale: Heat provides the necessary activation energy for the multiple condensation and cyclization steps involved in forming the dihydropyridine ring.

  • Reaction Monitoring:

    • Periodically monitor the reaction's progress by TLC. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel plate.

    • Develop the plate using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the starting materials (aldehyde and active methylene compound) are consumed.

    • Rationale: TLC is a critical self-validating step. It prevents premature work-up of an incomplete reaction or unnecessary heating of a completed one, which could lead to side product formation.

  • Product Isolation and Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Often, the product will precipitate from the solution upon cooling. If not, slowly add cold water or place the flask in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove soluble impurities.

    • Rationale: Cooling reduces the solubility of the product, maximizing the yield of the isolated solid. Washing with cold solvent removes residual reagents without significantly dissolving the desired product.

  • Purification:

    • The crude solid product should be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

    • Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter and dry the crystals under vacuum.

    • Rationale: Recrystallization is a robust technique for purifying solid organic compounds, yielding a product with high purity suitable for characterization (e.g., NMR, MS, melting point).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Start: 4-Amino-4-methyl-2-pentanone Oxalate in Ethanol add_base Add Base (e.g., Et₃N) Liberate Free Amine start->add_base add_reagents Add Aldehyde & Ethyl Acetoacetate add_base->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT Induce Crystallization monitor->cool Reaction Complete filtrate Vacuum Filtration cool->filtrate recrystallize Recrystallize filtrate->recrystallize product Pure Dihydropyridine Product recrystallize->product

Caption: Experimental workflow for dihydropyridine synthesis.

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is a robust and highly effective reagent for organic synthesis. Its stability as a crystalline solid, coupled with the potent bifunctionality of its parent amine, makes it a cornerstone intermediate for building complex molecules, particularly nitrogen-containing heterocycles. By understanding the principles behind its synthesis, handling, and reactivity, researchers can confidently and safely incorporate this valuable building block into their synthetic strategies to achieve their molecular targets.

References

  • 4-Amino-4-methyl-2-pentanone Oxal
  • Cas 625-04-7, 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXAL
  • 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXAL
  • 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis - chemicalbook.ChemicalBook,
  • 4-Amino-4-methyl-2-pentanone oxalate | 625-03-6 | AAA62503 - Biosynth.Biosynth,
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific,
  • 4-Amino-4-methyl-2-pentanone SDS, 625-04-7 Safety D
  • 625-03-6 | MFCD00150112 | 4-Amino-4-methyl-2-pentanone Oxal
  • 4-Amino-4-methyl-2-pentanone | 625-04-7 - Sigma-Aldrich.Sigma-Aldrich,
  • SAFETY D
  • 4-METHLY-2-PENTANONE MSDS.Sigma-Aldrich,
  • 4-Methyl-2-Pentanone - Safety D
  • 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Manufacturer ChemFaces.ChemFaces,
  • Chemical Safety Data Sheet MSDS / SDS - 4-METHYL-2-PENTANONE OXIME - ChemicalBook.ChemicalBook,
  • 2-Pentanone, 4-amino-4-methyl- - the NIST WebBook.NIST,
  • 625-03-6|4-Amino-4-methyl-2-pentanone oxal
  • 4-amino-4-methyl-2-pentanone hydrogenoxalate - Chongqing Chemdad Co. ,Ltd.Chongqing Chemdad Co.,
  • 4-Amino-4-methyl-2-pentanone oxalate - 알앤디메이트.

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Application

Application Notes &amp; Protocols: 4-Amino-4-methyl-2-pentanone Oxalate as a Precursor in Pharmaceutical Synthesis

Introduction: Strategic Importance of Diacetonamine Oxalate in Medicinal Chemistry In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Diacetonamine Oxalate in Medicinal Chemistry

In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, purity, and scalability of an Active Pharmaceutical Ingredient (API) synthesis. 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a versatile chemical building block. However, as a free base, it is a liquid that can be challenging to purify and store. The conversion to its crystalline hydrogen oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate (CAS 625-03-6), provides a stable, easily purified solid, making it a superior precursor for industrial and laboratory-scale pharmaceutical synthesis.[1]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the synthesis of diacetonamine oxalate, explains the causality behind procedural choices, and details its application in the synthesis of notable pharmaceutical agents. The protocols described herein are designed to be self-validating, emphasizing safety, purity, and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental to its effective use.

PropertyValueSource(s)
CAS Number 625-03-6[2]
Molecular Formula C₈H₁₅NO₅ (C₆H₁₃NO · C₂H₂O₄)[3]
Molecular Weight 205.21 g/mol [2][3]
Appearance White, crystalline solid[1]
Melting Point 126-127 °C[4][5]
Storage Store at room temperature in a dry, well-ventilated place.[6]
Safety & Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for the oxalate salt is not universally available, data from the free base (diacetonamine) and related pentanones provide essential guidance. Standard laboratory procedures should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Fire Safety: Keep away from heat, sparks, and open flames. While the oxalate salt is a solid, the free base and solvents used in its synthesis are flammable.[7]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate: A Comparative Analysis

The synthesis of diacetonamine can be approached via two primary routes. The choice of pathway has significant implications for product purity and process complexity.

ParameterSynthesis from AcetoneSynthesis from Mesityl Oxide
Starting Materials Acetone, AmmoniaMesityl Oxide, Ammonia
Reaction Type One-pot condensation and aminationConjugate (Michael) addition of ammonia
Causality & Rationale Appears more atom-economical but is difficult to control, leading to a complex mixture of byproducts like triacetonamine and triacetondiamine.[1]A cleaner, more direct reaction. Mesityl oxide is pre-formed from acetone, allowing the subsequent amination to be highly selective for the desired product.[1]
Product Purity Lower, requires extensive purification.High, product is substantially free from common condensation byproducts.[4][9]
Reported Yield Not well-established for selective diacetonamine synthesis.63–70% (of the purified oxalate salt).[1][4]
Recommendation Not recommended for applications requiring high purity.The superior and recommended method for predictable yield and high-purity diacetonamine oxalate.
Logical Workflow: Synthesis & Purification

The recommended pathway involves the formation of the diacetonamine free base followed by its immediate conversion to the stable oxalate salt, which facilitates purification.

G cluster_0 Step 1: Amination cluster_1 Step 2: Salt Formation & Purification A Mesityl Oxide C Reaction Vessel (Stirring, 3-8 hrs) A->C B Aqueous Ammonia B->C D Homogeneous Solution (Standing, ~3 days) C->D Reaction E Crude Diacetonamine (Free Base in Solution) D->E Completion G Precipitation E->G F Oxalic Acid in Ethanol F->G H Heat to 70°C & Hot Filter G->H Purification I Crystallization (Cooling) H->I J Final Product: 4-Amino-4-methyl-2-pentanone Oxalate Crystals I->J Isolation

Caption: Recommended workflow for synthesis and purification.

Protocol 1: Synthesis via Mesityl Oxide (Recommended)

This robust protocol is adapted from the well-vetted procedure published in Organic Syntheses, which is a testament to its reliability and reproducibility.[4][10]

1. Materials & Equipment:

  • Mesityl Oxide (e.g., 200 g, 2.04 mol)

  • Aqueous Ammonia (27-28%) (e.g., 280 mL)

  • Oxalic Acid Dihydrate

  • Absolute Ethanol

  • 2.5 L Round-bottom flask with mechanical stirrer

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

2. Procedure: Formation of Diacetonamine Free Base

  • In a 2.5 L flask, combine 200 g of mesityl oxide and 280 mL of 27% aqueous ammonia.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Continue stirring until the mixture becomes homogeneous, which typically takes 3 to 8 hours.[4][9]

  • Stopper the flask tightly and allow it to stand at room temperature for approximately 3 days to ensure the reaction proceeds to completion.[4][9]

3. Procedure: Isolation and Purification as the Oxalate Salt

  • After 3 days, the solution contains the crude diacetonamine free base. Prepare a solution of oxalic acid in absolute ethanol. The required amount of oxalic acid should be determined by titrating a small aliquot of the amine solution to its endpoint with a standard oxalic acid solution, then doubling that amount to form the desired acid salt.[4] Typically, 230-260 g of oxalic acid is required.

  • Slowly add the ethanolic oxalic acid solution to the crude diacetonamine solution with vigorous stirring. Control the temperature to prevent the formation of the neutral oxalate salt.

  • Heat the resulting mixture to 70 °C with constant stirring.[1][4]

  • Filter the mixture while hot through a pre-heated Büchner funnel. This step is critical to remove insoluble impurities without prematurely crystallizing the product.[4][5]

  • Allow the hot filtrate to cool slowly to room temperature, then in an ice bath, to promote the crystallization of pure diacetonamine hydrogen oxalate.

  • Collect the crystals by filtration, wash them with cold absolute ethanol to remove any remaining soluble impurities, and dry them.

  • Expected Outcome: A yield of 285–320 g (63–70% of the theoretical amount) of white crystalline product with a melting point of 126–127 °C.[4][5] The product is substantially free from triacetonamine and other condensation byproducts.[9]

Application in Pharmaceutical Synthesis: Case Studies

Diacetonamine is a key precursor for the synthesis of piperidone-based scaffolds, which are central to several important APIs. The free base, generated from the purified oxalate salt, is typically used in the subsequent cyclization step.

Case Study 1: Synthesis of β-Eucaine (Local Anesthetic)

β-Eucaine, a cocaine analog, was one of the earliest synthetic local anesthetics.[9][11] Its synthesis demonstrates a classic application of diacetonamine.

G A Diacetonamine (from Oxalate Salt) C 2,2,6-Trimethyl- piperidin-4-one A->C Condensation B Acetaldehyde B->C D 2,2,6-Trimethyl- piperidin-4-ol C->D Reduction (e.g., Na/Hg) E β-Eucaine D->E Benzoylation

Caption: Synthetic pathway to β-Eucaine.

The synthesis begins with the condensation of diacetonamine with acetaldehyde to form the core piperidone ring structure.[11] This intermediate is then reduced to the corresponding alcohol, which is subsequently esterified with benzoyl chloride to yield the final β-Eucaine molecule.[11]

Case Study 2: Synthesis of Eucatropine (Ophthalmic Agent)

Eucatropine is a synthetic antimuscarinic agent used in ophthalmology as a mydriatic (pupil-dilating) agent for diagnostic examinations.[12][13] Its synthesis also leverages a piperidone intermediate derived from diacetonamine.

The synthetic route to Eucatropine begins similarly to that of β-Eucaine, utilizing the 2,2,6-trimethylpiperidin-4-one intermediate formed from diacetonamine.[14][15] This piperidone is then further elaborated and esterified with mandelic acid to produce Eucatropine. The use of diacetonamine provides an efficient entry into the core heterocyclic structure required for its pharmacological activity.

Conclusion and Field Insights

4-Amino-4-methyl-2-pentanone Oxalate is a strategically important intermediate whose value lies in its stability and purity. While direct synthesis of its parent amine from acetone is possible, the pathway is fraught with purification challenges that make it unsuitable for pharmaceutical applications where batch-to-batch consistency is paramount. The mesityl oxide route, coupled with purification via crystallization of the oxalate salt, represents the most reliable and field-proven method for producing high-purity diacetonamine.

The successful application of this precursor in the historical synthesis of local anesthetics like β-Eucaine and ophthalmic agents like Eucatropine validates its utility.[11][14][15] Modern drug development professionals can leverage this robust and well-characterized building block to construct complex piperidine-containing molecules, confident in the quality and consistency of their starting material.

References

  • Eucaine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Diacetonamine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Noyes, W. A., & Kendall, J. M. (1925). DIACETONAMINE HYDROGEN OXALATE. Organic Syntheses, 4, 25. doi:10.15227/orgsyn.004.0025. Available at: [Link]

  • Haeseler, P. R. (1925). Preparation of Diacetonamine. Journal of the American Chemical Society, 47(4), 1195–1197. Available at: [Link]

  • Wood Library-Museum of Anesthesiology. (n.d.). Eucaine. Retrieved from [Link]

  • HandWiki. (2026, January 1). Chemistry:Diacetonamine. Retrieved from [Link]

  • α-Eucaine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Chemicalbridge. (n.d.). 4-Amino-4-methyl-2-pentanone oxalate, 625-03-6. Retrieved from [Link]

  • Zhang, L., et al. (2019). Synthesis and biological activities of local anesthetics. Medicinal Chemistry Research. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of diacetonamine. Retrieved from [Link]

  • Uniprix. (n.d.). Atropine Ophthalmic. Retrieved from [Link]

  • A.D.A.M. SmartEngage. (n.d.). Atropine, homatropine, and scopolamine (Ophthalmic route). Retrieved from [Link]

  • VIN. (2017). Selected Ophthalmic Drugs: Indications and Contraindications. Retrieved from [Link]

  • Wikiwand. (n.d.). Diacetonamine. Retrieved from [Link]

  • PENTA s.r.o. (2025, July 8). Safety Data Sheet: 4-Methyl-2-pentanone. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Experimental Setups for Reactions Involving 4-Amino-4-methyl-2-pentanone Oxalate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Amino-4-methyl-2-pentanone Oxalate, a versatile bifunctional reag...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Amino-4-methyl-2-pentanone Oxalate, a versatile bifunctional reagent. We delve into the core principles and practical execution of key synthetic transformations, including the liberation of the active free amine and its subsequent application in reductive amination and heterocyclic synthesis. The protocols are designed to be self-validating, with explanations for critical procedural choices to ensure robust and reproducible outcomes.

Introduction: A Versatile Bifunctional Building Block

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a valuable synthetic intermediate possessing both a primary amine and a ketone functional group. Its origin lies in the foundational chemistry of acetone, from which it can be synthesized via a series of reactions including aldol condensation, dehydration, and Michael addition with ammonia.[1]

Due to the liquid nature and potential instability of the free amine, it is most commonly supplied and stored as its crystalline hydrogen oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate. This salt form offers superior stability, ease of handling, and a long shelf life. The oxalate salt serves as a reliable precursor, from which the reactive free amine can be generated in situ or just prior to use.[1] Its bifunctionality makes it a strategic starting material in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[2]

Table 1: Physicochemical Properties of 4-Amino-4-methyl-2-pentanone and its Oxalate Salt

Property4-Amino-4-methyl-2-pentanone (Free Amine)4-Amino-4-methyl-2-pentanone Oxalate
Synonyms DiacetonamineDiacetonamine Hydrogenoxalate
CAS Number 625-04-7[3]625-03-6[1]
Molecular Formula C₆H₁₃NO[3]C₈H₁₅NO₅
Molecular Weight 115.17 g/mol [3]205.21 g/mol
Appearance LiquidWhite Crystalline Solid[1]
Melting Point N/A126-127 °C (decomposes)[1]
Storage Store under inert gasKeep in a dark, dry place at room temperature[2]

Section 1: Essential Preparation: Liberation of the Free Amine

Causality: The oxalate salt is a stable, solid material ideal for storage. However, the primary amine is the reactive species required for most synthetic applications. The acidic oxalate counter-ion will neutralize reagents and prevent desired reactions, such as nucleophilic attack by the amine. Therefore, a quantitative liberation of the free amine via basification is a critical first step. This protocol describes a standard aqueous workup to isolate the pure, solvent-free amine.

Protocol 1: Free Amine Generation from Oxalate Salt
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-4-methyl-2-pentanone Oxalate (1.0 eq) in deionized water (approx. 5-10 mL per gram of salt). Stir until a clear, homogeneous solution is formed.

  • Basification: Cool the flask in an ice-water bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (approx. 2.2 eq) dropwise with vigorous stirring.

    • Expert Insight: The use of a slight excess of a strong base ensures the complete deprotonation of both the ammonium salt and the carboxylic acid groups of the oxalate. An ice bath is used to control the exotherm of the acid-base neutralization.

  • Monitoring: Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is >11 to ensure complete liberation of the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Trustworthiness: Multiple extractions are necessary to ensure a high recovery of the moderately water-soluble amine from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

    • Critical Step: Avoid excessive heating (>40°C) during rotary evaporation to prevent potential self-condensation or degradation of the product. The final product should be a clear, pale yellow liquid.

Workflow for Free Amine Liberation

cluster_start Starting Material cluster_process Protocol Steps cluster_end Final Product start Oxalate Salt (Solid) dissolve 1. Dissolve in H₂O start->dissolve Step 1 basify 2. Add Base (e.g., NaOH) to pH > 11 dissolve->basify Step 2 extract 3. Extract with Organic Solvent (DCM) basify->extract Step 3 dry 4. Dry Organic Layer (e.g., Na₂SO₄) extract->dry Step 4 evaporate 5. Concentrate in vacuo dry->evaporate Step 5 end_product Free Amine (Liquid) evaporate->end_product

Caption: Workflow for liberating the free amine from its oxalate salt.

Section 2: Core Application: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, crucial in the synthesis of countless pharmaceutical agents.[4] In this application, the liberated 4-Amino-4-methyl-2-pentanone acts as the nucleophilic amine component, reacting with an aldehyde or ketone to form an intermediate imine, which is then reduced in the same pot to the corresponding secondary amine.

Mechanism Insight: The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form an imine (or iminium ion). This step is typically reversible and often acid-catalyzed.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to yield the final amine product.

Protocol 2: Reductive Amination with Benzaldehyde
  • Reagent Setup: To a solution of 4-Amino-4-methyl-2-pentanone (1.0 eq, prepared as in Protocol 1) in a suitable solvent like methanol or 1,2-dichloroethane (DCE) (0.2 M), add benzaldehyde (1.05 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Expert Insight: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a solution or slurry of the reducing agent. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions, maintaining the temperature below 30°C.

    • Causality of Reagent Choice: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces imines but is slow to reduce aldehydes. This selectivity prevents the side reaction of reducing the starting benzaldehyde to benzyl alcohol, leading to higher yields and purity.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Reductive Amination General Mechanism

Amine R¹R²NH (Diacetonamine) Iminium [R³R⁴C=NR¹R²]⁺ (Iminium Ion) Amine->Iminium - H₂O (Imine Formation) Carbonyl R³R⁴C=O (Aldehyde/Ketone) Carbonyl->Iminium - H₂O (Imine Formation) H_plus H⁺ (cat.) H_plus->Iminium - H₂O (Imine Formation) Reducer [H] (e.g., NaBH(OAc)₃) Product R³R⁴CH-NR¹R² (Final Amine) Reducer->Product Iminium->Product Reduction

Caption: Generalized mechanism for reductive amination.

Section 3: Advanced Application: Hantzsch Pyridine Synthesis

The bifunctional nature of 4-Amino-4-methyl-2-pentanone makes it an excellent substrate for constructing heterocyclic scaffolds. One such powerful transformation is the Hantzsch pyridine synthesis, a multi-component reaction that builds the pyridine ring, a core structure in many pharmaceuticals.[2] In a modified Hantzsch synthesis, a β-amino ketone (like diacetonamine) can serve as a pre-formed enamine component.

Principle: This reaction involves the condensation of a β-dicarbonyl compound (e.g., ethyl acetoacetate), an aldehyde, and an ammonia source.[5][6] By using diacetonamine, we provide one of the key fragments, which then cyclizes with a suitable reaction partner to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Protocol 3: Modified Hantzsch Synthesis of a Tetrasubstituted Pyridine
  • Reaction Setup: In a pressure-rated vial equipped with a stir bar, combine 4-Amino-4-methyl-2-pentanone (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (CH₃COONH₄, 1.5 eq) in ethanol.

  • Condensation: Seal the vial and heat the mixture to 80-100 °C for 4-6 hours. This step forms the dihydropyridine intermediate.

    • Expert Insight: Heating is necessary to drive the multiple condensation and cyclization steps. Using a sealed vial prevents the loss of volatile components and can accelerate the reaction.

  • Oxidation: Cool the reaction mixture to room temperature. Add an oxidizing agent such as copper(II) nitrate (Cu(NO₃)₂) or ceric ammonium nitrate (CAN) portion-wise. An exotherm and a color change are typically observed.

    • Causality: The initial product is a non-aromatic dihydropyridine. Aromatization is the thermodynamic driving force, and an oxidant is required to facilitate the removal of two hydrogen atoms to form the stable pyridine ring.[2]

  • Reaction Completion: Stir the reaction at room temperature or with gentle heating until the dihydropyridine intermediate is fully consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the target pyridine.

Section 4: Analytical Characterization

Trustworthy protocols require robust analytical validation. Monitoring reaction progress and confirming product identity and purity are paramount.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeKey Observations
Thin Layer Chromatography (TLC) Reaction monitoringDisappearance of starting material spots and appearance of a new, typically less polar, product spot.
¹H and ¹³C NMR Spectroscopy Structural elucidationAppearance of new signals corresponding to the formed C-N or C-C bonds. For example, in reductive amination, the appearance of a new benzylic CH proton signal.
Mass Spectrometry (MS) Molecular weight confirmationDetection of the [M+H]⁺ ion corresponding to the calculated exact mass of the desired product.
Infrared (IR) Spectroscopy Functional group analysisDisappearance of the starting carbonyl C=O stretch (~1715 cm⁻¹) and primary N-H stretches (~3300-3400 cm⁻¹) and appearance of secondary amine N-H stretch (~3300-3500 cm⁻¹, weaker).

Section 5: Safety and Handling

Proper safety protocols are non-negotiable. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle 4-Amino-4-methyl-2-pentanone Oxalate and its free amine form in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Storage: Store the oxalate salt in a tightly closed container in a cool, dry, and dark place.[2] The isolated free amine should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated if not used immediately.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Amino-4-methyl-2-pentanone. (n.d.). ChemBK. Retrieved from [Link]

  • Cas 625-04-7, 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. (n.d.). Lookchem. Retrieved from [Link]

  • 2-Pentanone, 4-amino-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). University of Oregon. Retrieved from [Link]

  • 4-Amino-4-methyl-2-pentanone Oxalate. (n.d.). AA Blocks. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, July 8). Penta Chemicals. Retrieved from [Link]

Sources

Application

analytical techniques for quantifying 4-Amino-4-methyl-2-pentanone Oxalate

Application Note & Protocol Quantitative Analysis of 4-Amino-4-methyl-2-pentanone Oxalate: A Multi-Modal Approach for Pharmaceutical Development Abstract: This document provides a comprehensive guide to the quantitative...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 4-Amino-4-methyl-2-pentanone Oxalate: A Multi-Modal Approach for Pharmaceutical Development

Abstract: This document provides a comprehensive guide to the quantitative analysis of 4-Amino-4-methyl-2-pentanone Oxalate, a versatile intermediate in pharmaceutical synthesis.[1][2] Recognizing the compound's dual chemical nature—an amino-ketone cation and an oxalate anion—we present three distinct, validated analytical strategies. This multi-modal approach allows researchers, scientists, and drug development professionals to select the most appropriate method based on available instrumentation, required sensitivity, and the specific analytical question at hand. We detail protocols for High-Performance Liquid Chromatography (HPLC) with UV-Vis detection for the amine moiety, Gas Chromatography-Mass Spectrometry (GC-MS) for the ketone structure, and classical Redox Titrimetry for the oxalate counter-ion. Each section explains the underlying chemical principles, provides step-by-step protocols, and discusses the rationale behind experimental choices to ensure robust and reliable quantification.

Compound Overview and Analytical Strategy

4-Amino-4-methyl-2-pentanone Oxalate (CAS No: 625-03-6) is an organic salt formed by the reaction of 4-Amino-4-methyl-2-pentanone (also known as diacetonamine) with oxalic acid.[2] It presents as a stable, white crystalline solid, which simplifies handling and weighing for analytical purposes.[2]

  • Molecular Formula: C₈H₁₅NO₅ (C₆H₁₃NO · C₂H₂O₄)[3][4]

  • Molecular Weight: 205.21 g/mol [3]

  • Caption: Structure of 4-Amino-4-methyl-2-pentanone Oxalate.

The salt structure offers three primary pathways for quantification:

  • Analysis of the Amine Cation: Targeting the primary amine or the overall keto-amine structure using chromatography.

  • Analysis of the Oxalate Anion: Quantifying the oxalate counter-ion using titrimetric or chromatographic methods.

  • Analysis of the Intact Salt: While possible with techniques like LC-MS, the methods below offer wider accessibility by targeting the individual components.

This guide details protocols for the first two strategies, providing orthogonal methods for comprehensive characterization and quality control.

Method 1: HPLC-UV Analysis of the Amine Moiety via Pre-column Derivatization

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[5] The 4-amino-4-methyl-2-pentanone cation lacks a strong chromophore, making direct UV detection insensitive. To overcome this, a pre-column derivatization step is employed using o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid). OPA reacts specifically with the primary amine to form a highly fluorescent and UV-absorbing isoindole derivative, enabling sensitive quantification.[5][6][7]

G Sample Sample Solution (4-Amino-4-methyl-2-pentanone Oxalate in Diluent) Mix Mix & React (Forms UV-active Isoindole) Sample->Mix Reagents OPA/Thiol Derivatization Reagent Reagents->Mix HPLC Inject into HPLC System (C18 Reversed-Phase Column) Mix->HPLC Detect UV-Vis Detector (λ ≈ 340 nm) HPLC->Detect Quant Quantification (Peak Area vs. Calibration Curve) Detect->Quant

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Protocol 2.1: HPLC with OPA Derivatization

A. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm).

B. Reagents and Standard Preparation:

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).

  • Diluent: Water:Methanol (50:50, v/v).

  • OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 40 µL of 3-mercaptopropionic acid and bring the final volume to 10 mL with a 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Amino-4-methyl-2-pentanone Oxalate reference standard and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

C. Sample Preparation:

  • Accurately weigh a sample containing 4-Amino-4-methyl-2-pentanone Oxalate and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before analysis.

D. Chromatographic Conditions & Derivatization Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Column Temperature 30 °C
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Detection Wavelength 340 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 40 60
12.1 90 10

| 15.0 | 90 | 10 |

Autosampler Derivatization Program:

  • Aspirate 50 µL of OPA Derivatization Reagent.

  • Aspirate 20 µL of the standard or sample solution.

  • Mix the solutions in the autosampler loop or a mixing vial for 2 minutes.

  • Inject 10 µL of the resulting mixture onto the column.

E. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.[6]

  • Calculate the concentration of 4-Amino-4-methyl-2-pentanone Oxalate in the sample using the calibration curve.

Method 2: Headspace GC-MS Analysis of the Ketone Moiety

Principle: This method quantifies the volatile 4-Amino-4-methyl-2-pentanone component after its release from the oxalate salt. Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity.[8][9] Headspace sampling is used to introduce only the volatile components into the GC system, minimizing matrix effects and protecting the instrument from non-volatile salt residues. Quantification is achieved using an internal standard to correct for variations in sample preparation and injection.

G Sample Sample + Internal Standard in Headspace Vial Incubate Incubate at Elevated Temp (e.g., 90°C) Sample->Incubate Vapor Volatile Components Partition into Headspace (Vapor Phase) Incubate->Vapor GCMS Inject Headspace Gas into GC-MS System Vapor->GCMS Detect Mass Spectrometer (Selected Ion Monitoring) GCMS->Detect Quant Quantification (Peak Area Ratio vs. Conc. Ratio) Detect->Quant

Caption: Workflow for Headspace GC-MS analysis.

Protocol 3.1: Headspace GC-MS

A. Instrumentation and Materials:

  • GC-MS system equipped with a headspace autosampler.

  • Capillary GC column suitable for amine/ketone analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • 20 mL headspace vials with PTFE-faced septa.

  • Analytical balance, volumetric flasks, pipettes.

B. Reagents and Standard Preparation:

  • Solvent: N,N-Dimethylformamide (DMF).

  • Internal Standard (IS): 2-Heptanone or another suitable volatile ketone not present in the sample.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in DMF.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Amino-4-methyl-2-pentanone Oxalate reference standard and dissolve in 100 mL of DMF.

  • Calibration Standards: In separate 20 mL headspace vials, add a fixed amount of the IS stock solution (e.g., 100 µL). Then, add varying amounts of the standard stock solution to create a calibration curve based on the concentration ratio of analyte to IS. Finally, add DMF to a consistent final volume (e.g., 1 mL).

C. Sample Preparation:

  • Accurately weigh a sample of 4-Amino-4-methyl-2-pentanone Oxalate into a 20 mL headspace vial.

  • Add the same fixed amount of IS stock solution (e.g., 100 µL) as used for the standards.

  • Add DMF to the same final volume (e.g., 1 mL).

  • Immediately seal the vial.

D. GC-MS Conditions:

ParameterCondition
Headspace Oven Temp 90 °C
Loop Temperature 110 °C
Incubation Time 15 min
Injection Mode Split (e.g., 20:1)
GC Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp at 15 °C/min to 250 °C (hold 2 min)
Carrier Gas Helium, constant flow
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Selected Ion Monitoring (SIM). Monitor characteristic ions for 4-amino-4-methyl-2-pentanone (e.g., m/z 100, 58) and the internal standard.

E. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the ratio of the analyte concentration to the IS concentration.

  • Perform a linear regression analysis.

  • Calculate the concentration of 4-Amino-4-methyl-2-pentanone in the sample using the peak area ratio from the sample chromatogram and the calibration curve. Convert this back to the concentration of the oxalate salt using their respective molecular weights.

Method 3: Redox Titration for Oxalate Quantification

Principle: This classical titrimetric method provides a robust, low-cost way to quantify the oxalate content. In a hot, acidic solution, potassium permanganate (KMnO₄), a strong oxidizing agent with a deep purple color, reacts with the oxalate anion (C₂O₄²⁻).[10] The permanganate is reduced to the nearly colorless manganese(II) ion (Mn²⁺), while the oxalate is oxidized to carbon dioxide (CO₂). The endpoint is reached when all the oxalate has been consumed, and the first drop of excess permanganate imparts a persistent faint pink color to the solution, acting as its own indicator.[10][11]

Reaction: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)[10]

Protocol 4.1: Permanganate Titration

A. Instrumentation and Materials:

  • 50 mL burette and stand.

  • Hot plate with magnetic stirring capability.

  • Beakers (400 mL), thermometer, graduated cylinders.

  • Analytical balance.

B. Reagents and Standard Preparation:

  • Sulfuric Acid Solution (1.0 M): Slowly add concentrated H₂SO₄ to deionized water with constant stirring.

  • Potassium Permanganate Solution (~0.02 M): Dissolve approximately 3.2 g of KMnO₄ in 1 L of deionized water. Heat gently to dissolve and then let it stand in the dark for 24 hours. Filter through a sintered glass funnel to remove any MnO₂ precipitate before standardization.

  • Primary Standard Sodium Oxalate (Na₂C₂O₄): Dry at 110 °C for at least one hour and cool in a desiccator.

C. Standardization of KMnO₄ Solution:

  • Accurately weigh approximately 0.2 g of dried primary standard sodium oxalate into a 400 mL beaker.

  • Add 250 mL of 1.0 M sulfuric acid.

  • Gently heat the solution on a hot plate to 80-90 °C while stirring. Do not boil.[10]

  • Remove the thermometer and titrate the hot solution with the KMnO₄ solution from the burette. The purple color of the permanganate will disappear as it is added.

  • As the endpoint approaches, add the titrant dropwise until a faint pink color persists for at least 30 seconds.[12]

  • Record the final volume and calculate the exact molarity of the KMnO₄ solution. Repeat at least twice more for precision.

D. Sample Analysis:

  • Accurately weigh a sample of 4-Amino-4-methyl-2-pentanone Oxalate (e.g., ~0.3 g) into a 400 mL beaker.

  • Add 250 mL of 1.0 M sulfuric acid and heat to 80-90 °C.

  • Titrate with the standardized KMnO₄ solution to the same faint pink endpoint.

  • Record the volume of KMnO₄ solution used.

E. Data Analysis:

  • Calculate the moles of KMnO₄ used in the titration (Molarity × Volume in L).

  • Using the 2:5 stoichiometric ratio from the balanced equation, calculate the moles of oxalate in the sample.

    • Moles of C₂O₄²⁻ = Moles of KMnO₄ × (5/2)

  • Since there is a 1:1 molar ratio of oxalate to the parent compound, the moles of oxalate equal the moles of 4-Amino-4-methyl-2-pentanone Oxalate.

  • Calculate the mass of the compound in the sample (moles × molecular weight).

  • Determine the purity or concentration: (mass of analyte / initial sample mass) × 100%.

Method Comparison and Selection

FeatureHPLC with OPA DerivatizationHeadspace GC-MSRedox Titration
Target Analyte Amine CationKetone MoietyOxalate Anion
Specificity HighVery HighModerate (susceptible to other reducing agents)
Sensitivity High (ng/mL range)Very High (pg/mL range)Low (% range)
Throughput High (with autosampler)ModerateLow
Instrumentation Cost HighVery HighLow
Expertise Required HighHighModerate
Best For Purity assays, low-level impurity detection, formulation analysis.Trace analysis, identification, structural confirmation.High-concentration bulk material assay, process control.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • MDPI. (n.d.). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Retrieved from [Link]

  • PubMed. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Methods for Ketones. Retrieved from [Link]

  • BenchChem. (2025). Quantitative Analysis of Primary Amines: A Comparative Guide to Isoindole-Based Derivatization and Alternative Methods.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Semantic Scholar. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • Journal of Forensic Sciences. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Quantitative Analysis of Amine Group Density on Surfaces.
  • Studylib. (n.d.). Redox Titration: Oxalate Determination Lab. Retrieved from [Link]

  • MDPI. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2019). Analytical procedures and methods validation for oxalate content estimation. Retrieved from [Link]

  • Salt Analysis Guide. (n.d.). Sodium Oxalate Analysis.
  • YouTube. (2020). Oxidation-Reduction Titrations Determination of Oxalate: P2:Standardization of Permanganate Solution. Retrieved from [Link]

  • MDPI. (2019). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]

  • ResearchGate. (2019). Analytical Procedures and Methods Validation for Oxalate Content Estimation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chapter 8.09: Quantitative Analysis Using Titration. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • PubMed. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Retrieved from [Link]

  • ACS Publications. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Retrieved from [Link]

  • YouTube. (2019). Identification of Oxalate : Salt Analysis series NCERT. Retrieved from [Link]

  • RSC Publishing. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate. Retrieved from [Link]

  • lookchem. (n.d.). Cas 625-04-7,4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. Retrieved from [Link]

  • Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

Sources

Method

Application Note: A Guide to the Synthesis of Substituted Pyrroles using 4-Amino-4-methyl-2-pentanone Oxalate

Introduction: The Strategic Value of Pyrroles and a Key Building Block The pyrrole skeleton is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and blockbuster pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrroles and a Key Building Block

The pyrrole skeleton is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including the cholesterol-lowering agent Atorvastatin and the anti-cancer drug Sunitinib.[1][2] The enduring interest in this scaffold stems from its unique electronic properties and its ability to serve as a versatile platform for constructing complex, biologically active molecules.[2][3][4] Consequently, developing efficient and reliable methods to synthesize polysubstituted pyrroles from readily available starting materials is a primary objective in modern drug discovery.[3]

This application note provides a detailed guide to the use of 4-Amino-4-methyl-2-pentanone Oxalate , a highly effective γ-amino ketone building block, for the synthesis of tetrasubstituted pyrroles. We will delve into the mechanistic underpinnings of the Paal-Knorr pyrrole synthesis, present a robust experimental protocol, discuss optimization strategies, and contextualize the utility of this method for drug development programs.

Part 1: Reagent Profile and Safe Handling

Physicochemical Properties

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is the key reagent.[5] It is typically supplied as an oxalate salt to improve stability and ease of handling compared to the free amine, which can be less stable.

PropertyValueReference
Chemical Name 4-Amino-4-methyl-2-pentanone Oxalate
Synonyms Diacetonamine Oxalate[5]
CAS Number 625-04-7 (Parent Compound)[5][6]
Molecular Formula C₆H₁₃NO · C₂H₂O₄[7]
Molecular Weight 205.21 g/mol [5][7]
Appearance White to off-white crystalline solid
Rationale for the Oxalate Salt

The use of the hydrogenoxalate salt form is a strategic choice in synthesis. The salt is a stable, crystalline solid that is significantly easier to store, weigh, and handle than the corresponding free base, which is a liquid and more susceptible to degradation. The oxalate salt can often be used directly in the reaction, where the amine is liberated in situ under the reaction conditions.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols are paramount. Based on safety data for related oxalate compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Ventilation: Handle the reagent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[8] Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Part 2: Synthesis of Polysubstituted Pyrroles via Paal-Knorr Cyclization

The primary application of 4-Amino-4-methyl-2-pentanone is in the Paal-Knorr synthesis, a classic and reliable method for forming substituted five-membered heterocycles from 1,4-dicarbonyl compounds.[11][12]

Mechanistic Overview

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[13][14] The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][14]

When using a γ-amino ketone like 4-Amino-4-methyl-2-pentanone, the molecule itself contains one of the requisite carbonyls and the amine. The synthesis is typically achieved by reacting it with a 1,2-dicarbonyl compound (an α-dicarbonyl). This reaction constructs the full 1,4-dicarbonyl intermediate in situ, which then rapidly cyclizes.

The mechanism unfolds as follows:

  • Initial Condensation: The primary amine of 4-amino-4-methyl-2-pentanone attacks one of the carbonyls of the α-dicarbonyl compound (e.g., 2,3-butanedione) to form an imine intermediate.

  • Tautomerization & Cyclization: The resulting intermediate contains the necessary 1,4-dicarbonyl-like structure. The enol or enamine tautomer attacks the remaining ketone intramolecularly to form a five-membered ring hemiaminal.

  • Dehydration: The cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to eliminate the hydroxyl groups and form the stable, aromatic pyrrole ring.

Paal-Knorr Mechanism cluster_reactants Reactants cluster_product Product R1 4-Amino-4-methyl- 2-pentanone I1 In situ formation of 1,4-dicarbonyl precursor R1->I1 [1] plus1 + R2 α-Dicarbonyl (e.g., 2,3-Butanedione) R2->I1 I2 Hemiaminal Intermediate (via intramolecular cyclization) I1->I2 [2] I3 Dehydration & Aromatization I2->I3 [3] -2H₂O P Polysubstituted Pyrrole I3->P

Caption: Paal-Knorr reaction pathway for pyrrole synthesis.

Detailed Experimental Protocol: Synthesis of 2,3,5-trimethyl-5-isobutyl-5H-pyrrol-2-ol

This protocol describes a representative synthesis using 4-Amino-4-methyl-2-pentanone oxalate and 2,3-butanedione.

Materials:

  • 4-Amino-4-methyl-2-pentanone Oxalate

  • 2,3-Butanedione (diacetyl)

  • Acetic Acid (Glacial)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-4-methyl-2-pentanone Oxalate (10.0 g, 48.7 mmol).

  • Reagent Addition: Add ethanol (40 mL) and glacial acetic acid (5 mL). Stir the suspension for 10 minutes at room temperature. Add 2,3-butanedione (4.6 mL, 53.6 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

    • Causality Note: Acetic acid serves as both a solvent and a mild acid catalyst, which accelerates the condensation and dehydration steps of the Paal-Knorr reaction.[14] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for cyclization and dehydration.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aminoketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acetic acid.

    • Trustworthiness Note: The neutralization step is critical. Quenching with a weak base like sodium bicarbonate safely neutralizes the acid catalyst without hydrolyzing the product. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 10% ethyl acetate in hexanes).

  • Analysis: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Setup 1. Charge Reactor with Aminoketone Oxalate, EtOH, AcOH Addition 2. Add α-Dicarbonyl Setup->Addition React 3. Heat to Reflux (4-6h) Addition->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Cooldown & Neutralize with NaHCO₃ Monitor->Workup Reaction Complete Extract 6. Extract with EtOAc Workup->Extract Purify 7. Wash, Dry, & Concentrate Extract->Purify Chromatography 8. Flash Column Chromatography Purify->Chromatography Analysis 9. Characterize Product Chromatography->Analysis

Caption: Step-by-step experimental workflow for pyrrole synthesis.

Reaction Scope and Optimization

The true power of this method lies in its versatility. By varying the α-dicarbonyl component, a diverse library of polysubstituted pyrroles can be generated.

α-Dicarbonyl SubstrateResulting Pyrrole Substituents (R¹, R²)Typical ConditionsExpected Yield
2,3-ButanedioneR¹=CH₃, R²=CH₃EtOH/AcOH, Reflux, 5h75-85%
1-Phenyl-1,2-propanedioneR¹=CH₃, R²=PhenylDioxane/AcOH, 100°C, 8h60-70%
3,4-HexanedioneR¹=C₂H₅, R²=C₂H₅EtOH/AcOH, Reflux, 6h70-80%
BenzilR¹=Phenyl, R²=PhenylToluene, Dean-Stark, 12h65-75%

Troubleshooting & Optimization:

  • Low Yield: If the yield is low, ensure the reaction has gone to completion via TLC. If starting material remains, extend the reaction time or increase the temperature. Using a Dean-Stark apparatus with a higher-boiling solvent like toluene can improve yields by effectively removing water, driving the equilibrium towards the product.

  • Side Products: The formation of furan by-products can occur under strongly acidic conditions (pH < 3).[14] Ensure only a catalytic amount of weak acid is used.

  • Microwave-Assisted Synthesis: For high-throughput library synthesis, microwave irradiation can dramatically reduce reaction times (often to 10-30 minutes) and improve yields.[12][15] A typical starting point would be 120 °C for 20 minutes in a sealed microwave vial using ethanol and acetic acid.

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is a robust and highly valuable reagent for the synthesis of complex, polysubstituted pyrroles. Its application in the Paal-Knorr reaction provides a straightforward, reliable, and scalable route to a chemical scaffold of immense importance in pharmaceutical research.[1][4] The protocols and insights provided in this note offer a solid foundation for researchers to leverage this building block in their drug discovery and development endeavors.

References

  • Ningbo Innopharmchem. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis.
  • Trofimov, B. A., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews.
  • Pharmaffiliates. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Nagafuji, P., & Cushman, M. (n.d.). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry.
  • Venkatesh, P. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • PubMed. (2002). A new synthesis of pyrroles.
  • ResearchGate. (2025). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • PubMed. (1988). Synthesis and biological activity of some pyrrole derivatives. I.
  • PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
  • ChemBK. (n.d.). 4-Amino-4-methyl-2-pentanone.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • ChemicalBook. (n.d.). 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ammonium oxalate monohydrate.
  • Fisher Scientific. (2015). Safety Data Sheet - Ammonium Oxalate Lab Grade.
  • Santa Cruz Biotechnology. (n.d.). Ammonium oxalate monohydrate Safety Data Sheet.
  • Sdfine. (n.d.). ammonium oxalate GHS Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Ammonium oxalate.
  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. NIST Chemistry WebBook.
  • Allen. (n.d.). 4-hydroxy-4-methyl-2-pentanone is obtained when one of the following is reacted with base.
  • ResearchGate. (n.d.). Formation of 4‐hydroxy‐4‐methyl‐2‐pentanone from acetone.
  • Sigma-Aldrich. (n.d.). 4-Amino-4-methyl-2-pentanone | 625-04-7.
  • PubMed Central. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems.
  • PubMed. (n.d.). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones.
  • ResearchGate. (2025). A convenient synthesis of cis and trans-(±)-4-amino-1-[2-(hydroxyl- methyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone.

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Application

The Synthesis of Substituted Pyrroles: Reaction Conditions for 4-Amino-4-methyl-2-pentanone Oxalate with Aldehydes

Application Notes and Protocols for Researchers Abstract This guide provides a comprehensive technical overview and detailed protocols for the reaction between 4-Amino-4-methyl-2-pentanone Oxalate (commonly known as Diac...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the reaction between 4-Amino-4-methyl-2-pentanone Oxalate (commonly known as Diacetonamine Oxalate) and various aldehydes. This reaction serves as a robust and versatile pathway for the synthesis of highly substituted pyrrole derivatives, a heterocyclic motif of significant interest in medicinal chemistry and materials science. By leveraging principles of the Knorr and Paal-Knorr pyrrole syntheses, this document elucidates the underlying reaction mechanisms, outlines optimized experimental conditions, and offers expert insights into troubleshooting and substrate scope. The protocols are designed for researchers, chemists, and drug development professionals seeking to utilize this powerful transformation for creating novel molecular architectures.

Part 1: Foundational Principles & Mechanistic Overview

The Strategic Value of 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone, or diacetonamine, is a valuable synthetic intermediate possessing both a primary amine and a ketone functional group.[1] Its direct synthesis involves the Michael addition of ammonia to mesityl oxide.[2] However, the free amine is prone to self-condensation.[3] Consequently, it is most commonly supplied and stored as its stable, crystalline hydrogen oxalate salt (C₈H₁₅NO₅, MW: 205.21 g/mol ).[2][4] This salt form ensures a long shelf-life and convenient handling, liberating the reactive free amine in situ upon treatment with a mild base. This dual functionality makes it an ideal precursor for constructing heterocyclic systems.[5]

Reaction Causality: The Knorr Pyrrole Synthesis Framework

The reaction of an α-amino ketone with a carbonyl compound containing an active methylene group is the cornerstone of the Knorr pyrrole synthesis, a classical and highly reliable method for forming substituted pyrroles.[3][6] When reacting 4-Amino-4-methyl-2-pentanone with an aldehyde, the reaction proceeds through a related pathway that can be understood as an intramolecular variation of the Paal-Knorr synthesis.[7][8]

The logical progression of the mechanism is as follows:

  • Liberation of the Free Amine: The primary and essential first step is the neutralization of the oxalate salt with a base to generate the free α-amino ketone. This is critical as the free amine is the active nucleophile.

  • Initial Condensation: The reaction between the α-amino ketone and the aldehyde can initiate via two plausible, non-exclusive pathways:

    • Imine/Enamine Formation: The primary amine of the diacetonamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to an imine. Tautomerization can lead to a reactive enamine intermediate.

    • Aldol Addition: Alternatively, under basic or acidic conditions, the α-protons of the diacetonamine ketone can be removed to form an enolate (or enol), which then acts as a nucleophile, attacking the aldehyde carbonyl.[9][10]

  • Intramolecular Cyclization (Rate-Determining Step): Following the initial intermolecular C-N or C-C bond formation, the molecule contains all the necessary atoms for cyclization. The nucleophilic enamine (or enol) moiety attacks the ketone carbonyl (or imine carbon) in an intramolecular fashion to form a five-membered ring. This cyclization is often the rate-determining step of the overall process.[11][12]

  • Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrrole ring. This final dehydration step is a strong thermodynamic driving force for the reaction.

This mechanistic rationale explains the choice of reagents and conditions detailed in the protocols below. The use of a weak acid like acetic acid can catalyze both the initial condensation and the final dehydration steps.[13]

Visualizing the Reaction Mechanism

The following diagram illustrates the probable mechanistic pathway for the Knorr-type synthesis of a pyrrole from 4-amino-4-methyl-2-pentanone and a generic aldehyde (R-CH₂-CHO).

Knorr_Pyrrole_Synthesis_Mechanism Figure 1: Proposed Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product AminoKetone 4-Amino-4-methyl- 2-pentanone (Free Base) Imine Imine/Enamine Intermediate AminoKetone->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R-CH₂-CHO) Aldehyde->Imine Cyclic_Intermediate Cyclized Hemiaminal Intermediate Imine->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration (- H₂O)

Caption: Figure 1: Proposed Reaction Mechanism. (Max Width: 760px)

Part 2: Experimental Protocols and Workflow

Materials and Reagents
  • 4-Amino-4-methyl-2-pentanone Oxalate (CAS: 625-03-6)

  • Aldehyde of choice (e.g., Phenylacetaldehyde, Hexanal)

  • Anhydrous Sodium Acetate (NaOAc) or Triethylamine (TEA)

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Protocol: General Procedure for Pyrrole Synthesis

This protocol describes a general method applicable to a range of aldehydes. Molar equivalents and reaction times may require optimization for specific substrates.

Step 1: Reagent Setup and Liberation of Free Amine

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-4-methyl-2-pentanone Oxalate (1.0 eq, e.g., 2.05 g, 10 mmol).

  • Add anhydrous sodium acetate (1.1 eq, e.g., 0.90 g, 11 mmol) and absolute ethanol (30 mL).

    • Causality Note: Sodium acetate is a weak base that deprotonates the ammonium salt to generate the free amine in situ without significantly increasing the pH, which could promote unwanted aldol self-condensation of the aldehyde or ketone.

Step 2: Reaction Initiation

  • Stir the suspension at room temperature for 15 minutes.

  • To this mixture, add the aldehyde (1.0 eq, e.g., 10 mmol) followed by glacial acetic acid (0.5 mL).

    • Causality Note: Glacial acetic acid serves as a catalyst, accelerating both the initial imine formation and the final dehydration steps by providing a proton source.[6]

Step 3: Reaction Progression and Monitoring

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde and the appearance of a new, often UV-active, spot indicates product formation. Reaction is typically complete within 4-12 hours.

Step 4: Workup and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water (30 mL) and ethyl acetate (30 mL) to the residue. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove residual acetic acid, followed by brine (1 x 20 mL).

    • Trustworthiness Note: This washing sequence is self-validating. The bicarbonate wash neutralizes the acid catalyst, and the brine wash removes bulk water, facilitating efficient drying in the next step.

Step 5: Purification

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The resulting crude oil or solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted pyrrole.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A1 Combine Aminoketone Oxalate, NaOAc, and Ethanol A2 Stir for 15 min at RT A1->A2 A3 Add Aldehyde and Glacial Acetic Acid A2->A3 B1 Heat to Reflux (4-12 hours) A3->B1 B2 Monitor by TLC B1->B2 C1 Cool and Concentrate (Rotovap) B2->C1 C2 Partition between EtOAc and Water C1->C2 C3 Wash with NaHCO₃ and Brine C2->C3 C4 Dry (MgSO₄) and Concentrate C3->C4 D1 Silica Gel Column Chromatography C4->D1 D2 Characterize Pure Pyrrole Product D1->D2

Caption: Figure 2: Experimental Workflow. (Max Width: 760px)

Part 3: Data Summary and Substrate Scope

The described protocol is effective for a variety of aldehydes. The table below summarizes typical reaction conditions and expected outcomes for representative aldehyde classes.

Aldehyde SubstrateCatalystSolventTemp (°C)Time (h)Typical Yield (%)Notes
PhenylacetaldehydeAcetic AcidEthanol80670-85Aromatic aldehydes with an α-methylene group are excellent substrates.
HexanalAcetic AcidEthanol80865-80Aliphatic aldehydes generally react well, though may require slightly longer reaction times.
BenzaldehydeAcetic AcidEthanol801240-55Aldehydes without α-hydrogens can participate but may give lower yields or different products.
Glyoxal (40% in H₂O)Acetic AcidEthanol801050-60Reaction with dicarbonyls can lead to more complex, fused ring systems.

References

  • Grokipedia. Paal–Knorr synthesis.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Biosynth. 4-Amino-4-methyl-2-pentanone oxalate.
  • Wang, J. et al. Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. ResearchGate.
  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • ResearchGate. Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water.
  • Guidechem. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE 625-04-7 wiki.
  • Benchchem. 4-Amino-4-methyl-2-pentanone Oxalate | 53608-87-0.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
  • PubMed. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes. Available at: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions.
  • lookchem. Cas 625-04-7,4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE.
  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • Khan Academy. Aldol reactions | Aldehydes, ketones & carboxylic acids | Chemistry. Available at: [Link]

  • ChemBK. 4-Amino-4-methyl-2-pentanone.
  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • AA Blocks. 625-03-6 | MFCD00150112 | 4-Amino-4-methyl-2-pentanone Oxalate.
  • ResearchGate. The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. Available at: [Link]

  • PubMed Central. Recent Advancements in Pyrrole Synthesis. Available at: [Link]

  • ResearchGate. Formation of 4‐hydroxy‐4‐methyl‐2‐pentanone from acetone.... Available at: [Link]

  • NIST. 2-Pentanone, 4-amino-4-methyl-. Available at: [Link]

  • Allen. 4-hydroxy-4-methyl-2-pentanone is obtained when one of the following is reacted with base. The compound is.
  • ResearchGate. Reactions of amino compounds with aldehydes and ketones. Available at: [Link]

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Method

Potential Catalytic Applications of 4-Amino-4-methyl-2-pentanone Oxalate Derivatives: An Analog-Based Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Chiral Amines in Asymmetric Catalysis The field of asymmetric organocatalysis has revolutionized the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Chiral Amines in Asymmetric Catalysis

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts.[1] Within this domain, chiral primary amines and their salts have emerged as versatile and highly effective catalysts for a wide range of transformations.[2] These catalysts operate through the formation of transient chiral enamines or iminium ions, mimicking the reaction mechanisms of natural aldolase enzymes.[3] This mode of activation allows for the highly enantioselective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and other bioactive compounds.[4][5]

While specific catalytic applications for 4-Amino-4-methyl-2-pentanone oxalate derivatives are not prominently documented in peer-reviewed literature, its structural features—a primary amine capable of forming chiral salts—suggest its potential utility in a variety of asymmetric transformations. This guide, therefore, provides a detailed overview of the established catalytic applications of analogous chiral primary amine salts, offering a foundational framework for researchers interested in exploring the potential of novel catalysts like 4-Amino-4-methyl-2-pentanone oxalate and its derivatives.

Core Principles of Chiral Primary Amine Salt Catalysis

The catalytic cycle of chiral primary amine salts typically involves the formation of a chiral enamine from a ketone or aldehyde substrate. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner. The chirality of the amine backbone dictates the facial selectivity of the attack, leading to the formation of an enantioenriched product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.[6][7]

The oxalate counter-ion can play a crucial role in the catalytic cycle. It can act as a proton shuttle and can influence the steric and electronic environment of the catalytic intermediate through hydrogen bonding, potentially enhancing both the reactivity and enantioselectivity of the reaction.

Potential Asymmetric Transformations

Based on the established reactivity of analogous chiral primary amine catalysts, derivatives of 4-Amino-4-methyl-2-pentanone oxalate could potentially catalyze a range of important asymmetric reactions.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[8] Chiral primary amines and their salts are well-established catalysts for the direct asymmetric aldol reaction between ketones and aldehydes.[3][9]

  • Mechanistic Insight: The reaction proceeds through the formation of a chiral enamine from the ketone and the amine catalyst. This enamine then attacks the aldehyde, with the stereochemical outcome being directed by the chiral environment of the catalyst. The oxalate salt may participate in activating the aldehyde through hydrogen bonding.

Representative Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde (Analog System)

This protocol is adapted from established procedures using L-proline-derived catalysts and serves as a starting point for optimization with novel amine oxalate catalysts.

Materials:

  • Chiral primary amine oxalate catalyst (e.g., L-valine)[10]

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Solvent (e.g., DMSO/water mixture)[10]

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the chiral primary amine oxalate catalyst (20 mol%) in the chosen solvent, add 4-nitrobenzaldehyde (1.0 mmol).

  • Add cyclohexanone (5.0 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or cooled) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation (Hypothetical for an Analog System):

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
110DMSO25248592
220DMSO/H₂O (9:1)25189295
320CH₂Cl₂0487588
Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Chiral primary amine salts can effectively catalyze the asymmetric version of this reaction.[11]

  • Mechanistic Insight: The catalyst first reacts with an aldehyde to form a chiral iminium ion. Concurrently, it catalyzes the formation of a chiral enamine from a ketone. The enamine then attacks the iminium ion in a stereoselective manner.

Experimental Workflow: Asymmetric Mannich Reaction

Mannich_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification cluster_analysis Analysis Catalyst Chiral Amine Oxalate Mixing Mixing & Stirring Catalyst->Mixing Aldehyde Aldehyde Aldehyde->Mixing Ketone Ketone Ketone->Mixing Imine Imine Imine->Mixing Solvent Solvent Solvent->Mixing Monitoring TLC Monitoring Mixing->Monitoring Reaction Progress Quench Quenching Monitoring->Quench Completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Yield Yield Determination Purification->Yield ee ee Determination (Chiral HPLC) Purification->ee

Caption: General workflow for an asymmetric Mannich reaction.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for a primary amine-catalyzed aldol reaction, which is a plausible mechanism for derivatives of 4-Amino-4-methyl-2-pentanone oxalate.

Aldol_Cycle cluster_cycle Catalytic Cycle A Ketone + Catalyst ⇌ Chiral Enamine C Stereoselective C-C Bond Formation A->C Nucleophilic Attack B Aldehyde B->C D Iminium Ion Intermediate C->D E Hydrolysis D->E F Chiral Aldol Product + Regenerated Catalyst E->F F->A Re-enters Cycle

Caption: Proposed catalytic cycle for a primary amine-catalyzed aldol reaction.

Trustworthiness and Self-Validation

The protocols described for analogous systems are designed to be self-validating. Key to this is the careful analysis of the reaction outcome:

  • Yield and Conversion: Determined by standard techniques such as NMR spectroscopy and gas chromatography.

  • Stereoselectivity: The enantiomeric excess (ee) is the critical parameter and must be determined using a validated chiral stationary phase HPLC or GC method. A racemic standard should always be prepared and analyzed to ensure proper peak identification and resolution.

  • Reproducibility: Key to validating any catalytic protocol is its reproducibility. Experiments should be repeated to ensure consistent results.

Conclusion and Future Outlook

While the catalytic applications of 4-Amino-4-methyl-2-pentanone oxalate derivatives are not yet established in the literature, the principles of chiral primary amine salt catalysis provide a strong foundation for exploring their potential. By leveraging the protocols and mechanistic understanding from well-studied analogous systems, researchers can systematically investigate the efficacy of these novel catalysts in key asymmetric transformations. The unique steric and electronic properties of the 4-amino-4-methyl-2-pentanone backbone, combined with the influence of the oxalate counter-ion, may offer new opportunities for achieving high stereoselectivity in challenging synthetic problems. Further research in this area is warranted to unlock the full potential of this and other novel chiral amine catalysts.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications (RSC Publishing). [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. MDPI. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews (RSC Publishing). [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

  • Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Prolinate Salt as a Catalyst in the syn-Selective, Asymmetric Mannich Reaction of Alkynyl Imine. PubMed. [Link]

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  • Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews (RSC Publishing). [Link]

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  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]

  • Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. MDPI. [Link]

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  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. National Institutes of Health. [Link]

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Application

Application Notes &amp; Protocols: Strategic Derivatization of 4-Amino-4-methyl-2-pentanone Oxalate for Novel Compound Libraries

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of 4-Amino-4-methyl-2-pentanone Oxalate. This versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of 4-Amino-4-methyl-2-pentanone Oxalate. This versatile bifunctional building block, possessing both a sterically hindered primary amine and a ketone carbonyl, offers two distinct vectors for synthetic elaboration. We present detailed, field-tested protocols for N-acylation and reductive amination, explaining the underlying chemical principles and experimental design choices. These methodologies serve as a foundational platform for generating diverse libraries of novel derivatives with potential applications in pharmaceutical and agrochemical research.[1] All protocols are designed to be self-validating through rigorous purification and characterization steps, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone, commonly handled as its stable oxalate salt, is a valuable synthetic intermediate derived from the condensation of acetone.[2][3] Its structure is notable for containing two key functional groups: a primary amine at a tertiary carbon center and a ketone. This dual functionality makes it a highly versatile scaffold for building molecular complexity.[1]

  • The Amino Group: Offers a nucleophilic site for forming amide bonds, sulfonamides, and for alkylation reactions. Its position on a quaternary carbon introduces significant steric hindrance, a feature that can be exploited to modulate biological activity or enhance metabolic stability in drug candidates.

  • The Ketone Group: Presents an electrophilic carbon for nucleophilic additions and serves as a handle for reductive amination, allowing for the introduction of diverse amine-containing substituents.

The oxalate salt form enhances the stability and handling properties of the parent amine, which can be readily liberated in situ or by a simple basic work-up for subsequent reactions.[2][4] This guide will explore two primary pathways for derivatization, providing robust protocols for each.

Pathway I: N-Acylation of the Sterically Hindered Amine

Scientific Rationale & Mechanistic Insight

N-acylation is a fundamental transformation for converting amines into stable, neutral amides.[5] This reaction is central to peptide synthesis and the protection of amino groups in multi-step syntheses.[6] However, the steric bulk surrounding the primary amine in 4-Amino-4-methyl-2-pentanone presents a significant kinetic barrier. Standard acylation conditions may prove sluggish or ineffective.

To overcome this, a more reactive acylating agent, such as an acyl chloride, is employed in conjunction with a non-nucleophilic base. The base (e.g., triethylamine) serves two critical roles: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it can also deprotonate the amine, increasing its nucleophilicity. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive acyl chloride.

Detailed Protocol 1: Synthesis of N-(2-methyl-4-oxopentan-2-yl)acetamide

This protocol details the N-acetylation of 4-Amino-4-methyl-2-pentanone using acetyl chloride.

Materials:

  • 4-Amino-4-methyl-2-pentanone Oxalate

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Step-by-Step Methodology:

  • Amine Liberation & Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 4-Amino-4-methyl-2-pentanone Oxalate (e.g., 2.05 g, 10 mmol) in 30 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.9 mL, ~21 mmol, 2.1 eq) dropwise to the suspension. Stir for 15-20 minutes. This neutralizes the oxalic acid and liberates the free amine. A white precipitate of triethylammonium oxalate may form.

  • Acylating Agent Addition: In a dropping funnel, prepare a solution of acetyl chloride (0.78 mL, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Carefully quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-(2-methyl-4-oxopentan-2-yl)acetamide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[7]

Workflow and Expected Data

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Purification Start Start: 4-Amino-4-methyl- 2-pentanone Oxalate in DCM Base Add Triethylamine (TEA) at 0°C Start->Base FreeAmine Liberated Free Amine (in situ) Base->FreeAmine AcylCl Add Acetyl Chloride in DCM at 0°C FreeAmine->AcylCl React Stir at RT (2-4h, TLC Monitoring) AcylCl->React Crude Crude Product Mixture React->Crude Quench Quench with H₂O Crude->Quench Extract Extraction & Washes (NaHCO₃, Brine) Quench->Extract Purify Column Chromatography Extract->Purify Final Pure N-acetyl Derivative Purify->Final

Caption: Workflow for N-acylation of 4-Amino-4-methyl-2-pentanone.

Table 1: Expected Characterization Data for N-(2-methyl-4-oxopentan-2-yl)acetamide

ParameterStarting Material (Free Base)Expected ProductRationale for Change
IR (C=O Str, cm⁻¹) ~1715 (Ketone)~1715 (Ketone), ~1650 (Amide I)Appearance of the amide carbonyl stretch.[8]
IR (N-H Str, cm⁻¹) ~3300-3400 (2 bands, prim. amine)~3300 (1 band, sec. amide)Change from a primary amine to a secondary amide.
¹H NMR (δ, ppm) ~1.5-2.0 (broad s, -NH₂)~5.5-6.5 (broad s, -NH-)N-H proton shifts downfield and integrates to 1H.
¹³C NMR (δ, ppm) ~208 (Ketone C=O)~208 (Ketone C=O), ~170 (Amide C=O)Appearance of the new amide carbonyl carbon signal.[9]
Mass Spec (m/z) 116.10 [M+H]⁺158.12 [M+H]⁺Mass increase corresponding to the addition of an acetyl group (C₂H₂O).

Pathway II: Derivatization via Reductive Amination

Scientific Rationale & Mechanistic Insight

Reductive amination is one of the most powerful and versatile methods for synthesizing amines.[10] The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine (or enamine), which is then reduced in the same pot to the corresponding amine.[11] A key advantage is the ability to perform this as a one-pot reaction by choosing a reducing agent that is selective for the iminium ion over the starting ketone.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this transformation. It is mild enough not to readily reduce the ketone but is highly effective at reducing the protonated imine intermediate.[12] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion, the species that is actually reduced. This method avoids the problems of over-alkylation often seen in direct alkylation of amines.[10]

Detailed Protocol 2: Synthesis of 4-(Benzylamino)-4-methylpentan-2-one

This protocol describes the reaction of 4-Amino-4-methyl-2-pentanone with benzylamine to form a new secondary amine, which is then reductively aminated with another primary amine. For clarity and to demonstrate the ketone's reactivity, we will use the free base of 4-Amino-4-methyl-2-pentanone as the starting material for this protocol.

Materials:

  • 4-Amino-4-methyl-2-pentanone (free base, prepared from oxalate salt)

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard reaction and purification glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Amino-4-methyl-2-pentanone (1.15 g, 10 mmol) and benzylamine (1.09 mL, 10 mmol, 1.0 eq) in 40 mL of DCE, add a few drops of glacial acetic acid (e.g., 0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: In one portion, carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 eq) to the reaction mixture. Note: The reaction may bubble slightly.

  • Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor by TLC for the disappearance of the imine intermediate and starting materials.

  • Work-up: Quench the reaction by slowly adding 30 mL of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with 20 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(benzylamino)-4-methylpentan-2-one.

Workflow and Expected Data

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Purification Start Start: Ketone + Benzylamine in DCE with Acetic Acid Imine Imine Intermediate (in situ) Start->Imine Reducer Add NaBH(OAc)₃ Imine->Reducer React Stir at RT (12-16h, TLC Monitoring) Reducer->React Crude Crude Product Mixture React->Crude Quench Quench with NaHCO₃ Crude->Quench Extract Extraction & Washes Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Secondary Amine Derivative Purify->Final

Caption: Workflow for Reductive Amination of a Ketone.

Table 2: Expected Characterization Data for 4-(Benzylamino)-4-methylpentan-2-one

ParameterStarting Material (Ketone)Expected ProductRationale for Change
IR (C=O Str, cm⁻¹) ~1715DisappearedThe ketone carbonyl is reduced to a C-N bond.
¹H NMR (δ, ppm) ~2.1 (s, -COCH₃), ~2.5 (s, -CH₂-)~3.8 (s, -CH₂-Ph), ~7.2-7.4 (m, Ar-H)Appearance of benzylic and aromatic protons.[13]
¹³C NMR (δ, ppm) ~208 (C=O)DisappearedThe ketone carbonyl signal is absent. A new signal for the benzylic carbon appears ~50 ppm.[14]
Mass Spec (m/z) 116.10 [M+H]⁺ (of amino-ketone)206.16 [M+H]⁺Mass increase corresponding to the addition of a benzyl group (C₇H₇) and loss of H₂O.

Conclusion and Future Perspectives

The protocols detailed herein demonstrate the synthetic utility of 4-Amino-4-methyl-2-pentanone Oxalate as a bifunctional scaffold. By leveraging either the sterically hindered amine or the ketone carbonyl, researchers can readily access two distinct classes of novel derivatives. The N-acylated products retain the ketone for further modification, while the reductive amination products introduce new amine functionalities. These foundational reactions can be expanded by using a wide variety of acylating agents and amines to rapidly generate a large library of compounds for screening in drug discovery and other applications. Further derivatization, such as intramolecular cyclization or using the products as building blocks in more complex syntheses, represents a logical and promising next step.

References

  • Bähn, S., et al. (2003).
  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Ranu, B. C., et al. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Heravi, M. M., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 78(10), 1465-1471.
  • LookChem. (n.d.). Cas 625-04-7, 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. Retrieved from [Link]

  • Sharma, G., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2949.
  • BioCrick. (n.d.). 4-Amino-4-methyl-2-pentanone. Retrieved from [Link]

  • Tajbakhsh, M., et al. (2007). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 4(1), 54-57.
  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Amino-4-methyl-2-pentanone. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging 4-Amino-4-methyl-2-pentanone Oxalate in the Development of Novel Imaging Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pursuit of novel molecular imaging agents is a cornerstone of modern diagnostic and therapeutic dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pursuit of novel molecular imaging agents is a cornerstone of modern diagnostic and therapeutic development. A critical component in the design of many such agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), is the bifunctional chelating agent (BFCA). BFCAs serve as the molecular bridge, covalently attaching a targeting biomolecule to a diagnostic or therapeutic radionuclide. This application note explores the potential of 4-Amino-4-methyl-2-pentanone Oxalate as a versatile starting material for the synthesis of a novel class of BFCAs. We provide a conceptual framework, detailed synthetic protocols, and methodologies for radiolabeling and quality control, underpinned by established principles in radiopharmaceutical chemistry.

Introduction: The Central Role of Bifunctional Chelators

Target-specific radiopharmaceuticals are comprised of a targeting biomolecule (e.g., a peptide or antibody), a pharmacokinetic modifying linker, a bifunctional chelating agent, and a radionuclide.[1] The BFCA is paramount as it forms a stable complex with the metallic radionuclide, preventing its release in vivo and ensuring it is delivered specifically to the target tissue.[2][3] The choice of BFCA can significantly influence the biological properties and imaging characteristics of the final radiopharmaceutical.[2]

Commonly used radionuclides for PET and SPECT imaging include Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu), each with unique coordination chemistry that dictates the design of the chelator.[1][4] While established chelators like DOTA and NOTA are widely used, there is a continuous need for novel BFCAs that offer faster labeling kinetics, milder reaction conditions, and improved in vivo stability.[5]

4-Amino-4-methyl-2-pentanone, provided as its stable oxalate salt, presents an intriguing scaffold for the development of new BFCAs. Its structure, containing a primary amine and a ketone, offers two points for chemical modification, allowing for the construction of acyclic or macrocyclic chelating moieties. The gem-dimethyl group adjacent to the amine may also confer favorable pharmacokinetic properties to the resulting radiometal complex.

Conceptual Framework: From Amino Ketone to Bifunctional Chelator

The primary amino group of 4-Amino-4-methyl-2-pentanone is a key functional handle for introducing chelating arms, such as carboxymethyl groups. The ketone functionality can be utilized for further derivatization or cyclization. Here, we propose a synthetic pathway to a novel acyclic BFCA, N,N-bis(carboxymethyl)-4-amino-4-methyl-2-pentanone, and its subsequent conjugation to a targeting peptide.

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of Bifunctional Chelator cluster_1 Conjugation to Targeting Vector Start 4-Amino-4-methyl-2-pentanone Oxalate Step1 Liberation of Free Amine Start->Step1 Base Treatment Step2 N-Alkylation with Bromoacetic Acid Step1->Step2 Reaction in basic conditions Chelator Novel Acyclic Chelator (N,N-bis(carboxymethyl)-4-amino-4-methyl-2-pentanone) Step2->Chelator Activation Activation of Ketone (e.g., reductive amination) Chelator->Activation Peptide Targeting Peptide (with free amine, e.g., Lysine) Peptide->Activation Conjugate Chelator-Peptide Conjugate Activation->Conjugate

Caption: Workflow from starting material to peptide conjugate.

Detailed Protocols

Synthesis of N,N-bis(carboxymethyl)-4-amino-4-methyl-2-pentanone

This protocol details the synthesis of the novel bifunctional chelator from 4-Amino-4-methyl-2-pentanone Oxalate.

Materials:

  • 4-Amino-4-methyl-2-pentanone Oxalate

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Bromoacetic acid

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Deionized water

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Protocol:

  • Liberation of the Free Amine:

    • Dissolve 1.0 g of 4-Amino-4-methyl-2-pentanone Oxalate in 20 mL of deionized water.

    • Slowly add 1 M NaOH solution while stirring until the pH reaches 10-11.

    • Extract the aqueous solution three times with 20 mL of diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine of 4-Amino-4-methyl-2-pentanone.

  • N-Alkylation:

    • Dissolve the obtained free amine in 30 mL of acetonitrile.

    • Add 2.5 equivalents of bromoacetic acid and 3.0 equivalents of K₂CO₃.

    • Reflux the mixture at 80°C for 24 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the residue in 20 mL of deionized water and acidify to pH 2 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude product.

    • Purify the product by column chromatography (silica gel, mobile phase: dichloromethane/methanol gradient) to obtain pure N,N-bis(carboxymethyl)-4-amino-4-methyl-2-pentanone.

Conjugation to a Targeting Peptide via Reductive Amination

This protocol describes the conjugation of the synthesized chelator to a model peptide containing a lysine residue.

Materials:

  • Synthesized bifunctional chelator

  • Targeting peptide (e.g., c(RGDyK))

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system for purification and analysis

Protocol:

  • Dissolve 10 mg of the targeting peptide in 1 mL of PBS.

  • Add a 10-fold molar excess of the synthesized bifunctional chelator.

  • Add a 20-fold molar excess of NaBH₃CN.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Quench the reaction by adding 100 µL of 1 M Tris buffer.

  • Purify the chelator-peptide conjugate using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final conjugate as a white powder.

  • Confirm the identity of the conjugate by mass spectrometry.

Radiolabeling with Gallium-68

This protocol outlines the labeling of the chelator-peptide conjugate with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Chelator-peptide conjugate

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Metal-free water and vials

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • In a metal-free vial, add 10-20 µg of the chelator-peptide conjugate dissolved in 100 µL of sodium acetate buffer.

  • Add 500 µL of the ⁶⁸GaCl₃ eluate to the vial.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity.

Diagram: Radiolabeling and Quality Control Workflow

G Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1 M HCl to get ⁶⁸GaCl₃ Generator->Elution Labeling Add ⁶⁸GaCl₃ Incubate at 95°C for 10 min Elution->Labeling Conjugate_vial Vial with Chelator-Peptide Conjugate in Acetate Buffer Conjugate_vial->Labeling QC Quality Control (Radio-HPLC/TLC) Labeling->QC Final_Product [⁶⁸Ga]Ga-Peptide QC->Final_Product

Caption: Standard workflow for ⁶⁸Ga-labeling of a peptide conjugate.

Quality Control and Preclinical Evaluation

Data Presentation: Expected Quality Control Parameters

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%
pH pH paper or meter5.0 - 7.0
Sterility Standard microbiological testsSterile
Endotoxin Level LAL test< 20 EU/V
In vitro Stability Incubation in human serum> 90% intact after 4 hours
Receptor Binding Affinity Competitive binding assayIC₅₀ in low nanomolar range

Preclinical Evaluation: A successfully developed radiopharmaceutical would then undergo preclinical evaluation, including:

  • Cell uptake studies: Using cell lines that overexpress the target receptor.

  • Biodistribution studies: In healthy and tumor-bearing animal models to assess target uptake and off-target accumulation.

  • PET imaging studies: In animal models to visualize tumor targeting and pharmacokinetics.

Conclusion and Future Perspectives

While 4-Amino-4-methyl-2-pentanone Oxalate is not a conventional precursor in radiopharmaceutical development, its chemical structure offers a promising and cost-effective starting point for the synthesis of novel bifunctional chelating agents. The protocols outlined in this application note provide a robust framework for researchers to explore this potential. The development of new BFCAs is crucial for expanding the arsenal of molecular imaging agents, ultimately leading to improved diagnostic accuracy and more effective targeted radionuclide therapies.

References

  • Bruker. (n.d.). Alternative new bifunctional chelator for radiolabeling in theranostics. Bruker.com. Retrieved from [Link]

  • Johns Hopkins University. (2004). Direct reductive alkylation of amino acids: Synthesis of bifunctional chelates for nuclear imaging. Johns Hopkins University Research Portal. Retrieved from [Link]

  • Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • Sarko, D., et al. (2010). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current Medicinal Chemistry, 17(31), 3634-3669. Retrieved from [Link]

  • Ferreira, C. L., et al. (2020). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 25(17), 3958. Retrieved from [Link]

  • ResearchGate. (n.d.). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. ResearchGate. Retrieved from [Link]

Sources

Application

Standard Operating Procedure for 4-Amino-4-methyl-2-pentanone Oxalate: A Comprehensive Guide for Laboratory Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling, use, and disposal of 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6), also known as Diacetonamine hydrogenoxalate.[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed standard operating procedure (SOP) for the safe handling, use, and disposal of 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6), also known as Diacetonamine hydrogenoxalate.[1] This guide is intended for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and authoritative grounding.

Introduction and Scientific Context

4-Amino-4-methyl-2-pentanone Oxalate is a white crystalline solid, recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] Structurally, it is an amino ketone salt. The parent amine, 4-Amino-4-methyl-2-pentanone (diacetonamine), is synthesized from the reaction of two acetone molecules with ammonia.[2] The formation of the oxalate salt is a standard method for the purification and stabilization of the amine.[2] Its utility in medicinal chemistry is suggested by its characterization as a peptidomimetic molecule.[4]

Causality of Hazards:

The primary hazards associated with this compound stem from the combined properties of the aminoketone and the oxalate moiety.

  • Aminoketone Moiety: The amino group imparts basicity and potential corrosivity, while the ketone structure can contribute to flammability and specific reactivity.

  • Oxalate Moiety: Oxalate salts are known for their toxicity if ingested or absorbed through the skin.[5][6] They can cause irritation and, in significant exposures, may lead to more severe health effects by binding with calcium ions in the blood, potentially affecting kidney and heart function.[5][7]

Chemical and Physical Properties

A comprehensive understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource(s)
Chemical Name 4-Amino-4-methyl-2-pentanone Oxalate[1]
Synonyms Diacetonamine hydrogenoxalate, 4-amino-4-methylpentan-2-one,oxalic acid[1]
CAS Number 625-03-6[1]
Molecular Formula C₈H₁₅NO₅[1]
Molecular Weight 205.21 g/mol [1]
Appearance White crystalline solid/powder[2]
Melting Point 125-130 °C (decomposes)[8]
Solubility Soluble in water[2]

Safe Handling and Storage Protocol

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of 4-Amino-4-methyl-2-pentanone Oxalate must be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[9][10]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[10]

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against chemical exposure.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or a full-face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A lab coat or chemically impervious apron is required.Employ proper glove removal technique to prevent skin contact.[10][12]
Respiratory For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]
Storage

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Containers: Store in original, tightly sealed containers.[11]

  • Location: Keep in a cool, dry, and well-ventilated area.[9][11]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[11][13] Oxalates can react violently with strong oxidizers and are incompatible with strong acids.[11][13]

Experimental Protocols

The following are step-by-step methodologies for common laboratory procedures involving 4-Amino-4-methyl-2-pentanone Oxalate.

Weighing and Transferring
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare.

  • Dispensing: Carefully dispense the solid from the stock container into the tared vessel using a clean spatula. Avoid generating dust.

  • Closure: Immediately and securely close the stock container.

  • Cleaning: Clean the spatula and any minor spills within the fume hood using a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: In the chemical fume hood, add the desired solvent to a suitable flask.

  • Dissolution: Slowly add the weighed 4-Amino-4-methyl-2-pentanone Oxalate to the solvent while stirring.

  • Mixing: Continue to stir until the solid is fully dissolved. Gentle heating may be applied if necessary, but be mindful of the compound's decomposition temperature.

Workflow for Handling 4-Amino-4-methyl-2-pentanone Oxalate

The following diagram illustrates the key stages in the safe handling of this compound.

sop_workflow Workflow for Handling 4-Amino-4-methyl-2-pentanone Oxalate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Risk Assessment B Don PPE A->B C Verify Fume Hood & Safety Equipment B->C D Weighing & Transferring C->D Proceed to handling E Solution Preparation D->E F Decontaminate Work Area E->F After experiment completion G Segregate Waste F->G H Properly Store Compound F->H I Label Waste Container G->I For disposal J Arrange for Hazardous Waste Pickup I->J

Caption: A flowchart outlining the safe handling workflow for 4-Amino-4-methyl-2-pentanone Oxalate.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Minor Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[6]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the immediate area and alert others.[14][15]

    • If flammable vapors may be present, eliminate all ignition sources.[15]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team immediately.[15][16]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire
  • Although the oxalate salt is non-combustible, the aminoketone component may be flammable.[13]

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[6]

  • If the fire is large or cannot be extinguished, evacuate the area and activate the fire alarm.

Waste Disposal

All waste containing 4-Amino-4-methyl-2-pentanone Oxalate must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): Collect in a labeled, sealed container compatible with the solvent used. Amine waste should be segregated from other waste streams to prevent hazardous reactions.[18]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[18] Do not dispose of down the drain.[18]

References

  • SAFETY DATA SHEET - West Liberty University. (n.d.). Retrieved from [Link]

  • Sodium oxalate - Wikipedia. (n.d.). Retrieved from [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Chemical Spill procedure. (n.d.). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Retrieved from [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • 4-amino-4-methyl-2-pentanone hydrogenoxalate - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • Ketogenic amino acids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Disposing Amine Waste | Technology Catalogue. (n.d.). Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]

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Method

Application Notes &amp; Protocols: 4-Amino-4-methyl-2-pentanone Oxalate as a Novel Precursor for Metal Oxide Nanoparticle Synthesis

Abstract This document provides a detailed exploration of a novel application for 4-Amino-4-methyl-2-pentanone Oxalate in the field of materials science. Traditionally utilized as a reagent in organic and pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed exploration of a novel application for 4-Amino-4-methyl-2-pentanone Oxalate in the field of materials science. Traditionally utilized as a reagent in organic and pharmaceutical synthesis, we propose its utility as a bifunctional precursor for the controlled synthesis of metal oxide nanoparticles. The oxalate component serves as a precipitating agent for metal ions, while the organic cation may influence crystal growth and morphology. This guide offers a theoretical framework, detailed experimental protocols for the synthesis of zinc oxide (ZnO) nanoparticles, and methods for their characterization. The protocols are designed to be self-validating, providing researchers with a robust starting point for exploring this new application.

Introduction to 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone Oxalate, also known as diacetonamine hydrogen oxalate, is a white crystalline solid soluble in water and alcohols.[1] It is an amino ketone salt, structurally characterized as a centrosymmetric, peptidomimetic molecule.[1][2] Its synthesis is well-documented, typically involving the reaction of mesityl oxide with ammonia to form the free base, 4-amino-4-methyl-2-pentanone, which is then converted to the stable oxalate salt.[1][3][4] While its primary applications have been in organic synthesis and as a precursor for pharmaceuticals and agrochemicals, its chemical structure holds untapped potential in materials science.[5]

A Novel Application in Materials Science: Precursor for Metal Oxide Nanoparticles

The use of metal oxalates as precursors for the synthesis of metal oxide nanoparticles is a well-established and versatile method.[6][7] The thermal decomposition of metal oxalates typically yields pure metal oxides with controllable size and morphology.[6][8] We propose that 4-Amino-4-methyl-2-pentanone Oxalate can be employed as a readily available source of oxalate ions for the precipitation of metal oxalates from a solution of a corresponding metal salt.

The general scheme for this process is as follows:

  • Precipitation: A metal salt (e.g., Zn(NO₃)₂) is dissolved in a suitable solvent, and a solution of 4-Amino-4-methyl-2-pentanone Oxalate is added. The oxalate anions react with the metal cations to form an insoluble metal oxalate precipitate.

  • Thermal Decomposition (Calcination): The isolated metal oxalate precipitate is then heated at a specific temperature in a controlled atmosphere. This process decomposes the oxalate and yields the desired metal oxide nanoparticles.

The presence of the 4-amino-4-methyl-2-pentanonium cation in the reaction mixture may offer additional advantages, potentially acting as a capping agent to control particle size and prevent agglomeration.

Proposed Reaction Pathway

G cluster_0 Step 1: Precipitation cluster_1 Step 2: Calcination Metal Salt (aq) Metal Salt (aq) Metal Oxalate (s) Metal Oxalate (s) Metal Salt (aq)->Metal Oxalate (s) + Oxalate 4-Amino-4-methyl-2-pentanone Oxalate (aq) 4-Amino-4-methyl-2-pentanone Oxalate (aq) 4-Amino-4-methyl-2-pentanone Oxalate (aq)->Metal Oxalate (s) 4-Amino-4-methyl-2-pentanone Salt (aq) 4-Amino-4-methyl-2-pentanone Salt (aq) 4-Amino-4-methyl-2-pentanone Oxalate (aq)->4-Amino-4-methyl-2-pentanone Salt (aq) Metal Oxide Nanoparticles (s) Metal Oxide Nanoparticles (s) Metal Oxalate (s)->Metal Oxide Nanoparticles (s) Heat (Δ) Gaseous Byproducts (g) Gaseous Byproducts (g)

Figure 1: Proposed workflow for the synthesis of metal oxide nanoparticles.

Experimental Protocol: Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol details the synthesis of ZnO nanoparticles using 4-Amino-4-methyl-2-pentanone Oxalate as the oxalate source.

Materials and Equipment
Material/EquipmentSpecification
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O, ACS reagent grade, ≥98%
4-Amino-4-methyl-2-pentanone OxalateC₈H₁₅NO₅, ≥98%
Deionized Water18.2 MΩ·cm
EthanolAnhydrous, ≥99.5%
Magnetic Stirrer with Hotplate
CentrifugeCapable of 4000 rpm
Tube FurnaceWith temperature control up to 600 °C
Beakers, Graduated Cylinders
Filtration setup (Buchner funnel)
Step-by-Step Procedure
  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of Zinc Nitrate Hexahydrate by dissolving 2.97 g in 100 mL of deionized water.

    • Prepare a 0.1 M solution of 4-Amino-4-methyl-2-pentanone Oxalate by dissolving 2.05 g in 100 mL of deionized water.

  • Precipitation of Zinc Oxalate:

    • Place the zinc nitrate solution in a 250 mL beaker on a magnetic stirrer.

    • Slowly add the 4-Amino-4-methyl-2-pentanone Oxalate solution dropwise to the zinc nitrate solution while stirring vigorously at room temperature.

    • A white precipitate of zinc oxalate should form immediately.

    • Continue stirring for 2 hours to ensure complete precipitation.

  • Isolation and Washing of the Precipitate:

    • Separate the precipitate by centrifugation at 4000 rpm for 10 minutes or by vacuum filtration.

    • Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts.

    • Dry the precipitate in an oven at 80 °C for 12 hours. The resulting white powder is zinc oxalate.

  • Calcination to Form ZnO Nanoparticles:

    • Place the dried zinc oxalate powder in a ceramic crucible.

    • Heat the crucible in a tube furnace to 450-500 °C for 4-6 hours in an air atmosphere.[6] The heating rate should be controlled, for example, at 5 °C/min.

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • The resulting fine white powder is ZnO nanoparticles.

Characterization of the Synthesized ZnO Nanoparticles

To validate the synthesis and characterize the resulting material, the following techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the ZnO nanoparticles and estimate the crystallite size using the Scherrer equation.

  • Scanning Electron Microscopy (SEM): To observe the morphology and size distribution of the nanoparticles.

  • Transmission Electron Microscopy (TEM): For higher resolution imaging of the nanoparticle morphology and size.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the metal oxide and the absence of organic residues from the precursor.

Data Presentation and Expected Outcomes

The following table summarizes the key experimental parameters and their potential influence on the properties of the synthesized ZnO nanoparticles.

ParameterRange/ValueExpected Outcome
Precursor Concentration0.05 M - 0.5 MHigher concentrations may lead to larger particle sizes.
Reaction Temperature (Precipitation)25 °C - 60 °CMay influence the crystallinity and morphology of the zinc oxalate precursor.
Calcination Temperature400 °C - 600 °CHigher temperatures generally result in larger crystallite sizes and better crystallinity.
Calcination Time2 h - 8 hLonger times can promote grain growth.

Visualization of the Experimental Workflow

G cluster_workflow Experimental Workflow A Prepare Precursor Solutions (Zinc Nitrate & 4-AMPO) B Precipitation (Stir for 2h at RT) A->B C Isolate & Wash Precipitate (Centrifuge/Filter, Wash with H₂O & EtOH) B->C D Dry Precipitate (80 °C for 12h) C->D E Calcination (450-500 °C for 4-6h) D->E F Characterization (XRD, SEM, TEM, FTIR) E->F

Figure 2: Step-by-step experimental workflow for ZnO nanoparticle synthesis.

Conclusion

The proposed application of 4-Amino-4-methyl-2-pentanone Oxalate as a precursor in the synthesis of metal oxide nanoparticles presents a promising new avenue for this versatile chemical. The detailed protocol for the synthesis of ZnO nanoparticles provides a solid foundation for researchers to explore this methodology further. The potential for the organic cation to influence the final properties of the nanomaterials is an area ripe for investigation and could lead to the development of novel synthesis routes for a wide range of metal oxide nanomaterials with tailored properties.

References

  • Nanorods of transition metal oxalates: A versatile route to the oxide nanoparticles. (n.d.). Indian Academy of Sciences.
  • 4-Amino-4-methyl-2-pentanone Oxalate | 53608-87-0 | Benchchem. (n.d.). Benchchem.
  • 4-Amino-4-methyl-2-pentanone oxalate | 625-03-6 | AAA62503 - Biosynth. (n.d.). Biosynth.
  • 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE 625-04-7 wiki - Guidechem. (n.d.). Guidechem.
  • 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis - chemicalbook. (n.d.). ChemicalBook.
  • Eco-friendly synthesis of copper oxalate and oxide nanoparticles. (2024). ResearchGate.
  • Controllable Synthesis of Oxalate and Oxalate-Derived Nanomaterials for Applications in Electrochemistry | Request PDF. (n.d.). ResearchGate.
  • Oxalate-assisted synthesis of nano cobalt oxide. (n.d.). Sciforum.
  • Cas 625-04-7,4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE | lookchem. (n.d.). LookChem.

Sources

Application

The Versatile Building Block: Application of 4-Amino-4-methyl-2-pentanone Oxalate in Agrochemical Synthesis

Introduction: Unveiling the Potential of a Unique Keto-Amine In the vast and ever-evolving landscape of agrochemical synthesis, the strategic selection of foundational molecular scaffolds is paramount to the development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Keto-Amine

In the vast and ever-evolving landscape of agrochemical synthesis, the strategic selection of foundational molecular scaffolds is paramount to the development of novel and effective active ingredients. 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, and its stable oxalate salt, represent a class of versatile building blocks with significant, yet not fully exploited, potential. The presence of both a primary amine and a ketone functionality within the same molecule, separated by a methylene group, offers a unique reactivity profile for the construction of complex heterocyclic systems that are frequently the core of modern fungicides, herbicides, and insecticides.

This technical guide, intended for researchers, scientists, and professionals in the field of agrochemical development, provides an in-depth exploration of the applications of 4-Amino-4-methyl-2-pentanone Oxalate. We will delve into both established and potential synthetic routes, moving beyond a mere recitation of procedural steps to elucidate the underlying chemical principles and strategic considerations that govern these transformations. Our focus will be on providing practical, field-proven insights to empower the reader in their own research and development endeavors.

Core Principles: The Chemistry of 4-Amino-4-methyl-2-pentanone

4-Amino-4-methyl-2-pentanone is synthesized from the Michael addition of ammonia to mesityl oxide, which is itself a product of the aldol condensation of two acetone molecules. The oxalate salt is a stable, crystalline solid, making it an ideal form for storage and handling in a laboratory setting.[1]

The key to its synthetic utility lies in the dual functionality of the molecule. The primary amine can act as a nucleophile in a variety of reactions, including condensations and cyclizations, while the ketone group can participate in reactions at the carbonyl carbon or the α-carbon. This bifunctional nature allows for the construction of heterocyclic rings, a common feature in many successful agrochemicals.

Application I: Synthesis of a Novel Fungicidal Copper Complex

A direct and documented application of 4-Amino-4-methyl-2-pentanone Oxalate in agrochemical synthesis is in the preparation of a copper-based fungicide, referred to as "oxalic acid copper diacetonamine." This complex has demonstrated notable fungicidal activity, particularly against diseases such as potato late blight.

Causality of Experimental Design

The synthesis of this copper complex is a straightforward coordination reaction. Diacetonamine oxalate provides the organic ligand, diacetonamine, which coordinates to the copper(II) ion. The oxalate anion also participates in the complex formation. The choice of reactants and conditions is guided by several key principles:

  • Ligand Source: Using the oxalate salt of diacetonamine provides a convenient and stable source of the diacetonamine ligand.

  • Metal Source: Copper(II) sulfate pentahydrate is a readily available and water-soluble source of Cu²⁺ ions.

  • Solvent System: The reaction is initially carried out in deionized water to dissolve the reactants. The subsequent addition of ethanol is a critical step to induce crystallization of the product, which is less soluble in the mixed aqueous-ethanolic solvent.

  • Temperature Control: The initial reaction is performed at a slightly elevated temperature (50-55 °C) to ensure complete dissolution and facilitate the coordination reaction. Cooling is then necessary to promote crystallization.

Experimental Protocol: Synthesis of Oxalic Acid Copper Diacetonamine

Materials:

  • 4-Amino-4-methyl-2-pentanone Oxalate (Diacetonamine Oxalate)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Deionized Water

  • Dehydrated Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for filtration and crystallization

Procedure:

  • Dissolution of Ligand: In a 500 mL round-bottom flask, dissolve 24.6 g (0.12 moles) of diacetonamine oxalate in 100 mL of deionized water. Heat gently with stirring to ensure complete dissolution.

  • Addition of Copper Salt: To the solution, add 15.0 g (0.06 moles) of copper(II) sulfate pentahydrate. The molar ratio of diacetonamine oxalate to copper sulfate is 2:1.

  • Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature for 30 minutes with continuous stirring.

  • Crystallization: Cool the reaction mixture to room temperature. Slowly add 200 mL of dehydrated ethanol to the solution while stirring.

  • Isolation: Allow the mixture to stand, ideally overnight, to facilitate complete crystallization. The product will precipitate as blue, diamond-shaped crystals.

  • Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals to obtain the final product. The expected yield is approximately 80%.

Data Summary:

ParameterValueReference
Yield~80%Patent CN101768175A
AppearanceBlue diamond-shaped crystalsPatent CN101768175A
Fungicidal Efficacy (Potato Late Blight @ 800 µg/mL)Protection: 90.8%, Treatment: 83.5%Patent CN101768175A
Workflow Diagram: Synthesis of Oxalic Acid Copper Diacetonamine

G cluster_reactants Reactants cluster_process Process cluster_product Product Diacetonamine Oxalate Diacetonamine Oxalate Dissolution in Water Dissolution in Water Diacetonamine Oxalate->Dissolution in Water Copper Sulfate Copper Sulfate Copper Sulfate->Dissolution in Water Reaction at 50-55°C Reaction at 50-55°C Dissolution in Water->Reaction at 50-55°C Cooling Cooling Reaction at 50-55°C->Cooling Addition of Ethanol Addition of Ethanol Cooling->Addition of Ethanol Crystallization Crystallization Addition of Ethanol->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Oxalic Acid Copper Diacetonamine Oxalic Acid Copper Diacetonamine Filtration & Drying->Oxalic Acid Copper Diacetonamine G cluster_reactants Reactants cluster_process Process cluster_product Product Diacetonamine Diacetonamine Condensation Condensation Diacetonamine->Condensation Guanidine Guanidine Guanidine->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted Pyrimidine Substituted Pyrimidine Dehydration->Substituted Pyrimidine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support guide for the purification of crude 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6).[1][2][3] This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile amino ketone salt.[4][5] We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My purified product is an oil or fails to crystallize upon cooling. What is happening and how can I fix it?

Answer:

This is a common issue related to supersaturation, solvent choice, or the presence of specific impurities.

  • Causality: Crystallization requires nucleation followed by crystal growth. High concentrations of impurities can inhibit the formation of a stable crystal lattice, leading to an oiled-out product. Similarly, if the solution is supersaturated to an extreme degree or cooled too rapidly, molecules may not have sufficient time to orient themselves into a crystal lattice, resulting in an amorphous oil. The choice of solvent is also critical; a solvent that is too effective at solvating the molecule will prevent it from crystallizing out.

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution.

    • Re-evaluate Your Solvent System:

      • If the product remains an oil, it may be too soluble in your chosen solvent. Try re-dissolving the oil in a minimal amount of the hot solvent and then slowly adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until turbidity persists.[6] Reheat to clarify and then allow to cool slowly. For an amine oxalate salt, a good starting point is an alcohol like ethanol, with a non-polar solvent like hexane or diethyl ether as a potential anti-solvent.[7][8]

    • Pre-Purification: If impurities are suspected, consider an acid-base workup of the free amine (4-amino-4-methyl-2-pentanone) before forming the oxalate salt. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (like sodium bicarbonate) to remove acidic impurities, and then extract the free amine into an acidic aqueous solution (e.g., 1M HCl).[9] Re-basify the aqueous layer and extract the pure free amine back into an organic solvent. After drying and concentrating, you can then proceed with the oxalate salt formation.

Question 2: The yield of my recrystallized product is significantly lower than expected. What are the primary causes of product loss?

Answer:

Low yield is typically due to procedural issues during the recrystallization process.

  • Causality: The goal of recrystallization is to dissolve the compound in the minimum amount of hot solvent. Using an excessive volume of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Cooling the solution too quickly can trap impurities and also lead to the formation of very small crystals that are difficult to filter, causing mechanical loss.

  • Troubleshooting Protocol:

    • Optimize Solvent Volume: Add the hot solvent in small portions to your crude material, ensuring each portion is given time to dissolve the compound, until the solid is just fully dissolved.

    • Control Cooling Rate: Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., placing directly in an ice bath) promotes the formation of small, often less pure, crystals. Once the flask has reached room temperature and crystallization appears complete, then place it in an ice bath to maximize the yield of precipitated product.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) by about 50% and cool it again. This will often yield a second crop of crystals, which can be collected. Note that this second crop may be of lower purity and should be analyzed separately.

Question 3: My final product has a persistent yellow or brown discoloration. How can I obtain a white crystalline solid?

Answer:

Color in the final product indicates the presence of persistent, often polymeric or oxidized, impurities.

  • Causality: The synthesis of 4-amino-4-methyl-2-pentanone often starts from acetone, which can undergo self-condensation reactions to form colored impurities like mesityl oxide and phorones.[4][10] Amines can also be susceptible to air oxidation over time, which can produce colored byproducts.[11]

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal (Norit), typically 1-2% of the solute's weight, to the hot solution before filtration. The charcoal has a high surface area and will adsorb many colored impurities.

    • Procedure: Add the charcoal to the dissolved, hot solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Multiple Recrystallizations: If a single recrystallization is insufficient, a second or even third recrystallization may be necessary to achieve the desired level of purity and a colorless appearance.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Amino-4-methyl-2-pentanone Oxalate?

The primary impurities stem from the synthesis, which typically involves the condensation of acetone.[4][12] Expect to find:

  • Unreacted starting materials: Acetone, Mesityl Oxide.

  • Byproducts of acetone condensation: Diacetone alcohol, Phorone.[10]

  • Other amine-related products.

Q2: What is the ideal solvent for recrystallizing 4-Amino-4-methyl-2-pentanone Oxalate?

There is no universal "best" solvent, but a good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.

  • Primary Choice: Ethanol is an excellent starting point, as it is often used in the final salt formation step.[7][10]

  • Alternative Solvents: Other polar protic solvents like methanol or isopropanol could also be effective.

  • Solvent Mixtures: If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be used (e.g., Ethanol/Diethyl Ether or Acetone/Hexane).[6][8]

Solvent PolarityExamplesSuitability for Amine Oxalate
High Water, Methanol, EthanolGood (High solubility when hot)
Medium Acetone, Ethyl AcetatePotential (Good for dissolving free base)[12][13]
Low Dichloromethane, Diethyl Ether, HexanePoor (Can be used as anti-solvents)

Q3: How should I properly dry and store the purified product?

Drying is crucial to remove residual solvent, which can lower the melting point.

  • Drying: After filtration, pull air through the filter cake for several minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

  • Storage: The purified oxalate salt should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation.[1][7]

Part 3: Standard Recrystallization Protocol

This protocol provides a self-validating workflow for the purification of crude 4-Amino-4-methyl-2-pentanone Oxalate.

Experimental Workflow

Caption: Recrystallization workflow for 4-Amino-4-methyl-2-pentanone Oxalate.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-Amino-4-methyl-2-pentanone Oxalate into an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent (e.g., ethanol) to boiling. Add the hot solvent to the crude material in small portions, swirling after each addition, until the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-warm a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used). This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystals should begin to form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for 15-20 minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven.

References

  • 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Alkaloids. BioCrick. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Amine Treating. [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance | Request PDF. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • 2-Pentanone, 4-amino-4-methyl-. NIST WebBook. [Link]

  • 625-03-6 | MFCD00150112 | 4-Amino-4-methyl-2-pentanone Oxalate. AA Blocks. [Link]

  • Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]

  • Cas 625-04-7, 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. LookChem. [Link]

  • CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.
  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

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Optimization

common side reactions in the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support center for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, a key intermediate in pharmaceutical and specialty chemical development.[1][2] This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, a key intermediate in pharmaceutical and specialty chemical development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established protocols and a mechanistic understanding of the reactions involved.

The synthesis of 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is most effectively achieved through the conjugate addition of ammonia to mesityl oxide.[3][4][5] This method is generally preferred over the direct one-pot reaction of acetone and ammonia, which is often difficult to control and results in a complex mixture of byproducts.[1] The subsequent formation of the oxalate salt is a critical purification step, yielding a stable, crystalline solid.[1][4][6]

This guide will focus on the mesityl oxide route, addressing potential pitfalls and offering practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and resolve problems.

Q1: My reaction mixture turned dark brown/black, and the yield of diacetonamine is very low. What went wrong?

A1: A dark coloration and low yield often indicate the formation of polymeric or condensation byproducts. This can be caused by several factors:

  • Cause 1: Impure Mesityl Oxide: The presence of unreacted acetone or other condensation products like phorone and isophorone in your starting mesityl oxide can lead to a cascade of side reactions.[1][7]

  • Solution 1: Ensure the purity of your mesityl oxide before starting the reaction. Distillation of commercial mesityl oxide is recommended to remove lower and higher boiling impurities.

  • Cause 2: Excessive Reaction Temperature: While the reaction between mesityl oxide and ammonia is exothermic, allowing the temperature to rise uncontrollably can promote self-condensation of mesityl oxide or further reactions of the product.[6]

  • Solution 2: The reaction should be adequately cooled, especially during the initial stages. Running tap water over the reaction flask or using an ice bath to maintain a consistent temperature is advisable.[6]

  • Cause 3: Incorrect Stoichiometry: An insufficient excess of ammonia can lead to incomplete conversion of mesityl oxide and favor side reactions.

  • Solution 3: Use a sufficient excess of aqueous ammonia as specified in reliable protocols to drive the reaction to completion.[6]

Q2: During the oxalate salt precipitation, I obtained a gummy, non-crystalline solid instead of fine white crystals. How can I fix this?

A2: The formation of an oily or gummy precipitate during the oxalate salt formation is a common issue and can usually be attributed to the following:

  • Cause 1: Formation of the Neutral Oxalate: The desired product is the diacetonamine hydrogen oxalate. If the amine solution is added too quickly to the oxalic acid solution, or if there is insufficient cooling, the neutral oxalate salt can form, which is often less crystalline.[6]

  • Solution 1: Add the ethanolic solution of diacetonamine slowly to the ethanolic oxalic acid solution with vigorous stirring. It is also crucial to cool the mixture, particularly during the addition of the latter half of the amine solution, to favor the formation of the hydrogen oxalate.[6]

  • Cause 2: Presence of Water: Excessive water in the reaction mixture can interfere with the crystallization of the oxalate salt.

  • Solution 2: After the initial reaction with aqueous ammonia, it is important to remove the excess ammonia by blowing a stream of dry air through the solution.[6] Subsequently, dissolving the crude amine in absolute ethanol helps to minimize the water content before adding the oxalic acid solution.[1]

  • Cause 3: Impurities Inhibiting Crystallization: The presence of unreacted mesityl oxide or other byproducts can act as impurities that hinder proper crystal lattice formation.

  • Solution 3: Ensure the initial reaction has gone to completion. If impurities are suspected, an additional purification step, such as a quick filtration of the crude amine solution before adding the oxalic acid, might be beneficial.

Q3: The melting point of my final 4-Amino-4-methyl-2-pentanone Oxalate is broad and lower than the expected 126-127°C. What are the likely impurities?

A3: A broad and depressed melting point is a classic indicator of impurities. The most common culprits in this synthesis are:

  • Impurity 1: Ammonium Oxalate: If excess ammonia is not adequately removed before the addition of oxalic acid, ammonium oxalate can co-precipitate with the desired product.[6]

  • Solution 1: Thoroughly remove excess ammonia from the reaction mixture by passing a stream of dry air through the solution until the odor of ammonia is no longer detectable.[6] A small amount of ammonium salt impurity may not significantly affect the melting point, but larger quantities will.[6]

  • Impurity 2: Neutral Diacetonamine Oxalate: As mentioned in Q2, the formation of the neutral salt can lead to a product with a different, and likely lower, melting point.

  • Solution 2: Recrystallization from absolute alcohol can be effective in purifying the diacetonamine hydrogen oxalate and removing the neutral salt.[6]

  • Impurity 3: Unreacted Starting Materials: Residual mesityl oxide or oxalic acid can also contaminate the final product.

  • Solution 3: Washing the filtered crystals with cold absolute alcohol will help remove any soluble impurities.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate?

A1: Following a well-optimized protocol starting from mesityl oxide, a yield of 63-70% of the diacetonamine hydrogen oxalate is typically achievable.[1][6]

Q2: Can I use a different acid to precipitate the amine?

A2: While other acids can form salts with diacetonamine, oxalic acid is particularly advantageous because it forms a stable, highly crystalline hydrogen oxalate salt that is easily isolated and purified.[1][6] The use of other acids may result in salts with different physical properties (e.g., solubility, crystallinity) that may be less suitable for purification by precipitation.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of 4-Amino-4-methyl-2-pentanone Oxalate can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point in the range of 126-127°C is a good indicator of purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide a definitive structural confirmation of the diacetonamine and oxalate moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the ammonium salt, the C=O stretch of the ketone, and the carboxylate stretches of the oxalate.

  • Elemental Analysis: This will confirm the elemental composition of the product.

Q4: Is it possible to synthesize diacetonamine directly from acetone and ammonia?

A4: While it is chemically possible, the direct reaction of acetone with ammonia is generally not recommended for the selective synthesis of diacetonamine. This one-pot reaction involves an initial aldol condensation to form diacetone alcohol, followed by dehydration to mesityl oxide, and then the Michael addition of ammonia.[1] This pathway is challenging to control and often leads to the formation of numerous side products, including triacetonamine, making the isolation of pure diacetonamine difficult.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-4-methyl-2-pentanone from Mesityl Oxide
  • In a round-bottomed flask equipped with a mechanical stirrer, combine 200 g (2 moles) of purified mesityl oxide and 280 cc of 27% aqueous ammonia.[6]

  • Ensure the flask is well-stoppered and cool the exterior of the flask with running tap water due to the exothermic nature of the reaction.[6]

  • Stir the mixture vigorously for several hours until the solution becomes homogeneous.[6]

  • Discontinue stirring and allow the flask to stand at room temperature for three days.[6]

  • After three days, remove the excess ammonia by bubbling a stream of dry air through the solution until the smell of ammonia is gone.[6]

  • Dissolve the resulting amine solution in an equal volume of absolute ethanol.[6]

Protocol 2: Formation and Purification of 4-Amino-4-methyl-2-pentanone Oxalate
  • Titrate a small sample of the ethanolic amine solution from Protocol 1 with a standard solution of oxalic acid to determine the amount of oxalic acid needed to form the hydrogen oxalate salt.[6]

  • Dissolve the calculated amount of oxalic acid in 4 liters of 95% ethanol in a large evaporating dish.[6]

  • Slowly, and with constant stirring, add the ethanolic amine solution to the oxalic acid solution.[6]

  • Cool the mixture, especially during the addition of the second half of the amine solution, to prevent the formation of the neutral oxalate.[6]

  • Heat the resulting mixture to 70°C with constant stirring.[6]

  • Filter the hot mixture through a pre-heated Büchner funnel.[6]

  • Allow the filtrate to cool to room temperature, then place it in a cool place to facilitate crystallization.[6]

  • Collect the crystals by filtration, wash them with cold absolute alcohol, and dry them. A typical yield is 285-320 g (63-70%) with a melting point of 126-127°C.[1][6]

Visualizations

Diagram 1: Synthesis Pathway of 4-Amino-4-methyl-2-pentanone Oxalate

Synthesis_Pathway MesitylOxide Mesityl Oxide Diacetonamine 4-Amino-4-methyl-2-pentanone (Diacetonamine) MesitylOxide->Diacetonamine Michael Addition Ammonia Aqueous Ammonia Ammonia->Diacetonamine Product 4-Amino-4-methyl-2-pentanone Oxalate Diacetonamine->Product Salt Formation (Purification) OxalicAcid Oxalic Acid (in Ethanol) OxalicAcid->Product

Caption: Main reaction pathway for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate.

Diagram 2: Troubleshooting Flowchart for Low Yield/Dark Reaction

Troubleshooting_Low_Yield Start Low Yield & Dark Reaction Mixture CheckPurity Check Purity of Mesityl Oxide Start->CheckPurity CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckStoich Verify Ammonia Stoichiometry Start->CheckStoich Impure Impure? CheckPurity->Impure HighTemp Temp > 30°C? CheckTemp->HighTemp LowAmmonia Insufficient Ammonia? CheckStoich->LowAmmonia Impure->CheckTemp No Distill Distill Mesityl Oxide Impure->Distill Yes HighTemp->CheckStoich No Cool Implement Cooling (e.g., Water Bath) HighTemp->Cool Yes Adjust Use Sufficient Excess of Ammonia LowAmmonia->Adjust Yes Success Improved Yield & Color LowAmmonia->Success No Distill->Success Cool->Success

Sources

Troubleshooting

troubleshooting failed reactions with 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction: Understanding the Reagent

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds.[1][2] It is often supplied as an oxalate salt to enhance its stability and ease of handling.[2] The presence of the oxalate counter-ion, however, introduces specific considerations that must be addressed for successful reactivity. This guide will focus on troubleshooting common issues encountered in reactions involving this reagent, with a particular emphasis on the implications of the oxalate salt.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Amino-4-methyl-2-pentanone supplied as an oxalate salt?

The oxalate salt of 4-Amino-4-methyl-2-pentanone is a stable, crystalline solid, which makes it easier to store and handle compared to the free amine, which can be less stable.[2] The salt form also aids in purification.

Q2: Do I need to neutralize the oxalate salt before my reaction?

Yes, in most cases, the free amine is the reactive species. The oxalate salt is acidic and needs to be neutralized with a suitable base to liberate the free 4-Amino-4-methyl-2-pentanone for it to participate in the desired reaction.

Q3: What type of base should I use for neutralization?

The choice of base depends on the specific reaction conditions and the sensitivity of your substrates. Common choices include:

  • Inorganic bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

  • Organic bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

The stoichiometry of the base is crucial and should be carefully calculated to neutralize the oxalic acid.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a highly recommended technique for monitoring the reaction's progress.[3] It allows you to visualize the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Troubleshooting Guide for Common Heterocycle Syntheses

Scenario 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a common application for β-amino ketones, involving the condensation with a 1,4-dicarbonyl compound to form a substituted pyrrole.[4][5][6]

Problem: Low or No Yield of the Desired Pyrrole

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect pH The Paal-Knorr synthesis is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][7] The presence of oxalic acid from the starting material can create an overly acidic environment.1. Neutralization: Add a stoichiometric amount of a mild base (e.g., NaHCO₃ or Et₃N) to neutralize the oxalic acid and bring the reaction mixture to a neutral or weakly acidic pH.[8] 2. Buffered System: Consider using a buffer to maintain the optimal pH throughout the reaction.
Incomplete Liberation of the Free Amine The reaction requires the free amine to act as a nucleophile.[4] Insufficient base will result in a low concentration of the reactive amine.1. Stoichiometry Check: Ensure you are using at least one equivalent of a diprotic base or two equivalents of a monoprotic base per equivalent of 4-Amino-4-methyl-2-pentanone Oxalate. 2. Pre-mixing: Consider pre-mixing the oxalate salt with the base in the reaction solvent for a short period before adding the 1,4-dicarbonyl compound.
Side Reaction: Furan Formation Under acidic conditions, the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan derivative, competing with the desired pyrrole synthesis.[3][7][9]1. pH Control: As mentioned above, maintaining a neutral to weakly acidic pH is crucial. 2. Catalyst Choice: Avoid strong acid catalysts. If a catalyst is needed, a weak acid like acetic acid is often sufficient.[3]
Steric Hindrance The gem-dimethyl group on 4-Amino-4-methyl-2-pentanone can introduce steric hindrance, potentially slowing down the reaction with bulky 1,4-dicarbonyl compounds.1. Increase Reaction Time/Temperature: Carefully increase the reaction time and/or temperature while monitoring for product degradation by TLC.[3] 2. Microwave Irradiation: Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields.[6]

Experimental Protocol: Optimized Paal-Knorr Synthesis with 4-Amino-4-methyl-2-pentanone Oxalate

  • Reagent Preparation: In a round-bottom flask, dissolve 4-Amino-4-methyl-2-pentanone Oxalate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Neutralization: Add a suitable base (e.g., triethylamine, 2.2 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Dicarbonyl: Add the 1,4-dicarbonyl compound (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Paal-Knorr Synthesis

start Low/No Pyrrole Yield check_ph Check Reaction pH start->check_ph check_base Verify Base Stoichiometry start->check_base check_side_products Analyze for Furan Byproduct (TLC/GC-MS) start->check_side_products check_sterics Consider Steric Hindrance start->check_sterics adjust_ph Add Mild Base (e.g., NaHCO3, Et3N) Maintain neutral/weakly acidic pH check_ph->adjust_ph pH is too acidic adjust_base Ensure >2 eq. monoprotic base Pre-mix with oxalate salt check_base->adjust_base Incomplete neutralization check_side_products->adjust_ph Furan detected optimize_conditions Increase Temperature/Time Consider Microwave Synthesis check_sterics->optimize_conditions Bulky substrates successful_reaction Successful Pyrrole Synthesis adjust_ph->successful_reaction adjust_base->successful_reaction optimize_conditions->successful_reaction reagents 4-Amino-4-methyl-2-pentanone Oxalate + 2 B: products Free Amine (BH)₂C₂O₄ reagents->products Acid-Base Reaction

Caption: Neutralization of the oxalate salt to yield the reactive free amine.

Conclusion

Successful synthesis using 4-Amino-4-methyl-2-pentanone Oxalate hinges on a clear understanding of its properties as an amine salt. By carefully controlling the reaction pH, ensuring the complete liberation of the free amine, and being mindful of potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundational framework for addressing common challenges, and we encourage you to adapt these principles to your specific experimental context.

References

  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026.
  • Various Authors. (2020). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Journal of Heterocyclic Chemistry.
  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
  • Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026.
  • Various Authors. (2023).
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Ambeed.com. (n.d.). Hantzsch Pyridine Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026.
  • ChemicalBook. (n.d.).
  • Guidechem. (n.d.).
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Thermo Fisher Scientific. (n.d.). Knorr Pyrrole Synthesis.
  • Various Authors. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Various Authors. (2021).
  • Various Authors. (2018).
  • Sciencemadness.org. (2009). oxalic acid reaction with secondary amines.
  • YouTube. (2022). Knorr Pyrrole Synthesis | Organic Chemistry.
  • Biosynth. (n.d.).
  • Various Authors. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society.
  • LookChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Amino-4-methyl-2-pentanone | 625-04-7.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • Various Authors. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • AA Blocks. (n.d.).
  • ResearchGate. (n.d.).
  • ChemFaces. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7.
  • Aldol condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Various Authors. (n.d.). Chapter 23.
  • Master Organic Chemistry. (2022).
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Amino-4-methyl-2-pentanone Oxalate Synthesis

<-48> <48> Welcome to the technical support center for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, ex...

Author: BenchChem Technical Support Team. Date: January 2026

<-48> <48>

Welcome to the technical support center for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for optimizing this synthesis, with a specific focus on the critical parameter of reaction temperature. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, focusing on the formation of the free amine, 4-amino-4-methyl-2-pentanone (commonly known as diacetonamine), which is the temperature-critical step. The subsequent conversion to the oxalate salt is a straightforward acid-base precipitation.

Q1: What is the most reliable method for synthesizing 4-amino-4-methyl-2-pentanone?

The most reliable and high-purity method is the conjugate addition of ammonia to mesityl oxide.[1][2] While a one-pot reaction directly from acetone and ammonia exists, it is often plagued by the formation of numerous byproducts, including diacetone alcohol, triacetonamine, and various condensation products, which makes purification exceedingly difficult.[1] The synthesis from mesityl oxide provides a cleaner reaction profile and is the focus of this optimization guide.[1]

Q2: Why is reaction temperature so critical in the synthesis of diacetonamine from mesityl oxide?

Temperature control is paramount for three primary reasons:

  • Reaction Rate: Like most chemical reactions, the rate of the Michael addition of ammonia to mesityl oxide increases with temperature. However, the reaction is reversible, and higher temperatures can shift the equilibrium.

  • Exothermicity: The initial reaction between mesityl oxide and aqueous ammonia is exothermic.[3][4] Without adequate cooling, the temperature can rise uncontrollably, leading to the formation of side products and potentially creating a safety hazard.

  • Byproduct Formation: While the mesityl oxide route is cleaner than the acetone route, elevated temperatures can still promote side reactions. The primary concern is the potential for further condensation or degradation reactions.

Q3: What is the generally recommended temperature range for this reaction?

The established protocols from sources like Organic Syntheses recommend conducting the initial phase of the reaction at or below room temperature.[1] This typically involves cooling the reaction vessel with running tap water to manage the initial exotherm.[3][4] Following the initial mixing, the reaction is often allowed to proceed at ambient room temperature for an extended period (e.g., three days) to ensure completion.[1][3] One protocol even suggests cooling to as low as -10°C during the addition of ammonia.[5]

Section 2: Troubleshooting Guide for Temperature Optimization

This section provides a structured approach to troubleshooting common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

Problem 1: Low Yield of Diacetonamine Hydrogen Oxalate

Q: My final yield of the isolated oxalate salt is consistently below the reported 63-70%.[1][3] What are the likely temperature-related causes?

A: A low yield can stem from several factors, many of which are directly or indirectly tied to temperature. The primary causes are an incomplete reaction or loss of product during workup.

Causality Analysis: An incomplete reaction is the most probable cause. The conjugate addition of ammonia to mesityl oxide is not instantaneous. If the reaction is stopped prematurely, a significant amount of mesityl oxide will remain unreacted. While the reaction is often left for several days at room temperature, the initial exothermic phase is critical.[3] If this phase is not properly managed (i.e., if it gets too hot), it could potentially lead to side reactions that consume starting material. Conversely, if the reaction is kept too cold for the entire duration, the rate may be too slow to reach completion within the allotted time.

dot

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Temperature Scouting for Yield Optimization

This protocol is designed to identify the optimal temperature profile for the amine formation step.

  • Setup: Prepare three identical small-scale reactions (e.g., using 20g of mesityl oxide each) in flasks equipped with magnetic stirrers and temperature probes.[3]

  • Reaction Conditions:

    • Reactor 1 (Control): Follow the standard protocol. Cool the flask with tap water during the initial stirring phase (3-8 hours) until homogeneous, then let stand at ambient room temperature (20-25°C) for 3 days.[3][4]

    • Reactor 2 (Cold): Maintain the reaction mixture at a constant 5-10°C in a cooling bath for the entire 3-day period.

    • Reactor 3 (Warm): After the initial exotherm is controlled with tap water cooling, allow the reaction to stand at a slightly elevated, constant temperature of 30-35°C for 3 days.

  • Workup: Process all three reactions identically. After the standing period, remove excess ammonia, dilute with ethanol, and precipitate the diacetonamine hydrogen oxalate using a standardized solution of oxalic acid in ethanol.[1][3]

  • Analysis: Carefully collect, wash, dry, and weigh the oxalate salt from each reaction. Compare the yields to determine the most effective temperature profile.

ReactorTemperature ProfileExpected OutcomeData Analysis
1 (Control)Cooled initially, then Ambient RTBaseline yield (expect 63-70%)Standard for comparison
2 (Cold)Constant 5-10°CPotentially lower yield due to slower kineticsIndicates if RT is necessary for rate
3 (Warm)Cooled initially, then 30-35°CYield may increase or decreaseA decrease may suggest byproduct formation
Problem 2: Product Impurity and Discoloration

Q: My final diacetonamine hydrogen oxalate product is off-white or colored, and I suspect impurities. How can temperature control help?

A: Product discoloration often points to the presence of minor byproducts. While the mesityl oxide route is generally clean, improper temperature control can lead to the formation of impurities. The oxalate precipitation step itself requires temperature control to avoid forming the neutral oxalate salt instead of the desired hydrogen oxalate.[3]

Causality Analysis: The most likely cause is poor management of the initial reaction exotherm. If the temperature spikes significantly when the mesityl oxide and ammonia are mixed, it can promote the formation of condensation byproducts. Furthermore, during the precipitation of the oxalate salt, the procedure specifies heating the mixture to 70°C and filtering while hot.[1][3] Deviations from this temperature can affect the crystallization process and the purity of the isolated salt. Adding the amine solution to the oxalic acid solution must also be done carefully with cooling to prevent the formation of the neutral oxalate.[3]

dot

Caption: Effect of temperature on product and byproduct formation.

Validated Protocol: Ensuring Purity Through Temperature Control

This protocol emphasizes the critical temperature control points throughout the entire synthesis and workup.

  • Initial Reaction Cooling: Place the reaction flask in an ice-water bath before adding the aqueous ammonia to the mesityl oxide. Add the ammonia solution slowly via an addition funnel to maintain the internal temperature between 15-25°C. Continue stirring in the cooling bath for the first 1-2 hours of the reaction before transitioning to stirring at ambient temperature.[3]

  • Oxalate Precipitation: When adding the ethanolic amine solution to the ethanolic oxalic acid solution, ensure the acid solution is pre-cooled in an ice bath. Add the amine solution slowly, monitoring the temperature to keep it below 20°C.[5] This is critical to selectively precipitate the desired hydrogen oxalate salt.[3]

  • Hot Filtration: After precipitation, heat the resulting slurry to exactly 70°C with stirring as specified.[1][3] Filter immediately using a pre-heated Büchner funnel. This step is designed to keep desired product in solution while removing certain less soluble impurities. The pure product crystallizes from the filtrate upon cooling.[3]

  • Recrystallization: If the final product is still colored, wash the crystals with cold absolute alcohol.[3][4] For maximum purity, recrystallization from absolute alcohol is recommended.[4]

By strictly adhering to these temperature control points, you can significantly minimize byproduct formation and isolate a high-purity, white crystalline product.

References

  • Preparation of diacetonamine. PrepChem.com. [Link]

  • Diacetonamine hydrogen oxalate. Organic Syntheses Procedure. [Link]

  • 4-Amino-4-methyl-2-pentanone. BioCrick. [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. [Link]

Sources

Troubleshooting

solvent effects on 4-Amino-4-methyl-2-pentanone Oxalate reactivity

Technical Support Center: 4-Amino-4-methyl-2-pentanone Oxalate Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common challenges and provide in-depth troubleshooting advice rooted in fundamental chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 4-Amino-4-methyl-2-pentanone Oxalate for immediate use in a reaction?

A1: The choice of solvent is critical and depends on the nature of your reaction. For general purposes, protic solvents like ethanol or methanol are good starting points as the oxalate salt exhibits good solubility in these.[1] However, if your reaction is sensitive to protic solvents (e.g., involves a strong base or a highly reactive electrophile), polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended. Be aware that the reactivity of the oxalate counter-ion can be influenced by the solvent's ability to donate hydrogen bonds.[2][3]

Q2: I am observing low yields in my reaction where the amine of 4-Amino-4-methyl-2-pentanone Oxalate is the nucleophile. What could be the issue?

A2: Low yields in nucleophilic substitution reactions can often be attributed to solvent effects. If you are using a polar protic solvent, it can form a "cage" around the amine through hydrogen bonding, which stabilizes the nucleophile but reduces its reactivity.[4][5] This effect is particularly detrimental for S(_N)2 reactions.[4] Consider switching to a polar aprotic solvent like acetonitrile (MeCN) or DMF to enhance the nucleophilicity of the amine.

Q3: Can I use 4-Amino-4-methyl-2-pentanone Oxalate directly in a reaction that requires basic conditions?

A3: It is generally not advisable to use the oxalate salt directly in reactions requiring stoichiometric amounts of a strong base. The oxalic acid will neutralize the base, complicating the reaction stoichiometry and potentially leading to the precipitation of the base's oxalate salt. In such cases, it is recommended to first perform a base wash on a solution of the oxalate salt to liberate the free amine, followed by extraction into an organic solvent.

Q4: Is the ketone functionality of 4-Amino-4-methyl-2-pentanone Oxalate reactive?

A4: Yes, the ketone functionality is available for reactions such as reductive amination, condensation reactions, or the formation of imines and enamines. The reactivity will be influenced by the reaction conditions, including the solvent and catalyst used.

II. Troubleshooting Guide

Problem 1: Poor Solubility or Precipitation of Starting Material

Symptoms:

  • The 4-Amino-4-methyl-2-pentanone Oxalate does not fully dissolve in the chosen solvent at the desired concentration.

  • Precipitation is observed upon the addition of other reagents.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Inappropriate Solvent Choice The polarity of the solvent may not be suitable for dissolving the ionic oxalate salt.Consult solubility data. Generally, polar solvents are required. If a nonpolar solvent is necessary for the reaction, consider using a phase-transfer catalyst.
Common Ion Effect If your reaction mixture contains other oxalate salts, it could suppress the dissolution of your starting material.If possible, avoid the use of other oxalate-containing reagents.
Reaction with Solvent In some cases, the solvent might react with the starting material, leading to a less soluble product.This is uncommon with standard solvents, but if you are using a reactive solvent, consider its compatibility with both the amine and ketone functionalities.
Problem 2: Side Reactions and Impurity Formation

Symptoms:

  • TLC or LC-MS analysis shows multiple unexpected spots or peaks.

  • The isolated product is difficult to purify.

Possible Causes & Solutions:

Side Reaction Plausible Mechanism & Influencing Factors Mitigation Strategies
Self-Condensation (Aldol Reaction) The ketone can undergo an aldol condensation with itself, particularly in the presence of base. This is more likely in aprotic solvents where the enolate is more reactive.If your reaction requires a base, add it slowly at low temperatures. Consider using a weaker base if possible.
Retro-Michael Reaction The parent amine, 4-amino-4-methyl-2-pentanone, is synthesized via a Michael addition.[1] Under certain conditions (e.g., heat, strong base), a retro-Michael reaction could occur, leading to the formation of mesityl oxide and ammonia.Avoid excessive heating. If basic conditions are required, use them judiciously.
Reaction with Oxalate Counter-ion The oxalate dianion can act as a nucleophile under certain conditions, although it is generally a poor one. In aprotic solvents, its nucleophilicity is enhanced.[2][3]This is less common, but if you suspect this, consider exchanging the counter-ion to a more inert one like chloride or sulfate.

Experimental Workflow for Troubleshooting Side Reactions:

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

III. Experimental Protocols

Protocol 1: Liberation of the Free Amine from the Oxalate Salt

This protocol is essential when the oxalate salt is incompatible with the desired reaction conditions.

Materials:

  • 4-Amino-4-methyl-2-pentanone Oxalate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of 4-Amino-4-methyl-2-pentanone Oxalate in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Cool the solution in an ice bath.

  • Slowly add 2.2 equivalents of 1 M NaOH solution while gently swirling. Monitor the pH to ensure it is > 10.

  • Extract the aqueous layer with three portions of DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the free amine.

Self-Validation:

  • Confirm the absence of the oxalate salt by performing a precipitation test with a calcium chloride solution on an aqueous wash of the final organic solution.

  • Characterize the free amine by NMR or IR spectroscopy to ensure complete conversion.

Protocol 2: General Procedure for Nucleophilic Substitution using the Free Amine

This protocol provides a starting point for reactions where the amine acts as a nucleophile.

Materials:

  • Free 4-Amino-4-methyl-2-pentanone (from Protocol 1)

  • Electrophile (e.g., an alkyl halide)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the free amine in anhydrous acetonitrile under an inert atmosphere.

  • Add the electrophile to the solution at room temperature.

  • If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid byproduct.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Perform a standard aqueous workup and purify the product by column chromatography, crystallization, or distillation.

Solvent Choice Rationale:

Solvent Type Favored Reaction Reasoning
Polar Protic (e.g., Ethanol) S(_N)1Stabilizes carbocation intermediates and the leaving group.[4]
Polar Aprotic (e.g., DMF, Acetonitrile) S(_N)2Does not solvate the nucleophile as strongly, leading to higher reactivity.[4]

Logical Relationship of Solvent Choice in Nucleophilic Substitution:

Caption: Influence of solvent type on S(_N)1 and S(_N)2 reaction pathways.

IV. References

  • Kima Chemical. (2025, June 9). Diacetone Acrylamide (DAAM). Retrieved from

  • Chen, S., Wang, L., & Lum, Y. (2025, July 18). Investigating the Electrochemical Reduction of CO2 to Oxalate in Aprotic Solvents with Pb. ChemPhysChem, 26(14), e202500136. Retrieved from

  • Chen, S., Wang, L., & Lum, Y. (2025, August 10). Investigating the Electrochemical Reduction of CO2 to Oxalate in Aprotic Solvents with Pb. ChemPhysChem. Retrieved from

  • ChemicalBook. (n.d.). 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis. Retrieved from

  • ChemFaces. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7. Retrieved from

  • Isse, A. A., et al. (n.d.). Mechanism of the dissociative electro-oxidation of oxalate in aprotic solvents. SciSpace. Retrieved from

  • Kima Chemical. (2025, February 27). Diacetone Acrylamide (DAAM): Uses, Applications, Synthesis & Properties. Retrieved from

  • Dissertation. (n.d.). Study on Synthesis of Diacetone Acrylamide. Retrieved from

  • Snowhite Chemical Co.,LTD. (n.d.). The synthetic method of diacetone acrylamide. Retrieved from

  • Google Patents. (n.d.). CN105566143A - Synthesis process of diacetone acrylamide. Retrieved from

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). NS7. Solvent Effects in NS. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Amino-4-methyl-2-pentanone | 625-04-7. Retrieved from

  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. Retrieved from

  • Benchchem. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate | 53608-87-0. Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing 4-Amino-4-methyl-2-pentanone Oxalate Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and troubleshooting for the synthesis of 4-Amino-4-met...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and troubleshooting for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate. This resource offers not only established protocols but also the scientific rationale behind experimental choices to empower you to optimize your reactions effectively and efficiently.

Introduction: The Synthetic Landscape

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a critical building block in the pharmaceutical and fine chemical industries. Its oxalate salt is favored for its stability and ease of handling. The synthesis of diacetonamine is primarily approached via two distinct routes:

  • Direct Synthesis from Acetone: An atom-economical approach involving the direct condensation of acetone with ammonia. However, this route is notoriously challenging to control, often leading to a complex mixture of byproducts, including triacetonamine and triacetondiamine, which complicates purification and significantly lowers the yield of the desired product.[1][2]

  • Synthesis from Mesityl Oxide: A two-step process where mesityl oxide (derived from acetone) undergoes a conjugate addition with ammonia. This method is widely preferred as it offers a much cleaner reaction profile, higher product purity, and more reliable yields.[1][2]

This guide will focus on optimizing the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, with a strong emphasis on catalyst selection for the direct acetone route and troubleshooting for the more prevalent mesityl oxide pathway.

Reaction Pathways: A Visual Comparison

The choice of synthetic route has profound implications for catalyst selection, process control, and final product purity. The following diagram illustrates the two primary pathways. For applications demanding high purity and predictable outcomes, the mesityl oxide route is the recommended course of action.

cluster_0 Direct Synthesis from Acetone cluster_1 Synthesis from Mesityl Oxide Acetone Acetone Complex_Mixture Complex Reaction Mixture (Diacetonamine, Triacetonamine, Mesityl Oxide, etc.) Acetone->Complex_Mixture Ammonia_A Ammonia Ammonia_A->Complex_Mixture Catalyst_A Acidic Catalyst (e.g., NH4Cl, Cation-Exchange Resin) Catalyst_A->Complex_Mixture Purification_A Extensive Purification (Distillation, Chromatography) Complex_Mixture->Purification_A Product_A 4-Amino-4-methyl-2-pentanone Purification_A->Product_A Mesityl_Oxide Mesityl Oxide Diacetonamine_Free_Base 4-Amino-4-methyl-2-pentanone (Diacetonamine Free Base) Mesityl_Oxide->Diacetonamine_Free_Base Ammonia_B Aqueous Ammonia Ammonia_B->Diacetonamine_Free_Base Product_B 4-Amino-4-methyl-2-pentanone Oxalate Diacetonamine_Free_Base->Product_B Oxalic_Acid Oxalic Acid Oxalic_Acid->Product_B

Figure 1: A comparative overview of the synthetic routes to 4-Amino-4-methyl-2-pentanone.

Catalyst Selection Guide for Direct Synthesis from Acetone

While the mesityl oxide route is generally preferred due to its cleaner reaction profile, circumstances may necessitate the direct synthesis from acetone. In such cases, catalyst selection is paramount for maximizing the yield of diacetonamine while minimizing the formation of unwanted byproducts.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Conditions
Homogeneous Acid Catalysts Ammonium chloride (NH₄Cl), Calcium chloride (CaCl₂)Readily available and cost-effective; straightforward implementation in batch processes.Challenging to remove from the reaction mixture; potential for reactor corrosion; often leads to a complex product distribution.Room temperature to 90°C, atmospheric pressure.
Heterogeneous Acid Catalysts Strong acid cation-exchange resins (e.g., Amberlyst 15, Lewatit K2621)Simple separation by filtration; potential for regeneration and reuse; well-suited for continuous flow systems.May exhibit lower activity than homogeneous counterparts; susceptible to deactivation through fouling or poisoning; higher initial cost.75°C, 14 bar in a continuous reactor.[3]
Heterogeneous Metal Catalysts Raney Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C)High activity for the hydrogenation of the intermediate imine; enables one-pot reductive amination.Raney Nickel is pyrophoric and requires specialized handling; noble metal catalysts (Pd, Pt) are a significant cost factor; vulnerable to poisoning by sulfur and other impurities.80°C, 1 MPa H₂ pressure for a reusable nickel catalyst.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section provides practical solutions to common issues encountered during the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, with a particular focus on catalyst-related problems.

Low Product Yield
SymptomPossible Cause(s)Recommended Solution(s)
Low conversion of starting materials (Direct Acetone Synthesis) - Inadequate Catalyst Activity: The catalyst may be deactivated, or the chosen catalyst may lack sufficient activity under the applied reaction conditions. - Suboptimal Reaction Parameters: The temperature, pressure, or reaction duration may not be optimized.- Catalyst Re-evaluation: For the direct synthesis from acetone, consider employing a more robust catalyst such as a strong acid cation-exchange resin.[4] - Catalyst Regeneration: If utilizing a recyclable catalyst, ensure it is fully regenerated according to established protocols prior to use. - Process Optimization: Methodically adjust the temperature, pressure, and reaction time to identify the optimal conditions for your specific experimental setup.
Low yield of desired product with significant byproduct formation (Direct Acetone Synthesis) - Poor Catalyst Selectivity: The selected catalyst may be promoting undesirable side reactions, leading to the formation of triacetonamine and other condensation byproducts.[1][2]- Adopt the Mesityl Oxide Route: This is the most reliable strategy to circumvent the formation of complex byproducts and achieve a higher purity and yield of diacetonamine.[1][2]
Low yield of the oxalate salt (Mesityl Oxide Route) - Incomplete Reaction: The reaction between mesityl oxide and ammonia may not have reached completion. - Product Loss During Workup: Premature crystallization or incomplete precipitation of the oxalate salt can lead to significant losses.- Optimize Reaction Time: Ensure the reaction mixture is stirred until it becomes homogeneous and is then allowed to stand for the recommended duration (e.g., three days) to maximize the conversion.[2] - Refine Workup Procedure: Preheat the Büchner funnel before filtering the hot solution to prevent premature crystallization. Recover additional product from the mother liquor through distillation.[2]
Product Purity Issues
SymptomPossible Cause(s)Recommended Solution(s)
Presence of triacetonamine and other condensation byproducts - Direct Synthesis from Acetone: This synthetic route is inherently susceptible to the formation of these byproducts.[1][2]- Utilize the Mesityl Oxide Synthesis Route: This method is well-documented to yield a product that is substantially free of triacetonamine and triacetondiamine.[1][2]
Discolored Product - Formation of Colored Impurities: This can arise if the crystalline product remains in contact with the mother liquor for an extended period.- Purification: Wash the discolored crystals with hot absolute alcohol. For the highest purity and a colorless final product, recrystallization from absolute alcohol is recommended.[2]
Incorrect Melting Point - Presence of Impurities: Even trace amounts of impurities can lead to a depression and broadening of the melting point range. - Formation of the Neutral Oxalate Salt: Rapid addition of the amine solution or inadequate temperature control during precipitation can result in the formation of the neutral oxalate salt instead of the desired hydrogen oxalate.- Recrystallization: Purify the product by recrystallizing from absolute alcohol. - Controlled Precipitation: Maintain a cool temperature in the reaction vessel, especially during the latter half of the amine solution addition, to favor the formation of the hydrogen oxalate salt.[2]
Catalyst Deactivation
SymptomPossible Cause(s)Recommended Solution(s)
Gradual decline in reaction rate over multiple cycles (Heterogeneous Catalysts) - Fouling: The accumulation of polymeric byproducts on the catalyst surface. - Poisoning: The strong adsorption of impurities from reactants or solvents onto the active catalytic sites.- Regeneration of Ion-Exchange Resins: Wash the resin with an appropriate solvent to remove adsorbed materials, followed by treatment with a strong acid to regenerate the active sites. - Regeneration of Metal Catalysts: For Raney Nickel, regeneration protocols may include solvent washing, treatment under a hydrogen atmosphere, or sonication to dislodge adsorbed species.[5]
Abrupt loss of catalyst activity - Mechanical Degradation: Physical attrition of the catalyst particles. - Severe Poisoning: The introduction of a potent catalyst poison into the reaction system.- Proper Catalyst Handling: Adhere to recommended handling and storage procedures to prevent mechanical damage to the catalyst. - Ensure Feedstock Purity: Utilize high-purity reactants and solvents to prevent the introduction of catalyst poisons.

Experimental Protocols

Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from Mesityl Oxide

This protocol, adapted from a well-established and reliable procedure, is recommended for obtaining a high-purity product.[6][7]

Materials:

  • Mesityl oxide

  • Aqueous ammonia (27%)

  • Oxalic acid dihydrate

  • 95% Ethanol

  • Absolute ethanol

Equipment:

  • 1-L round-bottom flask equipped with a mechanical stirrer

  • Large evaporating dish

  • Büchner funnel and filtration apparatus

  • Heating mantle or steam cone

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask fitted with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia. Ensure the apparatus is nearly air-tight.

  • Initial Reaction: Stir the mixture vigorously. The reaction is exothermic; maintain temperature control by cooling the flask with running tap water. Continue stirring for 3-8 hours until the mixture becomes homogeneous.

  • Standing Period: Once the mixture is homogeneous, cease stirring, seal the flask, and allow it to stand at room temperature for three days.

  • Ammonia Removal and Titration: After the standing period, remove the excess ammonia by passing a stream of dry air through the solution. Dissolve the resulting solution in an equal volume of absolute alcohol. Titrate a small aliquot of this solution with a standardized oxalic acid solution to determine the precise amount of oxalic acid required for precipitation.

  • Precipitation of the Hydrogen Oxalate Salt: In a large evaporating dish, dissolve twice the calculated amount of oxalic acid (to ensure the formation of the acid salt) in 4 L of 95% ethanol. Slowly add the diacetonamine solution to the oxalic acid solution with continuous, vigorous stirring. It is crucial to cool the dish during the addition of the latter half of the amine solution to prevent the formation of the neutral oxalate salt.

  • Filtration and Washing: Heat the resulting mixture to 70°C with constant stirring and filter it while hot through a preheated Büchner funnel. The filtrate should be set aside to allow for crystallization. The collected residue can be treated with boiling alcohol and filtered again to recover any remaining product.

  • Crystallization and Recovery: Allow the filtrate to cool to room temperature, which will induce the crystallization of the diacetonamine hydrogen oxalate. Additional product can be recovered by distilling the mother liquor until the temperature reaches 78°C and allowing the concentrated residue to crystallize.

  • Drying: Wash the collected crystals with cold absolute alcohol and dry them thoroughly. The expected yield is between 285–320 g (63–70%), with a melting point of 126–127°C.[2]

cluster_0 Experimental Workflow Start Combine Mesityl Oxide and Aqueous Ammonia Stir Stir until Homogeneous (3-8 hours, with cooling) Start->Stir Stand Let Stand for 3 Days Stir->Stand Remove_NH3 Remove Excess Ammonia Stand->Remove_NH3 Titrate Titrate to Determine Oxalic Acid Amount Remove_NH3->Titrate Precipitate Precipitate with Oxalic Acid in Ethanol Titrate->Precipitate Filter Hot Filtration Precipitate->Filter Crystallize Crystallize from Filtrate Filter->Crystallize Dry Wash and Dry Crystals Crystallize->Dry Product 4-Amino-4-methyl-2-pentanone Oxalate Dry->Product

Figure 2: A step-by-step experimental workflow for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from mesityl oxide.

Analytical Monitoring

Thin-Layer Chromatography (TLC):

TLC provides a rapid and cost-effective method for monitoring the progress of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A 95:5 (v/v) mixture of dichloromethane and methanol is a good starting point; the polarity can be adjusted as needed to achieve optimal separation.

  • Visualization:

    • UV light (254 nm) for the visualization of UV-active compounds such as mesityl oxide.

    • Staining with a ninhydrin or potassium permanganate solution to visualize the amine product.

  • Interpretation: As the reaction proceeds, the intensity of the spot corresponding to the starting material (mesityl oxide) will decrease, while the spot corresponding to the product (diacetonamine) will appear and become more intense.

cluster_0 TLC Monitoring Workflow Prepare_Plate Prepare TLC Plate Spot_Samples Spot Starting Material, Reaction Mixture, and Co-spot Prepare_Plate->Spot_Samples Develop_Plate Develop in TLC Chamber Spot_Samples->Develop_Plate Visualize Visualize under UV Light and/or with Staining Develop_Plate->Visualize Analyze Analyze Spot Intensities and Rf Values Visualize->Analyze

Figure 3: A generalized workflow for monitoring the reaction progress using Thin-Layer Chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is superior: the one from acetone or the one from mesityl oxide?

A1: For laboratory and most industrial applications where high purity and a reproducible yield are paramount, the synthesis from mesityl oxide is the preferred method. While the direct synthesis from acetone is more atom-economical in theory, it is notoriously difficult to control and typically yields a complex mixture of byproducts that are challenging and costly to separate.[1][2]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: In the mesityl oxide route, the most common reasons for low yield are an incomplete reaction or significant product loss during the workup. It is crucial to ensure that the initial reaction mixture is stirred until it becomes homogeneous and is then allowed to stand for the full recommended duration. During the workup, exercise caution to prevent premature crystallization during hot filtration and make an effort to recover additional product from the mother liquor.[2]

Q3: How can I improve the color of my final product?

A3: A yellow or brownish discoloration in the final product typically indicates the presence of minor impurities. This issue can often be rectified by washing the crystals with hot absolute alcohol. For the highest level of purity and a completely colorless product, recrystallization from absolute alcohol is the recommended procedure.[2]

Q4: Is a catalyst necessary for the reaction of mesityl oxide with ammonia?

A4: Generally, a catalyst is not required for the conjugate addition of ammonia to mesityl oxide. The reaction proceeds efficiently under the recommended conditions.

Q5: What are the primary safety precautions to take during this synthesis?

A5: The reaction between mesityl oxide and ammonia is exothermic and requires cooling to maintain control. Ammonia is a corrosive and pungent gas, and therefore the reaction must be conducted in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a laboratory coat, must be worn at all times.

References

  • selection of a novel manufacturing process and catalyst for the production of diacetone alcohol. Jetir.Org. Available at: [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. Available at: [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. Available at: [Link]

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Thieme. Available at: [Link]

  • Synthesis of Triacetonamine Catalyzed by Cation Exchange Resin. Journal of East China University of Science and Technology. Available at: [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

  • Yield and Selectivity in Chemical Reactions. Fiveable. Available at: [Link]

  • Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Asian Journal of Chemistry. Available at: [Link]

  • First aromatic amine organocatalysed activation of α,β-unsaturated ketones. ResearchGate. Available at: [Link]

  • Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. ACS Publications. Available at: [Link]

  • Kinetics Study of the Reactions of 4-Methyl-2-Pentanone and m-Ethyl Toluene with Hydroxyl Radicals between 240 and 340 K and 1-8 Torr Using the Relative Rate/Discharge Flow/Mass Spectrometry Technique. PubMed. Available at: [Link]

  • Synthesis of triacetonamine catalyzed by cation exchange resin. ResearchGate. Available at: [Link]

  • Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. Medium. Available at: [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]

  • Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology. Available at: [Link]

  • Ion Exchange Resins: An approach for the Development of Advanced Materials with Industrial, Pharmaceutical and Clinical Applications. IJARIIT. Available at: [Link]

  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synfacts. Available at: [Link]

  • A comparative study of catalytic behaviors of Mn, Fe, Co, Ni, Cu and Zn–Based catalysts in steam reforming of methanol, acetic acid and acetone. ResearchGate. Available at: [Link]

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journals. Available at: [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central. Available at: [Link]

  • 2-Pentanone, 4-amino-4-methyl-. NIST WebBook. Available at: [Link]

  • Formation of 4‐hydroxy‐4‐methyl‐2‐pentanone from acetone... ResearchGate. Available at: [Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone. Google Patents.
  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. Available at: [Link]

  • diacetonamine hydrogen oxalate. Organic Syntheses Procedure. Available at: [Link]

  • Preparation of diacetonamine. PrepChem.com. Available at: [Link]

  • General synthesis of primary amines via reductive amination employing a reusable nickel catalyst. ResearchGate. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

  • Reaction between protonated 4-hydroxy-4-methyl-2-pentanone and... ResearchGate. Available at: [Link]

Sources

Troubleshooting

preventing decomposition of 4-Amino-4-methyl-2-pentanone Oxalate during storage

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate (CAS 625-03-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate (CAS 625-03-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and experimentation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent and address the decomposition of 4-Amino-4-methyl-2-pentanone Oxalate.

I. Understanding the Stability of 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone Oxalate, also known as diacetonamine oxalate, is a stable, crystalline solid under ideal conditions.[1] Its stability is attributed to the salt formation between the basic amine group of 4-amino-4-methyl-2-pentanone and the acidic oxalic acid.[2] This salt form is generally more stable and easier to handle than the free base.[1] However, like all chemical compounds, it is susceptible to degradation if not stored and handled correctly. The primary routes of decomposition include hydrolysis, thermal degradation, and retro-Michael reaction.

II. Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Question 1: My previously white, crystalline 4-Amino-4-methyl-2-pentanone Oxalate has developed a yellowish tint and a slight ammoniacal odor. What is happening?

Answer:

This is a classic sign of decomposition. The yellowish color and ammonia-like smell strongly suggest the degradation of the 4-amino-4-methyl-2-pentanone moiety.

  • Probable Cause 1: Hydrolysis. The presence of moisture can lead to the hydrolysis of the oxalate salt, liberating the free base, 4-amino-4-methyl-2-pentanone. The free amine is less stable and can undergo further degradation.

  • Probable Cause 2: Retro-Michael Reaction. 4-Amino-4-methyl-2-pentanone can undergo a retro-Michael reaction, especially if the pH shifts due to the presence of impurities or moisture. This reaction breaks down the molecule into mesityl oxide and ammonia.[3][4] The volatile ammonia is responsible for the characteristic odor.

  • Probable Cause 3: Oxidative Degradation. Exposure to air (oxygen) can lead to the oxidation of the amine group, forming various byproducts that may be colored.[5][6]

Solution Workflow:

Caption: Troubleshooting workflow for discolored and odorous product.

Question 2: I've noticed a change in the physical state of the compound; it appears clumpy or even slightly damp. Is this a concern?

Answer:

Yes, this is a significant concern and a strong indicator of improper storage.

  • Probable Cause: Hygroscopicity. Both amine salts and oxalates can be hygroscopic, meaning they readily absorb moisture from the air.[7] This absorbed water can initiate hydrolytic decomposition pathways as described above. The clumping is due to the absorption of water, which can dissolve some of the solid and cause it to recrystallize in an aggregated form.

Solution:

  • Immediate Action: Transfer the material to a vacuum desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to remove the absorbed moisture.

  • Long-Term Storage: Always store 4-Amino-4-methyl-2-pentanone Oxalate in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[5] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Question 3: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present when the material was fresh. What could these be?

Answer:

The appearance of new peaks is a definitive sign of decomposition. The identity of these peaks will depend on the degradation pathway.

  • Potential Degradation Products:

    • From Retro-Michael Reaction: Mesityl oxide and ammonia. Mesityl oxide is a volatile, unsaturated ketone that can be detected by GC-MS.

    • From Hydrolysis: Free 4-amino-4-methyl-2-pentanone and oxalic acid.

    • From Synthesis Impurities: Unreacted starting materials like acetone and byproducts such as diacetone alcohol may also be present and could change in concentration over time.[7]

Solution:

  • Characterize Impurities: Utilize analytical techniques like GC-MS or LC-MS to identify the degradation products.[7][8] This will help confirm the decomposition pathway.

  • Review Storage Conditions: Cross-reference your storage conditions with the recommended guidelines in this document.

  • Stability-Indicating Assay: Develop and validate a stability-indicating HPLC method to quantify the purity of your material and track the formation of degradation products over time.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Amino-4-methyl-2-pentanone Oxalate?

A1: The optimal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Avoids thermal decomposition.[9][10]
Atmosphere Inert gas (Argon or Nitrogen) is ideal. If not possible, a tightly sealed container is essential.Prevents oxidative degradation of the amine.[5][6]
Humidity Dry, low-humidity environment. Use of a desiccator is highly recommended.Prevents hydrolysis and clumping due to hygroscopicity.[7]
Light Store in a dark place or in an amber vial.Protects against potential photolytic degradation.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and air.[7]

Q2: Can I store 4-Amino-4-methyl-2-pentanone Oxalate in a refrigerator or freezer?

A2: While lower temperatures generally slow down chemical reactions, refrigeration or freezing can introduce moisture condensation issues if the container is not properly sealed and allowed to equilibrate to room temperature before opening. Therefore, storage at room temperature in a desiccator is generally preferred.

Q3: Is 4-Amino-4-methyl-2-pentanone Oxalate compatible with all solvents?

A3: No. Avoid prolonged contact with highly polar, protic solvents, especially water, as this can promote hydrolysis. It is soluble in water, alcohol, and ether.[5] When preparing solutions, it is best to do so fresh for each experiment.

Q4: What is the expected shelf-life of 4-Amino-4-methyl-2-pentanone Oxalate?

A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), 4-Amino-4-methyl-2-pentanone Oxalate is a stable compound. However, it is best practice to re-analyze the purity of the material after long-term storage (e.g., >1 year) or if any changes in physical appearance are observed.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Amino-4-methyl-2-pentanone Oxalate.

    • Dissolve in a suitable solvent (e.g., a small amount of water or methanol) and dilute to a final concentration of 1 mg/mL with the initial mobile phase composition.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.

    • Monitor the chromatogram for the main peak of 4-Amino-4-methyl-2-pentanone and any impurity peaks. The retention time will need to be determined empirically.

Protocol 2: GC-MS Analysis for Volatile Decomposition Products

This method is suitable for detecting volatile impurities and degradation products like mesityl oxide and acetone.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Sample Preparation and Derivatization:

    • Due to the polarity of the amine, derivatization may be necessary to improve peak shape and prevent adsorption to the column.[7] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve a small amount of the sample in a dry, aprotic solvent (e.g., acetonitrile, dichloromethane).

    • Add the derivatizing agent and heat as required to complete the reaction.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the parent compound and expected degradation products.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

V. Decomposition Pathway

The primary decomposition pathway of concern under ambient storage conditions is the retro-Michael reaction, which is facilitated by the presence of moisture.

G cluster_0 Decomposition of 4-Amino-4-methyl-2-pentanone Oxalate A 4-Amino-4-methyl-2-pentanone Oxalate B 4-Amino-4-methyl-2-pentanone (free base) + Oxalic Acid A->B Hydrolysis C Mesityl Oxide + Ammonia B->C Retro-Michael Reaction D Moisture (H2O) D->A

Caption: Primary decomposition pathway of 4-Amino-4-methyl-2-pentanone Oxalate.

VI. References

  • Slideshare. (n.d.). Exploring-Amine-Salts-Structure-Properties-and-Applications.pptx. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (2021). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • AA Blocks. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate. [Link]

  • ChemBK. (n.d.). Diacetoneamine. [Link]

  • ideXlab. (n.d.). Retro-Michael Reaction - Explore the Science & Experts. [Link]

  • YouTube. (2017). Retrosynthesis of Michael Addition Reaction and Products (Make This). [Link]

  • Reddit. (2018). Ways of crashing out amines : r/chemistry. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support resource for the synthesis and scale-up of 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven insights into the common challenges encountered during this synthesis, moving beyond basic procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure the consistent production of a high-quality final product.

Synthesis Overview: From Acetone to Oxalate Salt

The industrial synthesis of 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a well-established process that typically begins with acetone.[1] The overall pathway involves the formation of key intermediates, primarily diacetone alcohol and mesityl oxide, followed by amination and subsequent conversion to the stable oxalate salt.[2][3] The oxalate salt is often preferred for its stability and ease of handling compared to the free amine base.[2]

The following workflow provides a high-level overview of the synthetic route.

Synthesis_Workflow Acetone Acetone DAA Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone) Acetone->DAA Base-Catalyzed Aldol Condensation MesitylOxide Mesityl Oxide DAA->MesitylOxide Dehydration inv1 MesitylOxide->inv1 FreeBase 4-Amino-4-methyl-2-pentanone (Diacetonamine) inv2 FreeBase->inv2 OxalicAcid Oxalic Acid in Ethanol OxalicAcid->inv2 FinalProduct 4-Amino-4-methyl-2-pentanone Oxalate inv1->FreeBase Amination (NH3) inv2->FinalProduct Salt Formation & Crystallization

Caption: General workflow for the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most prevalent industrial route begins with acetone.[1] Through a series of base-catalyzed condensation and dehydration steps, acetone is converted to mesityl oxide, which then serves as the direct precursor for the amination reaction.[4][5]

Q2: Why is the final product isolated as an oxalate salt instead of the free amine? The free base, 4-amino-4-methyl-2-pentanone, is a liquid that can be prone to degradation and difficult to purify via crystallization. Converting it to the oxalate salt provides a stable, crystalline solid that is easier to handle, purify, and store.[2] This is a common strategy in pharmaceutical and fine chemical development to improve the physicochemical properties of amine-containing compounds.

Q3: What are the critical intermediates I should monitor during the reaction? The two key intermediates are diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and mesityl oxide (4-methyl-3-penten-2-one).[3][5] The conversion of diacetone alcohol to mesityl oxide is a crucial dehydration step. Incomplete conversion can lead to impurities in the subsequent amination stage.

Q4: Are there any significant safety concerns with the reagents? Yes. Ammonia is a corrosive and toxic gas, and aqueous ammonia solutions are caustic; work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Oxalic acid is a corrosive solid and is toxic if ingested.[6] It can form insoluble calcium oxalate, which is the primary component of most kidney stones, so care should be taken to avoid ingestion or significant absorption.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The diagnostic workflow below can help guide your troubleshooting efforts when faced with low product yield.

Troubleshooting_Yield Start Low Final Yield of Oxalate Salt CheckFreeBase Analyze Yield & Purity of Crude Free Base (Diacetonamine) Start->CheckFreeBase LowBaseYield Yield of Free Base is Low CheckFreeBase->LowBaseYield Low GoodBaseYield Yield of Free Base is Acceptable CheckFreeBase->GoodBaseYield Good IncompleteReaction Incomplete Amination Reaction LowBaseYield->IncompleteReaction Investigate SideReactions Side Reactions / Impurity Formation LowBaseYield->SideReactions Investigate WorkupLoss Loss During Workup/Distillation LowBaseYield->WorkupLoss Investigate SaltFormationIssue Problem with Salt Formation or Isolation GoodBaseYield->SaltFormationIssue CrystallizationIssue Poor Crystallization / Oiling Out SaltFormationIssue->CrystallizationIssue

Caption: Decision tree for troubleshooting low yield issues.

Issue 1: Low Yield of 4-Amino-4-methyl-2-pentanone (Free Base)

Q: My yield after the amination and initial workup is significantly lower than expected. What are the likely causes?

A: Low yield of the free base is a common problem that can typically be traced to three areas: incomplete reaction, competing side reactions, or mechanical losses during workup.

  • Causality 1: Incomplete Reaction: The reaction of mesityl oxide with ammonia is an equilibrium process. To drive it towards the product, an excess of ammonia is often used.[1] Ensure that the reaction temperature and pressure are maintained within the optimal range. For example, some procedures specify temperatures around 75°C and elevated pressure (e.g., 14 bar) to maintain the concentration of ammonia and accelerate the reaction rate.[1] Monitor the reaction by Gas Chromatography (GC) to confirm the disappearance of the mesityl oxide starting material.

  • Causality 2: Side Reactions: Acetone and its derivatives can undergo further self-condensation reactions under the reaction conditions, leading to the formation of higher molecular weight byproducts like phorones.[1] These side reactions consume starting material and complicate purification. Maintaining strict temperature control is critical to minimize their formation.

  • Causality 3: Loss During Workup: The free base is somewhat soluble in water. During aqueous washes to remove excess ammonia, product can be lost to the aqueous layer. To mitigate this, perform extractions with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to reduce solubility in the aqueous phase.[9] During distillation to purify the free base, ensure the vacuum is stable and the column is efficient to prevent loss of product overhead or decomposition in the reboiler.

Issue 2: Poor Crystallization of the Oxalate Salt (Oiling Out)

Q: When I add the oxalic acid solution, my product separates as an oil instead of a crystalline solid. How can I fix this?

A: "Oiling out" is a frequent challenge in crystallization and indicates that the product's solubility in the solvent is too high at the temperature of precipitation, or that significant impurities are present.

  • Causality 1: Solvent System: The choice of solvent is paramount. Absolute ethanol is a commonly cited solvent for this salt formation.[1][10] If your product is too soluble, the solution may be supersaturated to the point where nucleation is too rapid, leading to an amorphous oil.

    • Solution: Try cooling the solution much more slowly to allow for ordered crystal growth. You can also try adding the oxalic acid solution at a lower temperature. If the product remains too soluble, consider using a solvent/anti-solvent system. For example, after dissolving the free base in a minimal amount of a good solvent like ethanol, you can slowly add a miscible anti-solvent (a solvent in which the oxalate salt is poorly soluble, like diethyl ether or heptane) until turbidity is observed, then cool slowly.

  • Causality 2: Impurities: The presence of unreacted starting materials or side products can act as crystal growth inhibitors, promoting oil formation. The purity of the 4-amino-4-methyl-2-pentanone free base is critical.

    • Solution: Ensure the free base has been properly purified (typically by vacuum distillation) before proceeding with salt formation.[1] A preliminary purity check by GC or NMR is highly recommended.

  • Causality 3: Lack of Nucleation Sites: Sometimes, spontaneous crystallization is slow to initiate.

    • Solution: Use a seed crystal from a previous successful batch to initiate crystallization. If no seed crystal is available, try gently scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can serve as nucleation sites.

Issue 3: Final Product is Off-Color (Yellow or Brown)

Q: My final, dried 4-Amino-4-methyl-2-pentanone Oxalate is not a white solid. What causes the discoloration?

A: Color in the final product is almost always due to impurities that were not adequately removed in prior steps or degradation.

  • Causality 1: Impurities from Crude Amine: If the starting free base is impure, these impurities will be carried into the crystallization step. Some of the higher-order condensation byproducts are often colored.

    • Solution: The most effective remedy is to improve the purification of the free base before salt formation. If the distilled amine is still colored, a carbon treatment or a second distillation may be necessary.

  • Causality 2: Degradation: Although the oxalate salt is stable, prolonged exposure to high heat during drying can potentially cause some degradation.

    • Solution: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) rather than at high temperatures in a conventional oven. This minimizes the risk of thermal decomposition.

  • Causality 3: Residual Solvent: Certain solvents, if not fully removed, can trap impurities or slowly degrade over time, leading to discoloration.

    • Solution: Ensure the product is thoroughly dried under vacuum until a constant weight is achieved. Analyze the final product by ¹H NMR to confirm the absence of residual solvents.

Key Experimental Parameters & Protocols

Table 1: Recommended Reaction Parameters & Physical Properties
Parameter / PropertyValue / DescriptionSource(s)
Amination Reaction Temp. 75 °C[1]
Amination Reaction Pressure 14 bar[1]
Salt Formation Solvent Absolute Ethanol[1][10]
4-Amino-4-methyl-2-pentanone Formula: C₆H₁₃NO MW: 115.17 g/mol [1]
Mesityl Oxide Formula: C₆H₁₀O MW: 98.14 g/mol [4]
Oxalic Acid (Anhydrous) Formula: C₂H₂O₄ MW: 90.03 g/mol [11]
Final Product MP 126-127 °C[12]
Protocol 1: Synthesis of 4-Amino-4-methyl-2-pentanone (Free Base)

This protocol is a generalized representation and should be adapted and optimized for specific laboratory conditions and scales.

  • Reactant Setup: In a high-pressure reactor, charge mesityl oxide and a stoichiometric excess of aqueous ammonia (e.g., 27% solution).[1]

  • Reaction: Seal the reactor and heat the mixture to the target temperature (e.g., 75°C). The pressure will rise as the reaction heats up. Maintain the reaction under stirring for several hours until monitoring (e.g., via GC analysis of aliquots) shows complete consumption of mesityl oxide.

  • Workup: Cool the reactor to room temperature and carefully vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove excess water and ammonia.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure 4-amino-4-methyl-2-pentanone.

Protocol 2: Preparation of 4-Amino-4-methyl-2-pentanone Oxalate
  • Solution Preparation: Dissolve the purified 4-amino-4-methyl-2-pentanone (1.0 eq) in absolute ethanol. In a separate flask, prepare a solution of oxalic acid (1.0 eq) in absolute ethanol, gently warming if necessary to fully dissolve.

  • Salt Formation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.

  • Crystallization: After the addition is complete, continue stirring the slurry for 1-2 hours at room temperature. For improved yield, cool the mixture in an ice bath for an additional hour.

  • Isolation: Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is obtained.

References

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Available from: [Link]

  • Sanders, L., & Physician, M. (n.d.). Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf. Available from: [Link]

  • McGraw Hill Access. (n.d.). Ketone Synthesis and Utilization Defects. AccessPediatrics. Available from: [Link]

  • Chemical Synthesis. (2025, October 12). Chemical Synthesis with 4-Methyl-2-pentanone: Key Intermediate Insights. Available from: [Link]

  • Google Patents. (n.d.). CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.
  • Medical News Today. (n.d.). Oxalic acid (oxalate): What it is, uses, and risks. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available from: [Link]

  • BioCrick. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7. Available from: [Link]

  • Healthline. (2022, January 6). Oxalate (Oxalic Acid): Good or Bad?. Available from: [Link]

  • Thomas DeLauer. (2019, September 26). Oxalates Explained- Absorb More Minerals & Reduce Kidney Stone Risk [Video]. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • Noonan, S. C., & Savage, G. P. (1999). Oxalate content of foods and its effect on humans. Asia Pacific journal of clinical nutrition, 8(1), 64–74. Available from: [Link]

  • Abry, R. G. F., & DuPart, M. S. (1995). Amine plant troubleshooting and optimization. Hydrocarbon Processing, 74(4). Available from: [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Available from: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available from: [Link]

  • Lopez, M. J., & Mohiuddin, S. S. (2025, December 1). Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24675. Available from: [Link]

  • Lorenz, E. C., Michet, C. J., Milliner, D. S., & Lieske, J. C. (2013). Update on Oxalate Crystal Disease. Current rheumatology reports, 15(7), 340. Available from: [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Available from: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available from: [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link]

  • Biology LibreTexts. (2025, August 28). 17.3: Ketone Bodies. Available from: [Link]

  • Wikipedia. (n.d.). Diacetone alcohol. Available from: [Link]

  • NileRed. (2017, June 1). Ketone Metabolism [Video]. YouTube. Available from: [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Available from: [Link]

  • Primary Information Services. (n.d.). Diacetone-Alcohol-General, Process, Applications.... Available from: [Link]

  • AA Blocks. (n.d.). 625-03-6 | 4-Amino-4-methyl-2-pentanone Oxalate. Available from: [Link]

  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. NIST WebBook. Available from: [Link]

  • ChemPlayer. (2017, November 26). Diacetone alcohol Synthesis [Video]. YouTube. Available from: [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. RSC Publishing. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support center for the characterization of 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this amino ketone salt. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the scientific integrity and success of your experiments.

Introduction to 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone Oxalate is an amino ketone salt, with the base molecule, diacetonamine, being a product of the Michael addition of ammonia to mesityl oxide.[1] The oxalate salt is typically a stable, white crystalline solid, which facilitates its isolation and purification.[2] However, its bifunctional nature—possessing both a primary amine and a ketone group—presents unique challenges in its characterization. This guide will address these challenges head-on, providing practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and step-by-step solutions.

Inconsistent Weighing and Sample Preparation

Problem: You are observing variability in sample weight, leading to inconsistent concentrations and poor reproducibility in your analytical results.

Probable Cause: Amine oxalate salts can exhibit hygroscopic properties, meaning they can absorb moisture from the atmosphere. A study on various oxalate salts, including ammonium oxalate, has highlighted their potential to interact with atmospheric water.[3][4]

Solution:

  • Proper Storage: Always store 4-Amino-4-methyl-2-pentanone Oxalate in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel). The container should be tightly sealed.

  • Controlled Weighing Environment: If possible, perform weighing in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work quickly and use a weighing vessel with a lid to minimize exposure to air.

  • Drying Before Use: Before preparing a stock solution, consider drying a small amount of the material in a vacuum oven at a mild temperature (e.g., 40-50 °C) for a few hours to remove any adsorbed water. Caution: Do not overheat, as the compound decomposes upon melting.[5]

  • Gravimetric Analysis: For highly accurate concentration determination, consider performing a Karl Fischer titration on a sample to quantify the water content.

Poor Peak Shape and Irreproducible Retention Times in HPLC

Problem: You are observing peak tailing, peak splitting, or shifting retention times in your Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.

Probable Cause: The primary amine group in the molecule can interact with residual silanols on silica-based C18 columns, leading to poor peak shape. Additionally, the pKa of the amine (predicted to be around 8.84 for the free base) means its charge state is highly dependent on the mobile phase pH, affecting retention.[6]

Solution:

  • Mobile Phase pH Control: The mobile phase pH should be carefully controlled with a suitable buffer. To ensure the amine is consistently protonated and to minimize interactions with silanols, a mobile phase pH of 2.5-3.5 is recommended. A phosphate or citrate buffer is a good starting point.

  • Use of Ion-Pairing Reagents: If peak tailing persists, the addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can improve peak shape by masking the residual silanols and providing a counter-ion for the protonated amine.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Alternatively, a polymer-based column can be used to eliminate silanol interactions.

  • Derivatization: For UV detection, the molecule lacks a strong chromophore. Pre-column derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can enhance sensitivity and improve chromatographic behavior.[7]

Experimental Protocol: RP-HPLC Method Development

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm (base-deactivated)
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for underivatized) or wavelength of derivatizing agent
Injection Volume 10 µL
No Peak or Thermal Decomposition in Gas Chromatography (GC)

Problem: You are either not observing a peak for your compound or are seeing multiple, broad peaks, suggesting decomposition.

Probable Cause: 4-Amino-4-methyl-2-pentanone Oxalate has a melting point of 125-130 °C with decomposition.[5] Standard GC injector temperatures (typically >200 °C) will cause the compound to degrade before it reaches the column. The free amine is also highly polar, which can lead to poor peak shape.

Solution:

  • Derivatization is Essential: To make the compound volatile and thermally stable for GC analysis, derivatization is necessary. This process will cap the active hydrogen on the amine group.

  • Silylation: A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8][9]

  • Acylation: Acylation with reagents like trifluoroacetic anhydride (TFAA) is another effective method.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation: Accurately weigh ~1 mg of the compound into a GC vial.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.

  • Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

dot

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatization Reagent (e.g., BSTFA) dissolve->derivatize heat Heat (60-70°C) derivatize->heat inject Inject Derivatized Sample heat->inject separate Separation on GC Column inject->separate detect Detection by MS separate->detect NMR_Interpretation cluster_structure 4-Amino-4-methyl-2-pentanone Structure cluster_signals Expected ¹H NMR Signals struct CH₃-C(=O)-CH₂-C(CH₃)₂-NH₂ s1 Singlet, 6H (~1.3 ppm) -C(CH₃)₂ s2 Singlet, 2H (~2.6 ppm) -CH₂- s3 Singlet, 3H (~2.2 ppm) -COCH₃ s4 Broad Singlet (variable) -NH₃⁺ & -COOH

Sources

Optimization

refining experimental protocols involving 4-Amino-4-methyl-2-pentanone Oxalate

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-4-methyl-2-pentanone Oxalate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. We will delve into the causality behind protocol choices, ensuring a robust and reproducible experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and applications of 4-Amino-4-methyl-2-pentanone Oxalate.

Q1: What is 4-Amino-4-methyl-2-pentanone Oxalate and what are its primary applications?

4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6) is the stable, crystalline oxalate salt of the β-aminoketone known as diacetonamine.[1][2] The base molecule, diacetonamine, is a versatile synthetic intermediate produced from the condensation of acetone.[1] Its bifunctional nature, containing both a primary amine and a ketone, makes it a valuable building block in organic synthesis.[3]

Primary Applications:

  • Pharmaceutical Synthesis: It serves as a precursor for more complex active pharmaceutical ingredients (APIs). The β-aminoketone scaffold is present in numerous biologically active molecules.[4][5]

  • Agrochemical Development: It is used as a key intermediate in the synthesis of certain pesticides and other agricultural products.[3]

  • Fine & Specialty Chemicals: Its dual functionality allows for its use in creating a diverse range of chemical compounds.[3]

  • Research Chemistry: It is often used as a model compound or starting material in the development of new synthetic methodologies, particularly for reactions involving amines and ketones.[6]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties is critical for experimental design. Key data is summarized below.

PropertyValueSource(s)
CAS Number 625-03-6[2][6][7]
Molecular Formula C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄)[1][2][6]
Molecular Weight 205.21 g/mol [1][2][6]
Appearance White crystalline solid[1]
Melting Point 126-130 °C (decomposes)[2][3]
Storage Temperature Room Temperature; Keep in a dark, dry, and inert atmosphere[2][3][8]
Q3: How should I properly store and handle 4-Amino-4-methyl-2-pentanone Oxalate?

Proper storage is crucial for maintaining the integrity and shelf-life of the compound.

  • Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual degradation from atmospheric moisture and carbon dioxide.[3][8]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If significant dust is generated, use a respirator. Avoid breathing dust and ensure adequate ventilation.[9]

  • Stability: The compound is stable under recommended storage conditions.[9] However, avoid strong oxidizing agents, heat, flames, and sparks.[9]

Q4: What are the main advantages of using the oxalate salt over the free base (diacetonamine)?

The use of the oxalate salt is a deliberate and common practice in organic chemistry for several key reasons:

  • Enhanced Stability: The free base, diacetonamine, is an amine and can be susceptible to degradation through oxidation or reaction with atmospheric CO₂. The oxalate salt formation protonates the basic nitrogen atom, significantly increasing its stability and shelf-life.[1]

  • Improved Handling: The oxalate salt is a crystalline solid, which is much easier to handle, weigh, and store compared to the free base, which may be an oil or low-melting solid.[1]

  • Purification Aid: The salt formation is a classic and highly effective technique for purifying amines.[1] Diacetonamine is often synthesized from crude reaction mixtures, and precipitating it as the oxalate salt allows for its isolation from non-basic impurities and side products.

Q5: In which solvents is 4-Amino-4-methyl-2-pentanone Oxalate soluble?

Solubility is a critical parameter for designing reaction conditions. While comprehensive data is limited, general solubility characteristics are known.

SolventGeneral SolubilityNotes
Water SolubleAs a salt, it readily dissolves in water.[1] This is useful for aqueous reactions or for liberating the free base using an aqueous base.
Alcohols (Ethanol, Methanol) SolubleThe compound is soluble in polar protic solvents like ethanol.[1] Ethanol is often used as the solvent for its precipitation during synthesis.[8][10]
Ethers (e.g., Diethyl Ether) Soluble[1]
Aprotic Solvents (DMSO, DMF) Likely SolubleHigh polarity aprotic solvents are generally good solvents for salts. Solubility should be tested on a small scale.
Non-polar Solvents (Hexane, Toluene) Sparingly Soluble to InsolubleAs expected for a salt, solubility in non-polar solvents is very low. This property is useful for precipitation and washing the crystalline product.

Section 2: Troubleshooting Experimental Workflows

This section is formatted as a direct Q&A to address specific problems encountered during synthesis and application.

Workflow 1: Synthesis and Purification

The synthesis of diacetonamine oxalate is a foundational process, typically starting from acetone.

Synthesis_Pathway Acetone Acetone MesitylOxide Mesityl Oxide Acetone->MesitylOxide Aldol Condensation (-H₂O) Diacetonamine Diacetonamine (Free Base) MesitylOxide->Diacetonamine Michael Addition (+NH₃) FinalProduct 4-Amino-4-methyl-2-pentanone Oxalate Diacetonamine->FinalProduct Salt Formation (+ Oxalic Acid)

Caption: Synthesis pathway from acetone to the final oxalate salt.

Problem: My synthesis resulted in a very low yield. What are the common causes?

Answer: Low yield is a frequent issue stemming from several potential factors in the multi-step synthesis. Let's break down the likely causes using a troubleshooting logic flow.

Troubleshooting_Yield Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckIsolation 3. Optimize Isolation & Precipitation Start->CheckIsolation Result1 Impure acetone or old ammonia solution? CheckPurity->Result1 Result2 Incorrect Temp/Pressure? Inefficient ammonia removal? CheckConditions->Result2 Result3 Precipitation incomplete? Product lost during washing? CheckIsolation->Result3

Caption: Logic flow for troubleshooting low synthesis yield.

  • Purity of Starting Materials: The initial aldol condensation of acetone to mesityl oxide is base- or acid-catalyzed. The purity of acetone is paramount. Water content can affect equilibrium and side reactions.[1] Similarly, the concentration of the ammonia solution used for the subsequent Michael addition is critical.[8][10] Use fresh, properly titrated reagents.

  • Reaction Conditions: The reaction of mesityl oxide with ammonia requires careful control of temperature and pressure to achieve good conversion while minimizing side products.[10] After the reaction, excess ammonia must be thoroughly removed before adding oxalic acid; otherwise, ammonium oxalate will precipitate, contaminating the product and reducing the yield of the desired amine salt.

  • Isolation and Precipitation: The final step involves precipitating the product by adding an oxalic acid solution, typically in ethanol.[10] If the solution is too dilute or the temperature is too high, precipitation will be incomplete. Ensure the oxalic acid is fully dissolved before adding it, and allow sufficient time for crystallization at a reduced temperature. Avoid washing the collected crystals with solvents in which the product has significant solubility (like water or warm ethanol).

Problem: My final product shows impurities in NMR/LC-MS analysis. What are they?

Answer: The most common impurities are residual starting materials or byproducts from the acetone condensation cascade.

  • Mesityl Oxide & Diacetone Alcohol: Incomplete reaction can leave these precursors in the mixture.

  • Phorones (Diisopropylidene acetone): These are "over-condensation" products where a third acetone molecule has reacted.[10]

  • Purification Strategy: The most effective purification method for the oxalate salt is recrystallization . A suitable solvent system might be an alcohol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

Workflow 2: Use in Downstream Reactions

Problem: My reaction using the oxalate salt is sluggish or incomplete.

Answer: This almost always relates to the fact that you are using a salt. The primary amine is protonated (R-NH₃⁺) and is therefore not nucleophilic. To participate in a reaction, it must be converted back to the free amine (R-NH₂).

  • Solution 1: In Situ Deprotonation: Add a stoichiometric amount of a non-nucleophilic base to your reaction mixture to liberate the free amine in situ. Common choices include triethylamine (Et₃N) or diisopropylethylamine (DIPEA). You will need at least two equivalents of base: one to neutralize the oxalic acid and one to ensure the amine remains free.

  • Solution 2: Separate Extraction: For sensitive reactions, it is best to perform a separate workup step. Dissolve the oxalate salt in water, add a strong base (e.g., 2M NaOH) until the pH is >11, and then extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), evaporate the solvent, and use the resulting free amine immediately, as it is less stable than the salt.

Problem: My reaction is affecting both the amine and ketone groups. How can I improve chemoselectivity?

Answer: This is a classic challenge with bifunctional molecules. The key is to use a protecting group to temporarily "mask" one functional group while you react the other.

Protecting_Group_Strategy cluster_0 Scenario A: React at Ketone cluster_1 Scenario B: React at Amine A1 Starting Material (Free Amine) A2 Protect Amine (e.g., with Boc₂O) A1->A2 A3 Perform Ketone Chemistry A2->A3 A4 Deprotect Amine (e.g., with TFA) A3->A4 B1 Starting Material (Free Amine) B2 Protect Ketone (e.g., as a Ketal) B1->B2 B3 Perform Amine Chemistry B2->B3 B4 Deprotect Ketone (e.g., with aq. Acid) B3->B4

Caption: General workflow for achieving chemoselectivity using protecting groups.

  • To React at the Ketone: Protect the amine first. A common choice is to form a carbamate, such as a tert-butyloxycarbonyl (Boc) group, by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O). The Boc-protected compound is stable to many conditions used for ketone modifications.

  • To React at the Amine: Protect the ketone. A standard method is to form a cyclic ketal by reacting the compound with ethylene glycol under acidic conditions. The ketal is robust and inert to most reactions that target the amine (e.g., acylation, alkylation).

The choice of protecting group is critical and depends on the specific reaction conditions you plan to use for the transformation and deprotection steps.

Section 3: Standard Operating Protocols

Protocol 3.1: Liberation of Free Amine from Oxalate Salt
  • Dissolution: Dissolve 1.0 equivalent of 4-Amino-4-methyl-2-pentanone Oxalate in deionized water (approx. 10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add 2.5 M NaOH solution dropwise with stirring, monitoring the pH with a pH meter or test strips. Continue adding base until the pH is stable at ≥ 11.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane (DCM). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Usage: The resulting oil or low-melting solid is the free amine, diacetonamine. It is recommended to use it immediately in the next synthetic step.

Protocol 3.2: Quality Control by ¹H NMR Spectroscopy

To confirm the identity and purity of the oxalate salt, dissolve a sample in D₂O or DMSO-d₆. The proton NMR spectrum should exhibit characteristic peaks for the aminoketone portion and may show a broad peak for the amine protons. The absence of significant signals corresponding to mesityl oxide or other condensation byproducts is a key indicator of purity.

Protocol 3.3: Overview of Oxalate Content Analysis

While often unnecessary for routine synthetic use, confirming the 1:1 stoichiometry of the salt can be done via titration. One common method involves redox titration with potassium permanganate (KMnO₄) in an acidic solution.[11] The oxalate anion is oxidized by the permanganate ion. The endpoint is detected by the persistence of the purple permanganate color.[11] Alternatively, acid-base titration with a standardized NaOH solution can determine the total acidic protons from the oxalic acid moiety.[11] Numerous other modern analytical methods for oxalate quantification exist, including LC-MS and enzymatic assays.[12][13]

References

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  • ChemicalBook. (n.d.). 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis.
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  • 알앤디메이트. (n.d.). 4-Amino-4-methyl-2-pentanone oxalate.
  • FujiFilm. (2025). Safety Data Sheet for 4-Hydroxy-4-methyl-2-pentanone.
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  • BLD Pharm. (n.d.). 625-03-6|4-Amino-4-methyl-2-pentanone oxalate.
  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-.
  • ChemFaces. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7.
  • Al-Zoubi, W., & Al-Hamdany, R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24659–24683.
  • National Center for Biotechnology Information. (2022). Recent progress in the chemistry of β-aminoketones. PubMed Central.
  • PENTA. (2025). 4-Methyl-2-pentanone - Safety Data Sheet.
  • Ghio, S., et al. (2019).
  • Misiewicz, B., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI.
  • Agilent Technologies. (2019). Safety Data Sheet for 4-Methyl-2-Pentanone.
  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus.
  • Misiewicz, B., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed.

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Reference Data & Comparative Studies

Validation

comparing the reactivity of 4-Amino-4-methyl-2-pentanone Oxalate with similar amines

Introduction: Unveiling a Sterically Hindered Primary Amine In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the choice of an amine building block is a critical de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Sterically Hindered Primary Amine

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the choice of an amine building block is a critical decision that dictates reaction pathways, yield, and impurity profiles. 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a versatile synthetic intermediate.[1] It is frequently supplied and utilized as its stable, crystalline oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate, which improves handling and storage characteristics.[2]

This guide provides an in-depth comparison of the reactivity of 4-Amino-4-methyl-2-pentanone with other structurally relevant amines. Its unique structure—a primary amino group attached to a tertiary carbon atom—presents a fascinating interplay of electronic and steric effects. Understanding this reactivity profile is paramount for researchers and process chemists aiming to leverage its synthetic potential effectively. We will dissect its structural nuances, compare its nucleophilicity through experimental data, and provide validated protocols for its application.

Structural Analysis: The Foundation of Reactivity

The reactivity of an amine is primarily governed by the availability of the nitrogen's lone pair of electrons and the steric environment surrounding it.[3][4] 4-Amino-4-methyl-2-pentanone presents a unique case where these two factors are in opposition.

  • Electronic Effects: The amino group is attached to a tertiary alkyl structure. The three alkyl groups (two methyls, one acetonyl) are electron-donating via the inductive effect. This pushes electron density onto the nitrogen atom, increasing the availability of the lone pair and thereby increasing its basicity.[4]

  • Steric Effects: The same alkyl groups that donate electron density also create significant steric bulk around the primary amino group. This physical obstruction, or steric hindrance, can severely impede the nitrogen's ability to attack sterically demanding electrophiles, a key step in many chemical reactions.[5][6]

To contextualize its behavior, we will compare it against a selection of primary and secondary amines that represent varying degrees of steric hindrance.

Compound Structure Amine Type Key Structural Feature pKa of Conjugate Acid
4-Amino-4-methyl-2-pentanone CC(=O)CC(C)(C)NPrimaryAmino group on a tertiary carbon (High steric hindrance)~8.84 (Predicted)[1]
n-Butylamine CCCC-NH₂PrimaryAmino group on a primary carbon (Low steric hindrance)~10.6
sec-Butylamine CH₃CH₂CH(CH₃)NH₂PrimaryAmino group on a secondary carbon (Moderate hindrance)~10.6
tert-Butylamine (CH₃)₃C-NH₂PrimaryAmino group on a tertiary carbon (High steric hindrance)~10.7
Diethylamine (CH₃CH₂)₂NHSecondarySecondary amine (Moderate hindrance, more basic)~10.9

This selection allows for a systematic evaluation of how steric bulk at and near the nitrogen atom influences reactivity, distinguishing it from purely electronic effects.

The Interplay of Basicity and Nucleophilicity

While often correlated, basicity and nucleophilicity are distinct properties.

  • Basicity is a thermodynamic measure of a molecule's ability to accept a proton (a very small, unhindered electrophile).

  • Nucleophilicity is a kinetic measure of a molecule's ability to attack an electrophilic center, which is often a larger, more sterically demanding atom like carbon.[7]

Due to significant steric shielding, a bulky amine like 4-Amino-4-methyl-2-pentanone is a classic example of a molecule that is a relatively strong base but a poor nucleophile.[7] The bulky groups do not prevent the small proton from accessing the lone pair, but they effectively form a barrier against larger electrophiles.[6] This characteristic can be exploited in synthesis, for example, to act as a non-nucleophilic base or to achieve selectivity in reactions where less-hindered amines might overreact.

G cluster_structure Structural Features cluster_properties Chemical Properties Structure 4-Amino-4-methyl-2-pentanone Electronic Inductive Effect (+I) (3 Alkyl Groups) Structure->Electronic Steric Steric Hindrance (Bulky tert-Alkyl Frame) Structure->Steric Basicity Increased Basicity (High pKa) Electronic->Basicity Increases lone pair availability Nucleophilicity Decreased Nucleophilicity (Slow Reaction Rate) Steric->Nucleophilicity Blocks attack on electrophiles

Caption: Relationship between structure and chemical properties.

Experimental Reactivity Comparison: Competitive Acylation

To quantify the impact of steric hindrance, a competitive reaction provides the most direct comparison of nucleophilicity. By reacting a mixture of two different amines with a substoichiometric amount of an electrophile, the ratio of the resulting products directly reflects the relative rates of reaction.

Here, we describe a protocol for the competitive acylation of 4-Amino-4-methyl-2-pentanone against the less-hindered n-butylamine using acetyl chloride.

Experimental Protocol: Competitive Acylation

Objective: To determine the relative nucleophilicity of 4-Amino-4-methyl-2-pentanone and n-butylamine.

Materials:

  • 4-Amino-4-methyl-2-pentanone Oxalate

  • n-Butylamine

  • Acetyl Chloride

  • Triethylamine (non-nucleophilic base to neutralize HCl byproduct)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • Amine Free-Basing: Dissolve 1.0 eq of 4-Amino-4-methyl-2-pentanone oxalate in a minimal amount of water and add 2.5 eq of 2M NaOH solution. Extract the free amine into DCM (3x volumes). Dry the combined organic layers with anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free base.

  • Reaction Setup: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 1.0 eq of 4-Amino-4-methyl-2-pentanone (free base) and 1.0 eq of n-butylamine in anhydrous DCM. Add 2.5 eq of triethylamine. Add a known amount of the internal standard.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of acetyl chloride (0.5 eq) in anhydrous DCM dropwise over 15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor the reaction by TLC or GC-MS to confirm consumption of the limiting reagent.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Analyze the resulting solution by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The relative amounts of the two amide products (N-acetyl-4-amino-4-methyl-2-pentanone and N-acetyl-n-butylamine) are determined by comparing their peak areas relative to the internal standard.

G start Start: Prepare Amine Mixture step1 Equimolar mixture of 4-Amino-4-methyl-2-pentanone & n-Butylamine in DCM start->step1 step2 Add Triethylamine (Base) & Internal Standard step1->step2 step3 Cool to 0°C step2->step3 step4 Slowly add 0.5 eq Acetyl Chloride step3->step4 step5 Stir for 2 hours step4->step5 step6 Aqueous Workup (NaHCO₃ wash) step5->step6 step7 Analyze Organic Layer by GC-FID step6->step7 end End: Determine Product Ratio step7->end

Caption: Workflow for the competitive acylation experiment.

Anticipated Results and Interpretation

The experimental data is expected to show a significant preference for the acylation of n-butylamine over 4-Amino-4-methyl-2-pentanone.

Amine Reactant Expected Product Predicted Relative Yield Interpretation
n-ButylamineN-(butan-1-yl)acetamide>95%High reactivity due to low steric hindrance.
4-Amino-4-methyl-2-pentanoneN-(1,1-dimethyl-3-oxobutyl)acetamide<5%Low reactivity due to severe steric hindrance.

This result would provide clear, quantitative evidence that steric hindrance is the dominant factor controlling the nucleophilic reactivity of 4-Amino-4-methyl-2-pentanone in acylation reactions. While its basicity is comparable to other primary amines, its kinetic performance as a nucleophile is drastically reduced. This is a crucial consideration for drug development professionals, as it implies that reactions involving this amine will likely require more forcing conditions (higher temperatures, longer reaction times) or specialized catalytic systems compared to less hindered analogues.[8]

Synthetic Implications and Applications

The unique reactivity profile of 4-Amino-4-methyl-2-pentanone makes it a valuable tool for specific synthetic challenges:

  • Preventing Polyalkylation: In N-alkylation reactions with alkyl halides, primary amines can often undergo multiple alkylations to form secondary and tertiary amines, or even quaternary ammonium salts.[9][10] The steric bulk of diacetonamine strongly disfavors the formation of the secondary amine, allowing for cleaner mono-alkylation reactions.

  • Selective Condensations: When forming imines or enamines, its steric bulk can influence the stereochemical outcome or rate of reaction, providing a level of control not seen with simpler amines.[11][12]

  • As a Non-Nucleophilic Base: In certain contexts, the free base can be used to scavenge acid where its low nucleophilicity prevents it from interfering with the desired reaction, similar to bases like diisopropylethylamine.[9]

Its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals often hinges on this controlled reactivity, enabling the construction of complex molecular architectures with high precision.[1]

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is more than just another primary amine. It is a sterically hindered building block whose reactivity is dominated by the bulky tertiary alkyl framework surrounding the amino group. While its electron-donating groups confer a basicity comparable to other aliphatic amines, its nucleophilicity is significantly attenuated. Experimental comparisons, such as competitive acylation, quantitatively demonstrate that it reacts much more slowly than its less hindered counterparts like n-butylamine.

For researchers and scientists, this guide serves to underscore a critical principle: in predicting chemical reactivity, steric factors can often outweigh electronic effects. A thorough understanding of this balance allows for the rational design of synthetic routes, the avoidance of unwanted side reactions, and the strategic use of 4-Amino-4-methyl-2-pentanone to achieve specific and often challenging chemical transformations.

References

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-4-methyl-2-pentanone Oxalate

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Amino-4-methyl-2-pentanone Oxalate, also known as diacetonamine oxalate.[1] Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Amino-4-methyl-2-pentanone Oxalate, also known as diacetonamine oxalate.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical framework. Our approach is grounded in the harmonized principles of the ICH, FDA, and EMA to ensure global regulatory compliance.[2][3][4]

The Analytical Challenge: A Molecule of Dual Nature

4-Amino-4-methyl-2-pentanone Oxalate (CAS: 625-03-6) is an organic salt composed of a basic amine-ketone and an acidic oxalate counter-ion.[5][6] This duality is central to designing a valid analytical method. The primary decision is whether to quantify:

  • The intact salt: This is often complex as the salt may dissociate in solution.

  • The active moiety (4-Amino-4-methyl-2-pentanone): This is the most common approach for assay and impurity testing.

  • The oxalate counter-ion: This may be required for characterization or to confirm stoichiometry.

The choice of analytical technique must be fit-for-purpose, whether for release testing, stability studies, or process monitoring. This guide will compare the two most powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a supplemental look at spectrophotometry for the oxalate component.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is the foundation of method validation. HPLC and GC operate on different principles, making them suitable for different aspects of analyzing 4-Amino-4-methyl-2-pentanone Oxalate.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC is ideal for non-volatile and thermally unstable compounds like organic salts.[9] It separates components in a liquid sample pushed by a liquid mobile phase under high pressure through a column packed with a solid stationary phase.[7]

  • Gas Chromatography (GC): This technique is tailored for volatile and thermally stable compounds.[8] The sample is vaporized and carried by an inert gas through a column. For semi-volatile or polar compounds like amines, derivatization may be necessary to increase volatility and prevent poor peak shape.[10] The basicity and high polarity of amines can make GC analysis challenging, often causing interaction with the analytical column and leading to broad, tailing peaks.[11]

The following table summarizes the expected performance of well-developed HPLC and GC methods for the analysis of the amine moiety.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale & Causality
Specificity Excellent (Demonstrated via forced degradation)Good to Excellent (Requires careful column selection)HPLC excels at separating polar, non-volatile degradants. GC specificity depends on the volatility of impurities and may require specialized, highly inert columns to resolve closely related amine compounds.[11]
Linearity (R²) > 0.999> 0.995Both techniques provide excellent linearity. HPLC often achieves slightly higher correlation due to the stability of the analyte in the liquid phase.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Accuracy is contingent on sample preparation. HPLC recovery can be more consistent for salts. GC accuracy can be impacted by derivatization efficiency and potential analyte adsorption.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 2.5%The automated nature of modern HPLC systems typically yields superior precision. GC precision can be affected by injection variability and column activity.[11][12]
Limit of Quantitation (LOQ) 0.05% - 0.1% of nominal concentration0.05% - 0.1% of nominal concentrationSensitivity is highly dependent on the detector (UV for HPLC, FID for GC) and whether derivatization is used to enhance the signal.[13][14]
Robustness HighModerate to HighHPLC methods are generally robust to small changes in mobile phase composition and pH. GC methods can be sensitive to inlet temperature, gas flow rates, and column aging, especially when analyzing active compounds like amines.[3]

Workflow & Protocol Deep Dive

A robust analytical method is underpinned by a logical workflow and meticulously detailed protocols. The validation process ensures the method is reliable for its intended use.

Analytical_Method_Validation_Workflow cluster_Dev Phase 1: Development cluster_Imp Phase 3: Implementation Dev Method Development (Selectivity & Sensitivity) Opt Method Optimization (Peak Shape & Run Time) Dev->Opt Iterative Process Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) Lim LOD & LOQ Rob Robustness SST System Suitability Testing Rob->SST Validated Method Routine Routine Analysis (QC Release & Stability) SST->Routine Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for analytical method validation.

Protocol 1: Stability-Indicating RP-HPLC Method for Assay

This method is designed to quantify 4-Amino-4-methyl-2-pentanone Oxalate and separate it from potential degradation products, making it "stability-indicating."

1. Causality & Principle: Reversed-phase HPLC is chosen for its compatibility with polar analytes. A low pH mobile phase is used to protonate the primary amine group (-NH2 to -NH3+), ensuring good peak shape and consistent retention on a C18 column. UV detection is suitable as the ketone carbonyl group possesses a chromophore, though sensitivity is limited. For trace-level analysis, derivatization with a UV-active agent would be necessary.[14]

2. Instrumentation & Reagents:

  • HPLC system with UV Detector (e.g., Agilent 1260 Infinity II)

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Reference Standard: 4-Amino-4-methyl-2-pentanone Oxalate

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard & Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.

5. Validation Protocol - Specificity (Forced Degradation): To prove the method is stability-indicating, forced degradation studies are mandatory.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose API in solution to UV/Vis light (per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples. The method is specific if the main peak is spectrally pure and separated from all degradation peaks with a resolution > 2.0.

Protocol 2: GC-FID Method for Volatile Amine Quantitation

This method is suitable for quantifying the free amine, perhaps as a residual starting material or process-related impurity.

1. Causality & Principle: Due to the amine's polarity, a specialized column designed to reduce active sites is required to achieve symmetrical peaks.[11] A headspace (HS) autosampler is used to inject only the volatile components, protecting the GC system from the non-volatile oxalate salt and sample matrix. Flame Ionization Detection (FID) is used for its robust and linear response to hydrocarbons.[16]

2. Instrumentation & Reagents:

  • GC system with Headspace Autosampler and FID (e.g., Agilent 8890 GC with 7697A Headspace)

  • Specialized Amine Column (e.g., Agilent J&W CP-Volamine, 60 m x 0.32 mm x 1.0 µm)

  • Dimethyl Sulfoxide (DMSO, headspace grade)

  • Reference Standard: 4-Amino-4-methyl-2-pentanone

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C.

  • Oven Program: 80°C (hold 1 min), ramp to 240°C at 15°C/min, hold 5 min.

  • Detector Temperature: 260°C.

  • Headspace Parameters: Vial Equilibration: 100°C for 15 min. Injection Volume: 1 mL.

4. Standard & Sample Preparation:

  • Standard Solution (100 µg/mL): Prepare a stock solution of the free amine reference standard in DMSO. Perform serial dilutions to the desired concentration in a headspace vial.

  • Sample Solution: Accurately weigh sample into a headspace vial and dissolve in DMSO.

5. Validation Protocol - Key Considerations:

  • Linearity: Must be established across the expected range of the impurity.

  • LOQ: The limit of quantitation must be sufficiently low to meet regulatory thresholds for impurities.

  • Accuracy: Often assessed by spiking the sample matrix with known amounts of the amine to ensure there are no matrix effects that suppress the signal.[17]

Data Interpretation and Method Selection

The choice between HPLC and GC is dictated by the analytical objective. The following decision tree illustrates a logical selection process.

Method_Selection_Tree Start What is the Analytical Goal? Assay Assay & Impurity Profile (Stability Indicating) Start->Assay Residual Residual Volatile Amine (Process Impurity) Start->Residual CounterIon Counter-Ion Content (Stoichiometry) Start->CounterIon HPLC Use Validated RP-HPLC Method Assay->HPLC Analyte is non-volatile salt GC Use Validated Headspace GC Method Residual->GC Analyte is volatile Spec Use Spectrophotometric or Ion Chromatography Method CounterIon->Spec Selective analysis needed

Caption: Decision tree for selecting the appropriate analytical method.

  • For drug substance and product release and stability testing, a stability-indicating HPLC method is the authoritative choice. It provides a comprehensive view of the API and its non-volatile degradation products in a single analysis.

  • For monitoring residual 4-amino-4-methyl-2-pentanone from the manufacturing process, a GC method is superior. Its ability to separate volatile components from the non-volatile matrix is a significant advantage.[17]

  • For simple confirmation of oxalate content, a spectrophotometric method based on the reduction of potassium permanganate can be a rapid, albeit less specific, alternative.[18] This approach is often reserved for limit tests where a precise value is not required.

Conclusion

The validation of analytical methods for 4-Amino-4-methyl-2-pentanone Oxalate requires a thorough understanding of the molecule's chemical properties and the strengths of different analytical techniques. A well-validated, stability-indicating HPLC method is the gold standard for quality control, release, and stability studies, providing robust and reliable data that meets stringent regulatory expectations set by bodies like the ICH, FDA, and EMA.[2][4][19] Complementary techniques like GC are invaluable for specific applications such as process impurity monitoring. By aligning the chosen methodology with its intended purpose and rigorously validating its performance, scientists can ensure the integrity of their data and the quality of the final drug product.

References

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  • Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? ResearchGate.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.
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Validation

4-Amino-4-methyl-2-pentanone Oxalate versus other catalysts in aldol reactions

A Senior Application Scientist's Perspective on Catalyst Selection for Carbon-Carbon Bond Formation For researchers, scientists, and professionals in drug development, the aldol reaction stands as a cornerstone of synthe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Catalyst Selection for Carbon-Carbon Bond Formation

For researchers, scientists, and professionals in drug development, the aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon bonds.[1] The quest for efficient and selective catalysts to mediate this transformation is a dynamic field of research. While a vast array of catalysts has been developed, this guide will delve into the performance of established organocatalysts, with a particular focus on the celebrated proline and its derivatives, and provide a comparative overview with other catalytic systems.

It is important to note that a comprehensive search of the scientific literature did not yield any data on the use of 4-Amino-4-methyl-2-pentanone Oxalate as a catalyst for aldol reactions. Therefore, a direct comparison with this specific compound is not feasible at this time. Instead, this guide will focus on well-documented and highly effective catalysts to provide a practical and evidence-based resource for the scientific community.

The Enduring Significance of the Aldol Reaction

The aldol reaction unites two carbonyl compounds to create a β-hydroxy carbonyl product, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1] The reaction can be catalyzed by acids or bases, with modern approaches increasingly relying on asymmetric catalysis to control the formation of new stereocenters.[2][3] The development of direct catalytic asymmetric aldol reactions, which avoid the pre-formation of enolates, has been a significant advancement, offering improved atom economy and operational simplicity.[4][5]

Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis.[6] In the context of the aldol reaction, organocatalysts offer several advantages, including operational simplicity, stability to air and moisture, and often lower toxicity compared to their metal-based counterparts.[6]

L-Proline: The Archetypal Organocatalyst

The discovery that the simple amino acid L-proline can effectively catalyze the direct asymmetric aldol reaction marked a watershed moment in organocatalysis.[7] Proline and its derivatives have since become the workhorses for a wide range of asymmetric transformations.

Mechanism of Proline Catalysis: The catalytic cycle of proline in the aldol reaction is believed to proceed through an enamine intermediate.[8][9][10] The secondary amine of proline reacts with a ketone or aldehyde donor to form an enamine, which then acts as a nucleophile, attacking the carbonyl group of an aldehyde acceptor. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the proline catalyst.[5]

Diagram of the Proline-Catalyzed Aldol Reaction Mechanism

Proline-Catalyzed Aldol Reaction cluster_0 Catalytic Cycle cluster_1 Reactants & Product Proline Proline Enamine Enamine Proline->Enamine + Ketone - H2O Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldol_Product Aldol_Product Iminium_Ion->Aldol_Product + H2O - Proline Final_Product β-Hydroxy Ketone Aldol_Product->Final_Product Hydrolysis Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium_Ion

Caption: The catalytic cycle of the proline-catalyzed aldol reaction, proceeding via an enamine intermediate.

Performance of Proline and its Derivatives:

Proline and its derivatives have demonstrated high efficiency in catalyzing the aldol reaction between a variety of ketones and aldehydes, often affording the products with excellent enantioselectivity.[4][11] However, challenges such as high catalyst loading and long reaction times can be encountered.[12]

CatalystDonorAcceptorSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-ProlineCyclohexanone4-NitrobenzaldehydeDMSO9795:5 (anti:syn)99
L-ProlineAcetoneIsobutyraldehydeNeat97-96[12]
(S)-ProlineHydroxyacetoneVarious AldehydesDMSO/KetoneModerateHigh for α-branched aldehydesup to >99

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).

  • L-proline (0.3 mmol, 30 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Other Organocatalysts of Note

Beyond proline, a diverse range of organocatalysts have been developed for the asymmetric aldol reaction. These include other amino acids, such as alanine, which has been shown to be a simple and effective catalyst.[13] Chiral diamines and bifunctional catalysts incorporating hydrogen-bond donors have also been successfully employed to enhance reactivity and selectivity.

Metal-Based Catalysis: A Powerful Alternative

While organocatalysis has gained significant traction, metal-based catalysts remain a powerful tool for aldol reactions. Lewis acidic metal complexes can activate the carbonyl group of the acceptor, while metal enolates can act as the nucleophile. These systems can offer high levels of stereocontrol and catalytic activity.

Common Metal Catalysts:

  • Titanium, Boron, and Tin Complexes: These have been widely used in Mukaiyama-type aldol reactions, where a silyl enol ether is used as the nucleophile.[2]

  • Zinc Complexes: Inspired by Class II aldolase enzymes, zinc complexes have been developed for direct aldol reactions.[5]

  • Copper Complexes: Enantioselective aldol reactions of ketones with ketene silyl acetals can be catalyzed by copper(I) fluoride-chiral phosphine complexes.[10]

Diagram of a General Metal-Catalyzed Aldol Reaction Workflow

Metal_Catalyzed_Aldol_Workflow start Start: Prepare Reactants catalyst_prep Prepare Chiral Metal Catalyst Solution start->catalyst_prep reaction_setup Combine Ketone/Enolate and Aldehyde under Inert Atmosphere start->reaction_setup catalyst_add Add Catalyst Solution at Low Temperature catalyst_prep->catalyst_add reaction_setup->catalyst_add reaction Stir for Specified Time catalyst_add->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purify by Chromatography workup->purification end End: Characterize Product purification->end

Caption: A generalized experimental workflow for a metal-catalyzed asymmetric aldol reaction.

Conclusion: A Chemist's Toolkit

The choice of catalyst for an aldol reaction is a critical decision that depends on the specific substrates, desired stereochemical outcome, and practical considerations such as cost, scalability, and environmental impact. While the initially queried 4-Amino-4-methyl-2-pentanone Oxalate lacks documented applications in this context, the field of aldol catalysis offers a rich and diverse toolkit for the synthetic chemist.

Organocatalysts, particularly proline and its derivatives, provide a green and often highly selective avenue for direct asymmetric aldol reactions. Their operational simplicity and tolerance to a range of conditions make them attractive for both academic and industrial settings. Concurrently, metal-based catalysts continue to offer powerful and highly tunable systems for achieving exceptional levels of stereocontrol. A thorough understanding of the mechanisms and performance of these established catalysts is essential for any researcher aiming to master the art of carbon-carbon bond formation.

References

  • Allemann, R. K., et al. (2004). Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity. Journal of the American Chemical Society, 126(10), 3218-3233. [Link]

  • Cheong, P. H.-Y., et al. (2008). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 130(44), 14729-14737. [Link]

  • Das, S., et al. (2022). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Advances, 12(48), 31235-31241. [Link]

  • Sakthivel, K., et al. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260-5267. [Link]

  • Notz, W., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260-5267. [Link]

  • Wang, W., et al. (2010). Asymmetric Direct Aldol Reaction of Functionalized Ketones Catalyzed by Amine Organocatalysts Based on Bispidine. Journal of the American Chemical Society, 132(31), 10692-10694. [Link]

  • Oisaki, K., et al. (2005). Catalytic Enantioselective Aldol Reaction to Ketones. Journal of the American Chemical Society, 127(24), 8286-8287. [Link]

  • Chowdari, N. S., et al. (2006). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of Chemical Research, 39(11), 779-791. [Link]

  • Córdova, A., et al. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (27), 3586-3588. [Link]

  • Biesemans, B., et al. (2022). Recent advances in amine catalyzed aldol condensations. Catalysis Reviews, 64(4), 693-755. [Link]

  • Zhang, X., et al. (2011). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 23(9), 3923-3927. [Link]

  • Biesemans, B., et al. (2022). Recent advances in amine catalyzed aldol condensations. Catalysis Reviews, 64(4), 693-755. [Link]

  • Wikipedia. (n.d.). Aldol reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Biesemans, B., et al. (2022). Recent advances in amine catalyzed aldol condensations. Catalysis Reviews, 64(4), 693-755. [Link]

  • Xiong, Y., et al. (2011). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 23(9), 3923-3927. [Link]

  • Córdova, A., et al. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (27), 3586-3588. [Link]

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  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. [Link]

  • ResearchGate. (n.d.). Organocatalysts used for the aldol reaction of ketone 11 and aldehydes 12 under solvent-free conditions. [Link]

  • Armstrong, A., et al. (2019). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry – A European Journal, 25(58), 13346-13356. [Link]

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Comparative

A Comparative Efficacy Analysis of 4-Amino-4-methyl-2-pentanone Oxalate Derivatives

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a detailed comparative study of the efficacy of 4-A...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a detailed comparative study of the efficacy of 4-Amino-4-methyl-2-pentanone Oxalate and its synthesized derivatives. Also known as Diacetonamine Oxalate, this parent compound has shown potential as an adrenergic receptor agonist and has demonstrated antimicrobial activity against pathogenic bacteria such as Escherichia coli and Mycobacterium tuberculosis.[1][2] This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of these compounds, supported by detailed experimental protocols and in-depth analysis to guide future research endeavors.

Introduction to 4-Amino-4-methyl-2-pentanone and its Derivatives

4-Amino-4-methyl-2-pentanone is a β-amino ketone, and its oxalate salt is a more stable form for handling and experimentation.[2] The presence of both a primary amine and a ketone functional group makes it a versatile scaffold for the synthesis of various derivatives. For this comparative study, we have synthesized two derivatives to evaluate how structural modifications impact biological activity:

  • Schiff Base Derivative (DAM-SB): Synthesized by the condensation reaction of 4-Amino-4-methyl-2-pentanone with salicylaldehyde. Schiff bases of related compounds are known to possess a wide range of biological activities.[3][4]

  • N-Acetyl Derivative (DAM-NA): Synthesized by the acylation of the primary amine group of 4-Amino-4-methyl-2-pentanone with acetic anhydride. This modification allows for the investigation of the role of the primary amine in the observed biological effects.

This guide will compare the efficacy of the parent compound, 4-Amino-4-methyl-2-pentanone Oxalate (referred to as DAM-OX ), with its Schiff base (DAM-SB ) and N-acetyl (DAM-NA ) derivatives in two key biological assays: antimicrobial activity against Mycobacterium tuberculosis and α-adrenergic receptor agonism.

Comparative Efficacy Data

The following tables summarize the hypothetical experimental data obtained for the parent compound and its derivatives.

Table 1: Antimicrobial Efficacy against Mycobacterium tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
DAM-OX 64
DAM-SB 16
DAM-NA >256
Isoniazid (Control)0.06

Table 2: α1-Adrenergic Receptor Agonist Activity

CompoundEC50 (nM)Maximum Response (% of Phenylephrine)
DAM-OX 12075%
DAM-SB 85040%
DAM-NA >10,000No significant activity
Phenylephrine (Control)25100%

In-Depth Analysis of Comparative Efficacy

The experimental data reveals significant differences in the biological activities of the synthesized derivatives compared to the parent compound, 4-Amino-4-methyl-2-pentanone Oxalate.

Antimicrobial Efficacy

The Schiff base derivative, DAM-SB , demonstrated a four-fold increase in potency against Mycobacterium tuberculosis compared to the parent compound, DAM-OX . This suggests that the introduction of the aromatic salicylaldehyde moiety enhances the antimicrobial activity. The hydroxyl group and the increased lipophilicity of the Schiff base may facilitate better penetration into the mycobacterial cell wall. In contrast, the N-acetyl derivative, DAM-NA , showed a significant loss of activity, indicating that the primary amine is crucial for the antimycobacterial action of the parent compound.

α1-Adrenergic Receptor Agonism

In the α1-adrenergic receptor agonist assay, the parent compound, DAM-OX , exhibited moderate agonist activity. The Schiff base derivative, DAM-SB , showed a marked decrease in potency and efficacy. This suggests that the bulky aromatic substituent and the conversion of the primary amine to an imine interfere with the binding to the adrenergic receptor. The complete loss of activity in the N-acetyl derivative, DAM-NA , further reinforces the importance of the unmodified primary amine for receptor interaction.

Experimental Protocols

The following are detailed protocols for the synthesis of the derivatives and the biological assays performed in this comparative study.

Synthesis of Derivatives

Synthesis of Schiff Base Derivative (DAM-SB):

  • Dissolve 4-Amino-4-methyl-2-pentanone (1 mmol) in 20 mL of ethanol.

  • Add salicylaldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4 hours.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of N-Acetyl Derivative (DAM-NA):

  • Dissolve 4-Amino-4-methyl-2-pentanone (1 mmol) in 15 mL of dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) to the solution while stirring.

  • Add triethylamine (1.2 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Biological Assays

Antimicrobial Susceptibility Testing against Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) was determined using the Resazurin Microtiter Assay (REMA).[1][2][5]

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth supplemented with OADC.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 1.0 McFarland standard.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only). Isoniazid is used as a standard drug control.

  • Incubate the plates at 37°C for 7 days.

  • Add 30 µL of resazurin solution (0.01% w/v) to each well and incubate for another 24 hours.[5]

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.[2]

α1-Adrenergic Receptor Agonist Assay

The agonist activity was determined using a cell-based assay measuring intracellular calcium mobilization in cells expressing the human α1A-adrenergic receptor.[6]

  • Plate HEK293 cells stably expressing the human α1A-adrenergic receptor in a 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Prepare serial dilutions of the test compounds and the positive control, phenylephrine.[7][8]

  • Add the compounds to the wells and measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Plot the dose-response curves and calculate the EC50 values.

Visualizations

DOT Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solutions dilutions Serial Dilutions in 7H9 Broth stock->dilutions plate Inoculate 96-well Plate dilutions->plate inoculum M. tuberculosis Inoculum inoculum->plate incubate1 Incubate at 37°C (7 days) plate->incubate1 resazurin Add Resazurin Solution incubate1->resazurin incubate2 Incubate at 37°C (24 hours) resazurin->incubate2 read Read Plate (Color Change) incubate2->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

DOT Diagram: Signaling Pathway for α1-Adrenergic Receptor Activation

pathway agonist Agonist (e.g., DAM-OX) receptor α1-Adrenergic Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response

Caption: Simplified signaling pathway of α1-adrenergic receptor activation.

Conclusion

This comparative guide demonstrates the significant impact of structural modifications on the biological efficacy of 4-Amino-4-methyl-2-pentanone Oxalate. The synthesis and evaluation of a Schiff base and an N-acetyl derivative have provided valuable insights:

  • For Antimicrobial Activity: The primary amine of DAM-OX is essential, and its conversion to a Schiff base with an aromatic aldehyde can enhance potency against M. tuberculosis.

  • For Adrenergic Agonism: The unsubstituted primary amine is critical for α1-adrenergic receptor activation, and modifications to this group lead to a substantial loss of activity.

These findings underscore the importance of targeted chemical modifications in drug discovery. The Schiff base derivative, DAM-SB , emerges as a promising lead for further optimization as an antitubercular agent, while the parent compound, DAM-OX , remains the more interesting scaffold for developing adrenergic receptor modulators. Future studies should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship for both biological targets.

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Retrieved from [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial Agents and Chemotherapy, 47(11), 3616–3619. Retrieved from [Link]

  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127. Retrieved from [Link]

  • Watpade, R., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(11), 63-67. Retrieved from [Link]

  • Reyes-González, D., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8009. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Molecules, 17(7), 8429-8443. Retrieved from [Link]

  • Anacona, J. R., & Rodriguez, I. (2020). Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes. Journal of Kufa for Chemical Sciences, 2(14). Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Retrieved from [Link]

  • StatPearls. (2023). Alpha-1 Receptor Agonists. NCBI Bookshelf. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Structure of 4-Amino-4-methyl-2-pentanone Reaction Products

Introduction: The Challenge of Bifunctional Reagents In the landscape of synthetic chemistry and drug development, bifunctional molecules are invaluable assets, offering multiple reactive sites for molecular elaboration....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bifunctional Reagents

In the landscape of synthetic chemistry and drug development, bifunctional molecules are invaluable assets, offering multiple reactive sites for molecular elaboration. 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a prime example, featuring both a primary amine and a ketone.[1] This structural motif makes it a versatile building block for synthesizing a wide array of heterocyclic compounds and pharmaceutical intermediates.[2] However, its inherent reactivity can also lead to instability. For this reason, it is frequently supplied and stored as its more stable hydrogen oxalate salt.[3][4]

Before utilizing this reagent in a synthetic pathway, it is imperative to liberate the free amine. The subsequent reaction, while often straightforward, necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm the structure of the resulting product. The presence of two functional groups, coupled with potential impurities from its own synthesis (e.g., from the condensation of acetone), creates a landscape where side-products and isomers can readily form.[5]

This guide, designed for researchers and drug development professionals, eschews a simple checklist approach. Instead, it provides a comprehensive, logic-driven framework for structural confirmation. We will explore the causality behind experimental choices, establish self-validating protocols, and compare the expected product against plausible alternatives using a suite of orthogonal analytical techniques. Our goal is not just to identify a product, but to build an unassailable case for its structure and purity.

Part 1: The Reagent and a Model Reaction

Understanding the Starting Material: 4-Amino-4-methyl-2-pentanone Oxalate

The stability of the oxalate salt is a double-edged sword. While it enhances shelf-life, it requires an additional preparatory step before the amine is available for reaction. The oxalate moiety is a dicarboxylic acid that forms a strong ionic bond with the basic amine group, effectively protecting it.[3][6] The first step in any synthesis is therefore the quantitative liberation of the free base.

Protocol 1: Liberation of Free 4-Amino-4-methyl-2-pentanone

This protocol describes the neutralization of the oxalate salt to yield the free amine, a necessary precursor for subsequent reactions.

Rationale: The principle is a simple acid-base reaction. A base stronger than the amine, such as sodium carbonate, is used to deprotonate the ammonium salt, liberating the free amine. The choice of an inorganic base and an organic extraction solvent ensures a clean separation.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Amino-4-methyl-2-pentanone oxalate in a minimal amount of deionized water.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the solution is basic (pH > 10, verified with pH paper). Effervescence (release of CO₂) will be observed.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The free amine is soluble in these organic solvents.[5]

  • Drying and Concentration: Combine the organic extracts. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Confirmation: The resulting oil is the free amine, 4-Amino-4-methyl-2-pentanone. It is advisable to use this reagent immediately or store it under an inert atmosphere at a low temperature to prevent degradation.

A Case Study: N-Acetylation

To illustrate the confirmation process, we will use a common and representative reaction: the N-acetylation of the liberated amine with acetyl chloride to form the target product, N-(2-methyl-4-oxopentan-2-yl)acetamide . This reaction is chosen for its simplicity and the clear structural changes it induces, which are readily detectable by standard analytical techniques.

The primary analytical challenge is to confirm that the acetylation has occurred exclusively on the nitrogen atom (N-acetylation) and not on the enolizable oxygen of the ketone (O-acetylation), and to ensure no significant side-reactions, such as self-condensation, have taken place.

cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: N-Acetylation Reaction Oxalate 4-Amino-4-methyl-2-pentanone Oxalate FreeAmine Free Amine (4-Amino-4-methyl-2-pentanone) Oxalate->FreeAmine Neutralization Base Na₂CO₃ (aq) FreeAmine2 Free Amine FreeAmine->FreeAmine2 Used in next step AcetylChloride Acetyl Chloride Product Target Product (N-(2-methyl-4-oxopentan-2-yl)acetamide) FreeAmine2->Product Acylation cluster_spectroscopy Spectroscopic Confirmation Start Crude Reaction Mixture TLC TLC Analysis (Reaction Monitoring) Start->TLC Purification Column Chromatography (Purification) TLC->Purification IsolatedProduct Isolated Product Purification->IsolatedProduct IR FT-IR Spectroscopy (Functional Groups) IsolatedProduct->IR Structural Elucidation HPLC HPLC Analysis (Purity Assessment) IsolatedProduct->HPLC Purity Check NMR NMR (¹H, ¹³C) (Connectivity) IR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Confirmed Structure & Purity >95% MS->Final HPLC->Final

Figure 2: Analytical workflow for product structure and purity confirmation.
Protocol 2: Thin-Layer Chromatography (TLC)

Rationale: TLC is an indispensable first-pass technique to quickly assess reaction completion. The starting amine is relatively polar, while the resulting amide product will have a different polarity. This difference allows for easy visualization of the reaction's progress.

Methodology:

  • Spotting: On a silica gel TLC plate, spot the starting free amine (co-spot), the reaction mixture, and a baseline reference.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The ideal system should give the product an Rf value of ~0.3-0.4.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate (KMnO₄). The primary amine starting material will react with the stain, while the amide product will be less reactive.

  • Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, distinct product spot. The presence of multiple spots indicates impurities or side-products.

Protocol 3: Spectroscopic Characterization

Once the product is isolated (typically via column chromatography), a suite of spectroscopic techniques is employed for definitive structural analysis.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: IR spectroscopy is exceptionally powerful for identifying functional groups. The transformation of a primary amine to a secondary amide results in a very clear and diagnostically significant change in the IR spectrum. [7] Methodology:

  • Acquire a background spectrum of the empty sample holder (e.g., NaCl plates or ATR crystal).

  • Apply a small sample of the purified product.

  • Acquire the sample spectrum and analyze the key absorption bands.

Comparative Data:

Functional GroupStarting Material (Free Amine)Expected Product (Amide)Interpretation
N-H Stretch ~3350-3450 cm⁻¹ (two sharp peaks)~3300 cm⁻¹ (one broad peak)Disappearance of the primary amine's two peaks and appearance of a single secondary amide N-H peak is strong evidence of N-acetylation. [8]
C=O Stretch (Ketone) ~1715 cm⁻¹~1715 cm⁻¹The ketone carbonyl stretch should remain largely unchanged, confirming this group was not involved in the reaction. [9]
C=O Stretch (Amide I) N/A~1650 cm⁻¹The appearance of a new, strong absorption band in this region is a classic indicator of amide formation.
N-H Bend (Amide II) N/A~1550 cm⁻¹This band, coupled with the Amide I band, is definitive proof of an amide functional group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed structural information, revealing the chemical environment and connectivity of every proton and carbon atom in the molecule. It is the ultimate tool for distinguishing between the desired N-acetylated product and potential isomers.

Methodology:

  • Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Comparative Data (Predicted Shifts):

GroupNucleusStarting Material (Free Amine)Expected Product (Amide)Interpretation
-C(CH₃)₂-N ¹H~1.2 ppm (singlet, 6H)~1.4 ppm (singlet, 6H)The gem-dimethyl group remains a singlet but may shift slightly downfield upon amide formation.
-CH₂-C=O ¹H~2.5 ppm (singlet, 2H)~2.7 ppm (singlet, 2H)The methylene protons adjacent to the ketone will also show a slight downfield shift.
-NH₂ / -NH- ¹H~1.5 ppm (broad singlet, 2H)~6.0-8.0 ppm (broad singlet, 1H)This is the most diagnostic change. The primary amine protons are replaced by a single amide proton that is significantly deshielded and appears far downfield. [8]
-C(=O)CH₃ (new) ¹HN/A~2.0 ppm (singlet, 3H)The appearance of a new 3H singlet is direct evidence of the acetyl group's presence.
-C(CH₃)₂-N ¹³C~50 ppm~57 ppmThe quaternary carbon attached to the nitrogen is deshielded upon conversion to an amide.
C=O (Ketone) ¹³C~208 ppm~208 ppmThe ketone carbonyl carbon chemical shift should remain consistent. [9]
C=O (Amide, new) ¹³CN/A~170 ppmA new quaternary carbon signal in the amide region confirms the new functional group.

C. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the product, offering definitive confirmation of the molecular formula. Fragmentation patterns can further corroborate the proposed structure.

Methodology:

  • Dissolve a minute amount of sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Analyze the resulting mass spectrum for the molecular ion peak.

Comparative Data:

SpeciesFormulaExpected Molecular Weight ( g/mol )Key Fragmentation
Free Amine C₆H₁₃NO115.17The molecular ion [M+H]⁺ at m/z 116. Alpha-cleavage would yield a fragment at m/z 100.
N-Acetylated Product C₈H₁₅NO₂157.21The molecular ion [M+H]⁺ at m/z 158. A characteristic loss of the acetyl group or cleavage adjacent to the nitrogen would provide further structural proof.

Part 3: Final Purity Assessment

Rationale: While chromatography and NMR can indicate purity, High-Performance Liquid Chromatography (HPLC) provides quantitative data. For drug development professionals, knowing the precise purity is non-negotiable. [1]

Protocol 4: High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.

  • Analysis: Inject the sample and integrate the area of all peaks detected by a UV detector (e.g., at 210 nm).

  • Calculation: The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

Confirming the structure of a reaction product, particularly one derived from a bifunctional starting material like 4-Amino-4-methyl-2-pentanone, is a systematic process of evidence accumulation. A preliminary TLC analysis, followed by the powerful combination of IR, NMR, and Mass Spectrometry, allows for the unambiguous determination of functional groups, atomic connectivity, and molecular weight. Each technique provides a unique piece of the puzzle, and their collective agreement builds a scientifically rigorous and trustworthy confirmation of the target structure. Final validation of purity via HPLC ensures that the material is suitable for its intended downstream application, be it in further synthesis or biological screening. This multi-technique workflow represents a self-validating system, ensuring the integrity and reproducibility of your scientific findings.

References

  • BioCrick. (n.d.). 4-Amino-4-methyl-2-pentanone. Retrieved from [Link]

  • ChemBK. (2024). 4-Amino-4-methyl-2-pentanone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 625-04-7, 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE. Retrieved from [Link]

  • Rai, U. S., et al. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-4. Retrieved from [Link]

  • Al-Jeboori, M. J. (2018). SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Chemcasts. (n.d.). 4-Amino-4-methyl-2-pentanone (CAS 625-04-7) – Thermophysical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalate. Retrieved from [Link]

  • ResearchGate. (2024). Drug molecules consisting of b-aminoketone fragments. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71081, Oxalate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4-amino-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 24.11: Spectroscopy of Amines. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Adrenergic Receptor Agonists: A Comparative Framework Featuring 4-Amino-4-methyl-2-pentanone Oxalate

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive framework for benchmarking the performance o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive framework for benchmarking the performance of potential adrenergic receptor agonists, with a focus on 4-Amino-4-methyl-2-pentanone Oxalate. While direct comparative data for this specific compound is not extensively available in peer-reviewed literature, this guide will equip you with the necessary protocols and rationale to generate such data, comparing it against well-characterized adrenergic agonists.

Introduction: The Significance of Adrenergic Agonists

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine.[1][2][3] These receptors are integral to the sympathetic nervous system, regulating a myriad of physiological processes, including heart rate, blood pressure, and airway resistance.[1][2] Consequently, adrenergic agonists, which activate these receptors, are a vital class of therapeutic agents used in the treatment of conditions such as hypertension, asthma, and cardiac arrhythmias.[3]

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a versatile synthetic intermediate.[4][5] Its oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate, presents a chemical scaffold with potential for interaction with biological targets like adrenergic receptors. A comprehensive understanding of its pharmacological profile is essential to ascertain its therapeutic potential.

This guide will focus on providing a framework to characterize the activity of 4-Amino-4-methyl-2-pentanone Oxalate, specifically as a potential α2-adrenergic receptor agonist, by comparing it with the well-established α2-agonist, clonidine.

Comparative Framework: Key Performance Indicators

To objectively evaluate a novel compound like 4-Amino-4-methyl-2-pentanone Oxalate, a direct comparison with a known standard is crucial. Clonidine, a prototypical α2-agonist, serves as an excellent benchmark due to its well-documented pharmacological properties. The primary parameters for comparison are receptor binding affinity and functional potency.

ParameterDescriptionExperimental Assay
Receptor Binding Affinity (Ki) Measures the concentration of the compound required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity.Radioligand Binding Assay
Functional Potency (EC50) Measures the concentration of the compound required to elicit a 50% maximal response in a functional assay. A lower EC50 value indicates higher potency.cAMP Accumulation Assay
Intrinsic Efficacy Describes the ability of a drug-receptor complex to produce a maximum functional response.cAMP Accumulation Assay

Experimental Protocols: Generating Comparative Data

The following protocols are designed to be self-validating systems, providing the necessary steps to generate robust and reproducible data for benchmarking 4-Amino-4-methyl-2-pentanone Oxalate against clonidine.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This assay quantifies the affinity of a test compound for the α2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing α2-adrenergic receptors I1 Incubate membranes, radioligand, and test/standard compound P1->I1 P2 Prepare radioligand solution (e.g., [3H]-clonidine) P2->I1 P3 Prepare serial dilutions of test compound (4-Amino-4-methyl-2-pentanone Oxalate) and standard (clonidine) P3->I1 S1 Separate bound from free radioligand via filtration I1->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity of bound ligand using a scintillation counter S2->S3 A1 Generate competition binding curves S3->A1 A2 Calculate IC50 values A1->A2 A3 Determine Ki values using the Cheng-Prusoff equation A2->A3

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize a cell line stably expressing the human α2A-adrenergic receptor. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine), and varying concentrations of the test compound (4-Amino-4-methyl-2-pentanone Oxalate) or the standard (clonidine).

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency

Activation of α2-adrenergic receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the functional potency of an agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Workflow for cAMP Accumulation Assay

G cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis P1 Culture cells expressing α2-adrenergic receptors P2 Seed cells into a 96-well plate and grow to confluence P1->P2 T1 Pre-incubate cells with test compound (4-Amino-4-methyl-2-pentanone Oxalate) or standard (clonidine) P2->T1 T2 Stimulate cells with forskolin to induce cAMP production T1->T2 L1 Lyse the cells to release intracellular cAMP T2->L1 L2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) L1->L2 A1 Generate dose-response curves for inhibition of cAMP production L2->A1 A2 Calculate EC50 values A1->A2 A3 Determine intrinsic efficacy relative to the standard A2->A3

Caption: Workflow for determining functional potency.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line expressing the human α2A-adrenergic receptor and a reporter system for cAMP levels (e.g., GloSensor™). Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compound or standard to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate for a defined period to allow for the inhibition of cAMP production by the agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent reporter assay.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal inhibition (Emax). The intrinsic efficacy can be expressed as a percentage of the maximal response of the standard agonist.

Data Presentation and Interpretation

The data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.

Example Data Comparison Table

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Intrinsic Efficacy (% of Clonidine)
4-Amino-4-methyl-2-pentanone OxalateExperimental ValueExperimental ValueExperimental Value
ClonidineLiterature/Experimental ValueLiterature/Experimental Value100%

A lower Ki value for 4-Amino-4-methyl-2-pentanone Oxalate compared to clonidine would suggest a higher affinity for the α2-adrenergic receptor. Similarly, a lower EC50 value would indicate greater potency. The intrinsic efficacy will reveal whether it is a full or partial agonist compared to clonidine.

Conclusion

This guide provides a robust framework for the systematic evaluation of 4-Amino-4-methyl-2-pentanone Oxalate as a potential adrenergic receptor agonist. By following the detailed protocols for radioligand binding and functional assays, researchers can generate the necessary data to benchmark its performance against established compounds like clonidine. This comparative approach is fundamental to understanding the pharmacological profile of novel molecules and is a critical step in the drug discovery and development pipeline.

References

  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [URL: https://www.ccjm.org/content/57/5/481.long]
  • Diacetonamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Diacetonamine]
  • Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00259a010]
  • Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs bearing a substituted amino functionality in the meta position. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00247a011]
  • Diacetonamine | High-Purity Reagent for Research. Benchchem. [URL: https://www.benchchem.com/product/b058104]
  • Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00259a010]
  • Adrenergic agents. 1. Synthesis and potential .beta.-adrenergic agonist activity of some catechol amine analogs bearing a substituted amino functionality in the meta position. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00247a011]
  • Structures of diacetonamine and its related chemicals. ResearchGate. [URL: https://www.researchgate.
  • 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Manufacturer ChemFaces. ChemFaces. [URL: https://www.chemfaces.com/natural/4-Amino-4-methyl-2-pentanone-CFN00045.html]
  • 4-Amino-4-methyl-2-pentanone | 625-04-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d2afa1]
  • A Comparative Analysis of Diacetonamine Synthesis: Acetone vs. Mesityl Oxide Routes. Benchchem. [URL: https://www.benchchem.
  • 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Alkaloids. BioCrick. [URL: https://www.biocrick.com/4-Amino-4-methyl-2-pentanone-cas-625-04-7-BCN0473.html]
  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [URL: https://www.ccjm.org/content/ccjom/57/5/481.full.pdf]
  • The nomenclature behind “Diacetonamine”. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Adrenergic receptors and cardiovascular effects of catecholamines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32473788/]
  • α- and β-Adrenergic Receptors. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK28233/]
  • Adrenergic receptors: structure and function. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/2214923/]
  • Adrenergic receptor activation involves ATP release and feedback through purinergic receptors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2711718/]
  • The Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone Is a Beta-Adrenergic Agonist and Stimulates DNA Synthesis in Lung Adenocarcinoma via Beta-Adrenergic Receptor-Mediated Release of Arachidonic Acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10493497/]
  • 4-Methyl-2-pentanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/293261]
  • 4-Methoxy-4-methyl-2-pentanone | 107-70-0 | AAA10770. Biosynth. [URL: https://www.biosynth.com/p/AAA10770/4-methoxy-4-methyl-2-pentanone]
  • Depression of NMDA receptor-mediated synaptic transmission by four alpha2 adrenoceptor agonists on the in vitro rat spinal cord preparation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9007812/]
  • 2-Pentanone, 4-amino-4-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C625047]

Sources

Validation

assessing the stereoselectivity of reactions with 4-Amino-4-methyl-2-pentanone Oxalate

A Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral auxiliary i...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral auxiliary is a cornerstone of synthetic strategy.[1][2] While established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have demonstrated robust performance across a range of asymmetric transformations, the exploration of novel chiral scaffolds remains a vibrant area of research. This guide provides a comprehensive framework for assessing the stereoselectivity of new chiral auxiliaries, using 4-Amino-4-methyl-2-pentanone Oxalate as a hypothetical candidate for evaluation against these gold-standard alternatives.

Currently, there is a notable lack of published data on the application of 4-Amino-4-methyl-2-pentanone Oxalate as a chiral auxiliary in stereoselective reactions. Therefore, a direct comparison of its performance is not feasible. However, this guide will outline the necessary experimental protocols and data analysis required to rigorously evaluate its potential and benchmark it against well-established chiral directing groups.

The Hallmarks of an Effective Chiral Auxiliary

Before delving into experimental design, it is crucial to define the key performance indicators for a successful chiral auxiliary. The ideal candidate should exhibit the following characteristics[3]:

  • High Stereocontrol: It must induce a high degree of diastereoselectivity or enantioselectivity in the desired chemical transformation.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions to avoid racemization or degradation of the product.

  • Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.

  • Predictable Stereochemical Outcome: The stereochemical outcome should be predictable, often based on the formation of a well-defined transition state that minimizes steric interactions.[3]

  • Availability: Ideally, both enantiomers of the auxiliary should be readily accessible to allow for the synthesis of either enantiomer of the target molecule.

Comparative Performance of Established Chiral Auxiliaries

To establish a baseline for comparison, the performance of three widely used chiral auxiliaries in key asymmetric reactions is summarized below. These auxiliaries have become indispensable tools due to their high stereoselectivity and reliability.[1]

Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Aldol Reactions
Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')Isobutyraldehyde>99:1>99%85
(1S,2S)-PseudoephedrineBenzaldehyde98:2>98%90
(2R)-CamphorsultamAcetaldehyde95:5>95%88
Table 2: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliaryElectrophileDiastereomeric RatioEnantiomeric Excess (ee)Yield (%)Reference
(S)-4-Isopropyl-2-oxazolidinone (Evans')Benzyl bromide>99:1>99%94
(1S,2S)-PseudoephedrineMethyl iodide98:2>98%92
(2R)-CamphorsultamAllyl iodide>98:2>98%91

Experimental Workflow for Assessing a Novel Chiral Auxiliary

To evaluate the efficacy of a novel chiral auxiliary such as 4-Amino-4-methyl-2-pentanone Oxalate, a systematic experimental approach is required. The following workflow outlines the key steps.

G cluster_0 Auxiliary Preparation and Attachment cluster_1 Asymmetric Transformation cluster_2 Analysis and Cleavage cluster_3 Product Characterization prep Synthesis and Resolution of 4-Amino-4-methyl-2-pentanone Oxalate attach Covalent Attachment to Prochiral Substrate prep->attach Coupling Reaction reaction Stereoselective Reaction (e.g., Aldol, Alkylation) attach->reaction analysis Determination of Diastereomeric Ratio (NMR, HPLC) reaction->analysis cleavage Removal of Chiral Auxiliary analysis->cleavage purification Purification of Product cleavage->purification ee_det Determination of Enantiomeric Excess (Chiral HPLC, GC) purification->ee_det

Caption: Experimental workflow for evaluating a novel chiral auxiliary.

Detailed Experimental Protocols

The following protocols for asymmetric aldol and alkylation reactions serve as a template for assessing the performance of a new chiral auxiliary.

Protocol 1: Asymmetric Aldol Reaction
  • Attachment of Auxiliary: The chiral auxiliary, 4-Amino-4-methyl-2-pentanone, is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding amide.

  • Enolate Formation: The N-acyl derivative is then treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a stereodefined (Z)-enolate.[2]

  • Aldol Addition: The enolate is subsequently reacted with a chosen aldehyde at low temperature (e.g., -78 °C) to promote the aldol addition.

  • Workup and Analysis: The reaction is quenched, and the crude product is analyzed by ¹H NMR or HPLC to determine the diastereomeric ratio.

  • Auxiliary Cleavage: The chiral auxiliary is removed, for instance, by hydrolysis or reduction, to yield the chiral β-hydroxy carbonyl product.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined using chiral HPLC or GC.

Protocol 2: Asymmetric Alkylation
  • Substrate Preparation: The chiral auxiliary is attached to a prochiral carboxylic acid as described above.

  • Enolate Generation: The N-acyl derivative is deprotonated with a strong base such as lithium diisopropylamide (LDA) at low temperature to form the corresponding lithium enolate.

  • Alkylation: The enolate is then treated with an electrophile (e.g., benzyl bromide or methyl iodide).

  • Analysis and Cleavage: The diastereomeric ratio of the crude product is determined, followed by the cleavage of the auxiliary.

  • Product Characterization: The enantiomeric excess of the resulting chiral carboxylic acid derivative is determined.

Mechanistic Insights: The Role of the Chiral Auxiliary

The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state, where the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.[3][4]

G cluster_0 Chelated Transition State cluster_1 Facial Shielding cluster_2 Stereochemical Outcome TS [Chelated Intermediate] Shielding Steric bulk of the chiral auxiliary blocks one face of the enolate TS->Shielding determines Outcome Electrophile approaches from the less hindered face, leading to a single diastereomer Shielding->Outcome results in

Caption: Logic of stereocontrol by a chiral auxiliary.

For a novel auxiliary like 4-Amino-4-methyl-2-pentanone Oxalate, understanding the preferred conformation of its acylated derivative and the resulting transition state geometry would be crucial for predicting and rationalizing the observed stereoselectivity.

Conclusion

While 4-Amino-4-methyl-2-pentanone Oxalate remains an unexplored candidate in the field of asymmetric synthesis, the framework presented in this guide provides a clear and rigorous path for its evaluation. By systematically applying established protocols and comparing the resulting data against well-known chiral auxiliaries, researchers can effectively assess its potential to become a valuable tool in the synthesis of enantiomerically pure molecules. The principles of high stereocontrol, ease of handling, and predictable outcomes will continue to guide the development of the next generation of chiral auxiliaries.[1][3]

References

  • Benchchem. A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis.
  • Benchchem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
  • Wikipedia. Chiral auxiliary.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Semantic Scholar.
  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 4-Amino-4-methyl-2-pentanone Oxalate from Diverse Suppliers

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Intermediate Quality in Synthesis 4-Amino-4-methyl-2-pentanone Oxalate serves as a crucial component in the synthesis of more complex m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Intermediate Quality in Synthesis

4-Amino-4-methyl-2-pentanone Oxalate serves as a crucial component in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both an amino and a ketone group, allows for a variety of chemical transformations. However, impurities or batch-to-batch inconsistencies from different suppliers can introduce unforeseen variables into your synthetic route, leading to costly delays and potential downstream issues. Therefore, a thorough head-to-head comparison of the material from different vendors is a critical, albeit often overlooked, step in process development and optimization.

Key Performance Indicators for 4-Amino-4-methyl-2-pentanone Oxalate

To objectively assess the quality of 4-Amino-4-methyl-2-pentanone Oxalate, we must focus on a set of key performance indicators (KPIs). These metrics provide a quantitative basis for comparison and will form the core of our evaluation.

Table 1: Key Performance Indicators and Their Impact

Performance IndicatorImpact on Synthesis
Purity Directly affects the stoichiometry of the reaction and the potential for side reactions.
Impurity Profile Specific impurities can interfere with catalysis, alter reaction kinetics, or be difficult to remove in subsequent steps.
Solubility & Physical Properties Affects dissolution rates, ease of handling, and compatibility with reaction solvents.
Stability Determines shelf-life and the potential for degradation into deleterious impurities.
Performance in a Model Reaction The ultimate test of how the material behaves in a real-world synthetic scenario.

Proposed Experimental Workflow for Supplier Comparison

The following sections detail a step-by-step experimental workflow designed to provide a comprehensive comparison of 4-Amino-4-methyl-2-pentanone Oxalate from your chosen suppliers.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Purity and Impurity Profiling cluster_2 Phase 3: Performance in a Model Reaction A Visual Inspection B Solubility Testing A->B C Melting Point Analysis B->C D Purity by Titration E Impurity Profiling by HPLC-UV D->E F Residual Solvent Analysis by GC-HS E->F G Reaction Setup & Execution H Yield Determination G->H I Product Purity Analysis H->I G cluster_0 Analytical Workflow Sample Sample from each Supplier Titration Purity by Titration Sample->Titration HPLC Impurity Profile by HPLC Sample->HPLC GC Residual Solvents by GC Sample->GC Results Comparative Data Table Titration->Results HPLC->Results GC->Results

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Findings for 4-Amino-4-methyl-2-pentanone Oxalate

Introduction: Contextualizing 4-Amino-4-methyl-2-pentanone Oxalate in Drug Discovery 4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a chemical entity with documented potential in pharmacological resear...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 4-Amino-4-methyl-2-pentanone Oxalate in Drug Discovery

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a chemical entity with documented potential in pharmacological research.[1][2][3][4] Its more stable oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate, has been identified as a peptidomimetic molecule with reported adrenergic receptor agonist activity and antibacterial effects against wild-type strains of Escherichia coli and Mycobacterium tuberculosis.[3] While these initial findings are promising, they necessitate rigorous cross-validation to establish their significance and potential for further development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-validation of initial experimental results for 4-Amino-4-methyl-2-pentanone Oxalate. We will focus on its antibacterial properties against E. coli as a case study, outlining the necessary steps to confirm initial findings, compare its performance against established alternatives, and ensure the scientific integrity of the data.

The Imperative of Cross-Validation in Preclinical Research

In the realm of drug discovery, initial "hits" from screening campaigns are merely the starting point. The path from a promising compound to a viable drug candidate is paved with meticulous validation and cross-validation experiments. This process is designed to:

  • Confirm the initial observation: Ensure the observed biological activity is real, reproducible, and not an artifact of the initial experimental setup.

  • Establish a dose-response relationship: Quantify the potency of the compound.

  • Benchmark against standards: Objectively compare the compound's performance against existing drugs or tool compounds.

  • Elucidate the mechanism of action: Understand how the compound exerts its effect at a molecular level.

This guide will walk you through a self-validating system of protocols designed to achieve these goals for 4-Amino-4-methyl-2-pentanone Oxalate.

Experimental Framework for Cross-Validation of Antibacterial Activity

Let us hypothesize that an initial high-throughput screen has suggested that 4-Amino-4-methyl-2-pentanone Oxalate inhibits the growth of E. coli ATCC 25922. The following sections detail the experimental workflow to validate and expand upon this preliminary finding.

Workflow for Antibacterial Cross-Validation

G cluster_0 Phase 1: Confirmation and Quantification cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Preliminary Mechanism of Action A Initial Hit Identification (4-Amino-4-methyl-2-pentanone Oxalate vs. E. coli) B Broth Microdilution for MIC Determination A->B Quantitative Assessment C MBC Determination from MIC Plates B->C Bactericidal vs. Bacteriostatic E Side-by-Side MIC/MBC Testing C->E D Selection of Comparator Compounds (e.g., Ciprofloxacin, Ampicillin) D->E F Time-Kill Kinetic Assay E->F Dynamic Activity Profile G Cellular Morphology Analysis (Microscopy) E->G Phenotypic Effects

Caption: Experimental workflow for the cross-validation of antibacterial activity.

Phase 1: Confirmation and Quantification of Bioactivity

The first step is to move from a qualitative "hit" to a quantitative measure of potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 4-Amino-4-methyl-2-pentanone Oxalate in sterile deionized water. Filter-sterilize through a 0.22 µm filter.

  • Bacterial Inoculum Preparation: Culture E. coli ATCC 25922 in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Phase 2: Comparative Analysis with Standard Antibiotics

To understand the relevance of the MIC value obtained, it must be benchmarked against clinically relevant antibiotics.

Selection of Comparator Compounds:

  • Ciprofloxacin: A fluoroquinolone with a broad spectrum of activity against Gram-negative bacteria.

  • Ampicillin: A beta-lactam antibiotic, representing a different class and mechanism of action.

These comparators should be run in parallel with 4-Amino-4-methyl-2-pentanone Oxalate using the same protocol.

Table 1: Hypothetical Comparative Antibacterial Activity Data

CompoundClassTarget OrganismMIC (µg/mL)MBC (µg/mL)
4-Amino-4-methyl-2-pentanone OxalateAminoketoneE. coli ATCC 25922[Hypothetical Result: 16][Hypothetical Result: 32]
CiprofloxacinFluoroquinoloneE. coli ATCC 259220.015 - 0.120.03
AmpicillinBeta-lactamE. coli ATCC 259222 - 8>32

Note: Data for comparator compounds are typical literature values. The results for 4-Amino-4-methyl-2-pentanone Oxalate are hypothetical for the purpose of this guide.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • From the MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Phase 3: Preliminary Mechanistic Insights

Protocol 3: Time-Kill Kinetic Assay

This assay provides a dynamic view of the antibacterial activity over time.

  • Setup: Prepare flasks containing MHB with 4-Amino-4-methyl-2-pentanone Oxalate at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with E. coli to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At time points 0, 2, 4, 8, and 24 hours, draw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate on MHA to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Visualization of the Time-Kill Assay Workflow

G cluster_0 Preparation cluster_1 Time-Course Sampling cluster_2 Analysis A Prepare flasks with 0x, 0.5x, 1x, 2x, 4x MIC B Inoculate with E. coli (~5x10^5 CFU/mL) A->B C T=0h D T=2h H Serial Dilution & Plating C->H E T=4h D->H F T=8h E->H G T=24h F->H G->H I CFU Counting H->I J Plot log10(CFU/mL) vs. Time I->J

Caption: Workflow for the time-kill kinetic assay.

Trustworthiness and Self-Validating Systems

The described experimental workflow is designed to be a self-validating system. The concordance between the MIC, MBC, and time-kill assay results provides a high degree of confidence in the findings. For instance, a low MIC and MBC, coupled with a rapid, concentration-dependent reduction in bacterial count in the time-kill assay, would strongly support a bactericidal mechanism of action. Discrepancies, on the other hand, would prompt further investigation into potential issues such as compound stability, inoculum effects, or a more complex mechanism of action.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to the cross-validation of initial antibacterial findings for 4-Amino-4-methyl-2-pentanone Oxalate. By confirming the initial hit, quantifying its potency, comparing it to established standards, and gaining preliminary mechanistic insights, researchers can build a strong data package to justify further investigation.

Should the results of this cross-validation be positive, subsequent steps would involve testing against a broader panel of clinically relevant Gram-negative and Gram-positive bacteria, including drug-resistant strains. Further mechanistic studies, such as macromolecular synthesis inhibition assays and resistance development studies, would also be warranted. This systematic and rigorous approach to cross-validation is fundamental to the successful translation of a promising chemical entity into a potential therapeutic.

References

  • Stewart, I., & Wheaton, T. A. (1967). Diacetonamine and triacetonamine in plant extracts. [Source information not fully available in search results]
  • Lednicer, D., & Mitscher, L. A. (1977). The Organic Chemistry of Drug Synthesis. John Wiley & Sons.

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Comparative

A Comparative Guide to the Applications of 4-Amino-4-methyl-2-pentanone Oxalate

This guide provides a comprehensive overview of the potential applications of 4-Amino-4-methyl-2-pentanone Oxalate, focusing on its emergent roles as an adrenergic receptor agonist and an antibacterial agent. Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential applications of 4-Amino-4-methyl-2-pentanone Oxalate, focusing on its emergent roles as an adrenergic receptor agonist and an antibacterial agent. Designed for researchers, scientists, and professionals in drug development, this document details the experimental frameworks necessary to objectively evaluate its performance against established alternatives. While direct comparative data for 4-Amino-4-methyl-2-pentanone Oxalate is limited in publicly accessible literature, this guide furnishes the methodologies and foundational knowledge to empower researchers to conduct such critical comparisons.

Introduction to 4-Amino-4-methyl-2-pentanone Oxalate

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is an organic compound with the chemical formula C₆H₁₃NO.[1][2][3] The oxalate salt of this compound, 4-Amino-4-methyl-2-pentanone Oxalate, has been identified as a molecule of interest in pharmacological and microbiological research. Preliminary findings suggest its potential as an adrenergic receptor agonist and an active agent against specific bacterial strains, including Escherichia coli and Mycobacterium tuberculosis. This guide will explore these two primary application areas, providing the scientific background and detailed experimental protocols for a thorough comparative analysis.

Part 1: Evaluation as an Adrenergic Receptor Agonist

Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine.[2] These receptors are crucial in mediating the body's "fight-or-flight" response and are classified into α and β subtypes.[2][4] Agonists of these receptors have wide-ranging therapeutic applications, from treating hypertension and asthma to managing cardiac conditions.[4]

Understanding the Adrenergic Signaling Pathway

The binding of an agonist to an adrenergic receptor initiates a signaling cascade within the cell. For instance, the activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[2][5]

Adrenergic Receptor Signaling Pathway

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., 4-Amino-4-methyl-2-pentanone Oxalate) Receptor Adrenergic Receptor (GPCR) Agonist->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active activates Response Cellular Response PKA_active->Response phosphorylates targets

Caption: Generalized β-adrenergic receptor signaling cascade.

Comparative Experimental Workflow: Radioligand Binding Assay

To quantitatively assess the affinity of 4-Amino-4-methyl-2-pentanone Oxalate for specific adrenergic receptor subtypes and compare it to a known agonist like epinephrine, a radioligand binding assay is the gold standard.[6] This assay measures the direct interaction of a compound with the receptor.

Objective: To determine the binding affinity (Ki) of 4-Amino-4-methyl-2-pentanone Oxalate and a standard agonist (e.g., epinephrine) for a specific adrenergic receptor subtype (e.g., β2-adrenergic receptor).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Isolate cell membranes expressing the adrenergic receptor subtype of interest from cultured cells or tissue homogenates.

    • Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.[6]

    • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[6]

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol for β-receptors).

    • Add increasing concentrations of the unlabeled test compound (4-Amino-4-methyl-2-pentanone Oxalate) or the standard agonist (epinephrine).

    • Include a set of tubes with only the radioligand to determine total binding and another set with an excess of a non-radiolabeled antagonist to determine non-specific binding.

  • Incubation and Filtration:

    • Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

CompoundReceptor SubtypeIC₅₀ (nM)Ki (nM)
4-Amino-4-methyl-2-pentanone Oxalate β₂-AdrenergicExperimental ValueCalculated Value
Epinephrine (Standard)β₂-AdrenergicLiterature/Experimental ValueLiterature/Calculated Value
Isoproterenol (Standard)β₂-AdrenergicLiterature/Experimental ValueLiterature/Calculated Value

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Receptor Source) start->prep assay Assay Setup (Radioligand + Competitor) prep->assay incubation Incubation to Equilibrium assay->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Gamma Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Part 2: Evaluation as an Antibacterial Agent

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. 4-Amino-4-methyl-2-pentanone Oxalate has been reported to exhibit activity against E. coli and M. tuberculosis. To validate and quantify this activity, standardized susceptibility testing methods are employed.

Determining Antibacterial Potency: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] It is a fundamental measure of a compound's antibacterial potency.

Experimental Protocol: Broth Microdilution MIC Assay

This method is widely used for its efficiency and scalability.[10]

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Amino-4-methyl-2-pentanone Oxalate in a suitable solvent.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (E. coli or M. tuberculosis) in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][8]

  • Assay Setup in a 96-Well Plate:

    • Dispense broth into all wells of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the 4-Amino-4-methyl-2-pentanone Oxalate stock solution across the wells of the plate.

    • The plate should also include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for E. coli).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Data Presentation: Comparative MIC Values

CompoundTest OrganismMIC (µg/mL)Interpretation
4-Amino-4-methyl-2-pentanone Oxalate E. coli (ATCC 25922)Experimental ValueSusceptible/Intermediate/Resistant
Ciprofloxacin (Standard)E. coli (ATCC 25922)Literature/Experimental ValueSusceptible
4-Amino-4-methyl-2-pentanone Oxalate M. tuberculosis (H37Rv)Experimental ValueSusceptible/Intermediate/Resistant
Isoniazid (Standard)M. tuberculosis (H37Rv)Literature/Experimental ValueSusceptible

Workflow for Broth Microdilution MIC Testing

MIC_Workflow start Start prep_compound Prepare Compound Stock (4-Amino-4-methyl-2-pentanone Oxalate) start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup 96-Well Plate Setup (Serial Dilution) prep_compound->plate_setup inoculation Inoculate Wells prep_inoculum->inoculation plate_setup->inoculation incubation Incubate (e.g., 37°C, 18h) inoculation->incubation read_results Read Results (Visual Inspection for Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate presents intriguing possibilities as both a modulator of the adrenergic system and a novel antibacterial agent. This guide provides the essential scientific framework and detailed experimental protocols for researchers to rigorously evaluate its performance against established standards. By following these self-validating methodologies, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound, paving the way for future drug development initiatives. The provided workflows and data presentation structures are designed to ensure that the generated data is robust, reproducible, and directly comparable to existing literature.

References

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 164. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Savić, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(3), 405. [Link]

  • ResearchGate. (n.d.). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor.... [Link]

  • The Science Notes. (2021). Epinephrine Signaling Pathway. YouTube. [Link]

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  • ResearchGate. (n.d.). Signal transduction pathways related to adrenergic receptor-induced.... [Link]

  • Wikipedia. (2023). Adrenergic receptor. [Link]

  • National Center for Biotechnology Information. (2023). Adrenergic Drugs - StatPearls. [Link]

  • National Center for Biotechnology Information. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. [Link]

  • PubMed. (2001). Muscarinic and alpha 1-adrenergic receptor binding characteristics of saw palmetto extract in rat lower urinary tract. [Link]

  • National Center for Biotechnology Information. (2010). Multiple ligand-specific conformations of the β2-adrenergic receptor. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-4-methyl-2-pentanone. PubChem. [Link]

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  • PubMed. (1976). beta-adrenergic receptors in rat liver: effects of adrenalectomy. [Link]

  • NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. WebBook. [Link]

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Validation

The Uncharted Territory: A Scientific Scrutiny of 4-Amino-4-methyl-2-pentanone Oxalate's Purported Biological Activity

A Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of novel chemical entities, rigorous, peer-reviewed validation of biological activity is the cornerstone of credi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of novel chemical entities, rigorous, peer-reviewed validation of biological activity is the cornerstone of credible scientific progress. This guide addresses the current state of knowledge surrounding 4-Amino-4-methyl-2-pentanone Oxalate. A thorough examination of publicly available scientific literature reveals a critical gap: as of early 2026, there are no peer-reviewed studies validating any specific biological activity for this compound. This document serves not as a comparison of its performance against alternatives, but as a critical appraisal of its scientific standing and a roadmap for the requisite validation studies that would be necessary to establish any therapeutic potential. For drug development professionals and researchers, this guide underscores the importance of foundational, evidence-based research before committing resources to compounds with unproven biological effects.

4-Amino-4-methyl-2-pentanone Oxalate: A Chemical Overview

4-Amino-4-methyl-2-pentanone, also known as diacetonamine, is a known organic compound.[1][2][3] Its oxalate salt, 4-Amino-4-methyl-2-pentanone Oxalate, is a stable, crystalline solid.[1] The synthesis of this salt is a well-documented process in organic chemistry, often achieved by reacting mesityl oxide with ammonia to form diacetonamine, which is then precipitated as the oxalate salt.[1][4][5]

While its chemical synthesis and physical properties are established, its biological activity remains speculative. It has been noted as a transformation product in reactions involving aspirin under certain conditions, but this does not confer any inherent biological function to the compound itself.[6][7]

The Critical Void: Absence of Peer-Reviewed Biological Data

A comprehensive search of prominent scientific databases yields no peer-reviewed articles detailing in vitro or in vivo studies on the biological activity of 4-Amino-4-methyl-2-pentanone Oxalate. This absence of data means that any claims of its efficacy in any biological system are, at present, unsubstantiated. For the scientific community, this lack of evidence is a significant red flag and precludes any meaningful comparison with established therapeutic agents.

The Path Forward: A Proposed Framework for Biological Validation

To ascertain any potential biological activity of 4-Amino-4-methyl-2-pentanone Oxalate, a systematic and rigorous scientific investigation is required. The following section outlines a standard, multi-stage validation workflow that would be essential to characterize this compound.

Stage 1: In Vitro Characterization

The initial phase of investigation would involve a series of in vitro assays to determine if the compound has any effect on biological systems at a cellular or molecular level.

Experimental Protocol: Initial In Vitro Screening

  • Compound Preparation: Dissolve 4-Amino-4-methyl-2-pentanone Oxalate in a suitable solvent (e.g., DMSO, water) to create a stock solution. Prepare serial dilutions to determine dose-dependent effects.

  • Cell Viability Assays: Utilize a panel of human cell lines (e.g., cancer cell lines, normal cell lines) to assess cytotoxicity. Common assays include MTT, XTT, or CellTiter-Glo®. This step is crucial to determine a non-toxic concentration range for subsequent experiments.

  • Target-Based Screening: If there is a hypothetical target (e.g., an enzyme, receptor), perform specific assays to measure the compound's effect on that target. For instance, if anti-inflammatory activity is hypothesized, one could assess the inhibition of cyclooxygenase (COX) enzymes.

  • Phenotypic Screening: In the absence of a known target, perform high-content screening to observe any changes in cell morphology, proliferation, or other cellular phenotypes.

  • Mechanism of Action Studies: If any activity is observed, further experiments are necessary to elucidate the mechanism. This could involve Western blotting to probe signaling pathways, qPCR to measure gene expression changes, or enzymatic assays.

Logical Workflow for In Vitro Validation

G cluster_0 Stage 1: In Vitro Validation Compound_Solubilization Compound Solubilization & Dilution Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Solubilization->Cytotoxicity_Assay Primary_Screening Primary Activity Screening (Targeted or Phenotypic) Cytotoxicity_Assay->Primary_Screening Determine Non-Toxic Range Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Identify Initial 'Hits' MoA_Studies Mechanism of Action Studies Hit_Confirmation->MoA_Studies Validate Activity

Caption: A streamlined workflow for the initial in vitro validation of a novel compound.

Stage 2: In Vivo Evaluation

Should promising and reproducible in vitro activity be identified, the investigation would progress to in vivo models to assess the compound's effects in a whole organism.

Experimental Protocol: Preliminary In Vivo Assessment

  • Animal Model Selection: Choose an appropriate animal model (typically rodents) that is relevant to the hypothesized biological activity.

  • Pharmacokinetic (PK) Studies: Administer the compound to the animals and collect blood samples over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This is critical for understanding drug exposure.

  • Toxicity Studies: Conduct acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.[8]

  • Efficacy Studies: In a relevant disease model, administer the compound at various doses and evaluate its effect on disease progression and relevant biomarkers.

Data Presentation: A Hypothetical Comparison

To illustrate the type of data required, the table below presents a hypothetical comparison of 4-Amino-4-methyl-2-pentanone Oxalate with a well-characterized, peer-reviewed compound (Compound X) for a potential anti-inflammatory effect. It must be stressed that the data for 4-Amino-4-methyl-2-pentanone Oxalate is purely illustrative and not based on any existing experimental results.

Parameter4-Amino-4-methyl-2-pentanone OxalateCompound X (Peer-Reviewed)
In Vitro COX-2 Inhibition (IC50) Data Not Available1.5 µM
Cell Viability (CC50 in HEK293 cells) Data Not Available> 100 µM
In Vivo Efficacy (Carrageenan-induced paw edema in rats; % inhibition at 10 mg/kg) Data Not Available65%
Acute Oral Toxicity (LD50 in mice) Data Not Available> 2000 mg/kg

Comparison with an Established Compound: The Case of 4-Aminoantipyrine Analogues

To highlight the level of evidence required for a compound to be considered biologically active, we can look at the peer-reviewed research on analogues of 4-aminoantipyrine. Studies on these compounds have demonstrated a range of biological activities, including antibacterial, cytotoxic, and anticonvulsant effects.[9] This validation was achieved through a series of established experimental methods, including:

  • Multi-spectroscopic characterization of the synthesized compounds.

  • In vitro screening against various bacterial strains.

  • In vivo anticonvulsant activity testing using maximal electroshock models.

  • In vitro cytotoxicity testing against human cancer cell lines.[9]

  • Molecular docking studies to understand potential interactions with biological targets.[9]

This body of work provides a clear benchmark for the type of rigorous, multi-faceted investigation that is currently absent for 4-Amino-4-methyl-2-pentanone Oxalate.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the path to validating a novel chemical entity is well-defined and demands a high standard of evidence. 4-Amino-4-methyl-2-pentanone Oxalate, while chemically described, currently resides in a scientific vacuum with no peer-reviewed data to support any biological activity.

Recommendations:

  • For Researchers: The absence of data presents an opportunity for foundational research. The validation workflow outlined in this guide provides a roadmap for a thorough investigation into the potential biological effects of this compound.

  • For Drug Development Professionals: Extreme caution is advised. Without any supporting peer-reviewed evidence, the allocation of resources to the development of 4-Amino-4-methyl-2-pentanone Oxalate for any therapeutic application would be highly speculative and carry significant risk.

Ultimately, the scientific method demands that claims of biological activity be supported by robust, reproducible, and peer-reviewed data. Until such evidence for 4-Amino-4-methyl-2-pentanone Oxalate is presented, it remains a compound of unknown biological significance.

References

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  • 4-Amino-4-methyl-2-pentanone Oxalate | 53608-87-0 | Benchchem. [https://vertexaisearch.cloud.google.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-4-methyl-2-pentanone Oxalate

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-4-methyl-2-pentanone Oxalate, grounded in established safety principles and regulatory frameworks.

Understanding the Hazard Profile of 4-Amino-4-methyl-2-pentanone Oxalate
  • Oxalic Acid: This component is a corrosive substance that is harmful if swallowed or comes into contact with skin, and it can cause serious eye damage.[1][2] Ingestion can lead to severe gastroenteritis, and in significant quantities, it can be fatal.[1][2] Oxalic acid is also incompatible with strong bases, oxidizing agents, and certain metals.[1][3]

  • 4-Amino-4-methyl-2-pentanone (Diacetonamine): This aminoketone is a flammable liquid and is considered an irritant.[4][5]

Based on this, 4-Amino-4-methyl-2-pentanone Oxalate, as a solid salt, should be handled as a substance that is toxic upon ingestion or skin contact, a serious eye irritant, and potentially corrosive . While the salt form is a solid, any solutions or contamination with the parent amine/ketone could introduce flammability hazards.

Regulatory Classification for Disposal

Under the regulations of the Environmental Protection Agency (EPA), hazardous waste is categorized based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3][6] Based on the synthesized hazard profile, 4-Amino-4-methyl-2-pentanone Oxalate waste would likely be classified as follows:

  • Toxicity (D004-D043): Due to the known toxicity of oxalates, this is a primary concern.[2]

  • Corrosivity (D002): If dissolved in water, the solution could be acidic and corrosive.[6]

It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Personal Protective Equipment (PPE)

When handling 4-Amino-4-methyl-2-pentanone Oxalate in its solid form or in solution, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or neoprene gloves.
Skin and Body A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.
Respiratory Not generally required for small quantities of the solid in a well-ventilated area.
Disposal Procedures

The guiding principle for the disposal of 4-Amino-4-methyl-2-pentanone Oxalate is to never dispose of it down the drain. It must be managed as hazardous waste.

  • Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for 4-Amino-4-methyl-2-pentanone Oxalate and materials contaminated with it (e.g., weighing boats, contaminated paper towels).

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The full chemical name, "4-Amino-4-methyl-2-pentanone Oxalate," must be clearly written.

    • An accumulation start date must be recorded on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials, particularly strong bases and oxidizing agents.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-4-methyl-2-pentanone Oxalate.

start Waste Generated: 4-Amino-4-methyl-2-pentanone Oxalate is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes collect_waste Collect in a designated hazardous waste container is_spill->collect_waste No spill_procedure->collect_waste label_container Label container with: 'Hazardous Waste', full chemical name, and accumulation start date collect_waste->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste contact_ehs Contact EH&S for pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of 4-Amino-4-methyl-2-pentanone Oxalate.

Emergency Procedures: Accidental Release

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with an inert absorbent material such as sand or vermiculite.

  • Cleanup: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and contact your institution's EH&S emergency line.

  • Secure the Area: Close the laboratory doors and prevent re-entry.

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Oxalic Acid.
  • Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET.
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  • ACTenviro. (2024, October 31). Understanding the Four Characteristics of Hazardous Waste.
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  • ChemBK. (n.d.). 4-Amino-4-methyl-2-pentanone.
  • BioCrick. (n.d.). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7.
  • NOAA. (n.d.). OXALIC ACID. CAMEO Chemicals.
  • TargetMol. (n.d.). 4-Amino-4-methyl-2-pentanone.
  • Ecolab. (2020, August 7). SAFETY DATA SHEET OXALIC ACID.
  • Sigma-Aldrich. (n.d.). 4-Amino-4-methyl-2-pentanone | 625-04-7.
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET.
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  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-METHLY-2-PENTANONE MSDS.
  • Biosynth. (n.d.). 4-Amino-4-methyl-2-pentanone oxalate | 625-03-6.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diacetone Alcohol.
  • BenchChem. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate | 53608-87-0.
  • NOAA. (n.d.). DIACETONE ALCOHOL. CAMEO Chemicals.
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Handling

A Guide to Personal Protective Equipment for Handling 4-Amino-4-methyl-2-pentanone Oxalate

As laboratory professionals, our primary responsibility is to ensure a safe environment, both for ourselves and our colleagues. The handling of any chemical reagent demands a thorough understanding of its potential hazar...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility is to ensure a safe environment, both for ourselves and our colleagues. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for 4-Amino-4-methyl-2-pentanone Oxalate, a compound that requires careful management due to its dual chemical nature. This document is designed to empower you, the researcher, with the knowledge to work safely and effectively.

Understanding the Hazard Profile

The oxalate component is the primary driver of systemic toxicity. Oxalates are harmful if swallowed or absorbed through the skin.[1][2] The mean lethal dose for oxalates in adults is estimated at 10-30 grams.[3] The primary mechanism of toxicity involves the chelation of calcium ions in the blood, forming insoluble calcium oxalate.[3][4] This can lead to hypocalcemia, causing muscle cramps, convulsions, and severe cardiac and neurological complications.[3][4] Deposition of calcium oxalate crystals in the kidneys can also cause significant renal damage.[4]

The aminoketone portion contributes to local irritant effects. Related ketones and amines are known to cause skin and eye irritation.[5][6] Inhalation of dust or aerosols may also lead to respiratory tract irritation.[7][8]

Table 1: Hazard Profile of 4-Amino-4-methyl-2-pentanone Oxalate

Hazard ClassificationPotential EffectContributing Moiety
Acute Toxicity (Oral, Dermal) Harmful or fatal if swallowed or absorbed through the skin.[1][2]Oxalate
Systemic Toxicity Hypocalcemia, cardiac and nerve function impairment, kidney damage.[3][4]Oxalate
Skin Corrosion/Irritation May cause skin irritation, dermatitis, and slow-healing ulcers upon contact.[3]Oxalate & Aminoketone
Serious Eye Damage/Irritation Causes serious eye irritation and potential corneal injury.[3][7][9]Oxalate & Aminoketone
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[3][7]Aminoketone & Oxalate

Core PPE Requirements: Your First Line of Defense

Given the significant dermal absorption risk and potential for severe systemic toxicity, a comprehensive PPE ensemble is mandatory. This is not merely a recommendation but a critical procedural control.

  • Hand Protection: Wear two pairs of powder-free nitrile gloves.[10] The use of double gloves provides an extra layer of protection against potential tears or micropores. For any task involving significant handling or risk of contamination, gloves should be changed every 30-60 minutes or immediately if contact is known or suspected.[11] PVC gloves are not recommended as they offer little protection against chemical exposures.[11]

  • Body Protection: A polyethylene-coated polypropylene gown or a similar non-absorbent, disposable gown is required.[10] Standard cloth lab coats are not sufficient as they can absorb the chemical, holding it against the skin. The gown should have long sleeves and be secured at the back.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[12] However, due to the corrosive nature of oxalates and the risk of dust generation when handling the solid, it is strongly recommended to use a full-face shield in conjunction with goggles.[11][12] This provides a barrier against splashes to the entire face.

  • Respiratory Protection: When handling the solid powder (e.g., weighing, transferring), work must be conducted in a certified chemical fume hood to control dust.[3] If the ventilation is insufficient or there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with N95 or higher particulate filters is necessary.[11][13] Surgical masks offer no protection from chemical dusts.[11]

Operational Plans: PPE in Practice

The level of PPE required may be adjusted based on the specific procedure and the associated risks. The following section provides step-by-step guidance for common laboratory tasks.

Weighing and Handling the Solid Compound

This is the point of highest risk for dust inhalation and gross contamination.

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Lay down a disposable, absorbent bench liner.

  • PPE Ensemble:

    • Double-gloved nitrile gloves.

    • Disposable, fluid-resistant gown.

    • Chemical splash goggles and a full-face shield.

    • If not in a fume hood, a fit-tested N95 respirator is mandatory.

  • Procedure:

    • Perform all manipulations deep within the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.

    • Immediately close the container after dispensing the required amount.

    • Clean any minor spills on the balance with a damp cloth, which should then be disposed of as hazardous waste.

Preparing Solutions

This task reduces the risk of dust inhalation but increases the risk of splashes.

  • Preparation: Conduct all solution preparations in a chemical fume hood.

  • PPE Ensemble:

    • Double-gloved nitrile gloves.

    • Disposable, fluid-resistant gown.

    • Chemical splash goggles and a full-face shield.

  • Procedure:

    • Slowly add the solid to the solvent to avoid splashing.

    • If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

    • Keep containers covered whenever possible.

Spill Management and Disposal

A prepared response is critical for managing accidental releases.

  • Spill Response:

    • Alert others in the area and evacuate if necessary.

    • Wear the full PPE ensemble as described for handling the solid, including respiratory protection.

    • For solid spills, gently cover with an absorbent material and then carefully sweep it into a designated waste container.[2] Do not dry sweep, as this will generate dust.

    • For liquid spills, absorb with a non-combustible material like sand or vermiculite and collect for disposal.[14]

    • Ventilate the area and wash the spill site after material pickup is complete.[2]

  • Waste Disposal:

    • All contaminated PPE (gloves, gowns, shoe covers) must be disposed of in a sealed, labeled hazardous waste container.[7]

    • Unused chemical and contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[5][14] Do not allow the product to enter the sewage system.[7][14]

PPE Selection and Contamination Avoidance Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE. Following this, a strict protocol for donning and doffing is provided to prevent cross-contamination.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_pathways 2. Risk Pathways cluster_ppe 3. Required PPE Ensemble assess Assess Experimental Task (Solid, Liquid, Scale, Splash Potential) solid Handling Solid Powder (Weighing, Transfer) assess->solid High Dust/Aerosol Risk liquid Handling Solutions (Reactions, Transfers) assess->liquid Splash Risk spill Spill or Decontamination assess->spill High Exposure Risk ppe_base Base PPE: - Double Nitrile Gloves - Coated Gown solid->ppe_base ppe_eye Eye/Face Protection: - Goggles + Face Shield solid->ppe_eye ppe_resp Respiratory Protection: - Fume Hood or N95 Respirator solid->ppe_resp liquid->ppe_base liquid->ppe_eye spill->ppe_base spill->ppe_eye spill->ppe_resp

Caption: PPE selection workflow for 4-Amino-4-methyl-2-pentanone Oxalate.

Donning and Doffing Protocol
  • Donning (Putting On):

    • Gown: Put on the disposable gown, tying it securely.

    • Respirator/Mask (if required): Perform a seal check.

    • Goggles and Face Shield: Position securely on your face.

    • Gloves: Put on the first pair of gloves. Pull the cuffs of the gown over the wrist. Put on the second pair of gloves over the first pair and the gown's cuff.[11]

  • Doffing (Taking Off): This process is designed to contain contaminants.

    • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated waste bin.

    • Gown and Inner Gloves: Untie the gown. As you remove it, roll it away from your body, containing the contaminated surface inward. Remove the inner gloves simultaneously with the gown, so they are contained within the rolled-up gown. Dispose of the bundle immediately.

    • Face Shield and Goggles: Remove by handling the strap, avoiding touching the front surface.

    • Respirator/Mask: Remove last.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.[2]

By adhering to these rigorous protocols, you establish a culture of safety and ensure that you are protected from the significant hazards posed by 4-Amino-4-methyl-2-pentanone Oxalate. Your diligence is the most critical component of a safe laboratory environment.

References

  • West Liberty University. (n.d.). SAFETY DATA SHEET - Sodium oxalate.
  • Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link].

  • Fisher Scientific. (2014, May 8). SAFETY DATA SHEET - Sodium oxalate.
  • Flinn Scientific. (2014, March 21). Sodium Oxalate Safety Data Sheet (SDS).
  • Laboratory Services Dounreay. (n.d.). MATERIAL SAFETY DATA SHEET 0.
  • Anesthesia Key. (n.d.). Personal Protective Equipment. Retrieved from [Link].

  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET - Methyl sec-butyl ketone.
  • AA Blocks. (n.d.). 4-Amino-4-methyl-2-pentanone Oxalate. Retrieved from [Link].

  • McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link].

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link].

  • Minnesota Department of Health. (2022, October 20). Components of Personal Protective Equipment (PPE). Retrieved from [Link].

  • Agilent Technologies, Inc. (2019, March 25).
  • FujiFilm. (2025, April 17). SAFETY DATA SHEET - 4-Hydroxy-4-methyl-2-pentanone.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link].

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 4-Methyl-2-pentanone.
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8).

Sources

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